SAR7334 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYIKNZNTZSJX-IQJQELQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of SAR7334 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. Its mechanism of action is centered on the direct blockade of TRPC6-mediated calcium (Ca²⁺) influx, a critical signaling event implicated in various pathophysiological processes, including kidney disease and pulmonary hypertension. This document provides a comprehensive overview of the molecular action, pharmacological profile, key experimental validations, and relevant signaling pathways associated with this compound.
Core Mechanism of Action
SAR7334 is a small molecule inhibitor that belongs to the aminoindanol (B8576300) class of compounds. Its primary pharmacological action is the direct, potent, and selective inhibition of the TRPC6 ion channel. TRPC6 is a non-selective cation channel, permeable to Ca²⁺ and Na⁺, which is activated by diacylglycerol (DAG), a second messenger produced downstream of Gq/11 protein-coupled receptor (GPCR) and phospholipase C (PLC) activation.
By binding to the TRPC6 channel, SAR7334 effectively blocks the channel pore, preventing the influx of cations, most notably Ca²⁺, into the cell. This action curtails the rise in intracellular Ca²⁺ concentration that would normally follow TRPC6 activation, thereby inhibiting the downstream cellular responses. This targeted blockade has been demonstrated in various cell types, including podocytes and pulmonary artery smooth muscle cells (PASMCs).
Quantitative Pharmacological Data
The potency and selectivity of SAR7334 have been rigorously characterized using both intracellular Ca²⁺ measurement assays and gold-standard whole-cell patch-clamp electrophysiology. The data consistently demonstrate high potency for TRPC6 with significant selectivity over other TRPC channel family members.
| Target Channel | Assay Type | Parameter | Value (nM) | Reference(s) |
| TRPC6 | Whole-Cell Patch-Clamp | IC₅₀ | 7.9 | [1][2][3][4] |
| TRPC6 | Ca²⁺ Influx Assay | IC₅₀ | 9.5 | [1][2][3][4] |
| TRPC3 | Ca²⁺ Influx Assay | IC₅₀ | 282 | [1][2][3][4] |
| TRPC7 | Ca²⁺ Influx Assay | IC₅₀ | 226 | [1][2][3][4] |
| TRPC4 | Ca²⁺ Influx Assay | Effect | Not Affected | [1][2][3][4] |
| TRPC5 | Ca²⁺ Influx Assay | Effect | Not Affected | [1][2][3][4] |
Key Signaling Pathways and Visualizations
SAR7334 modulates critical signaling pathways by blocking TRPC6-mediated Ca²⁺ entry. The following diagrams illustrate its action in two well-characterized contexts: Angiotensin II signaling in kidney podocytes and hypoxic pulmonary vasoconstriction.
References
- 1. Oxygen sensing and signal transduction in hypoxic pulmonary vasoconstriction | European Respiratory Society [publications.ersnet.org]
- 2. Angiotensin II Contributes to Podocyte Injury by Increasing TRPC6 Expression via an NFAT-Mediated Positive Feedback Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to SAR7334 Hydrochloride: A Potent TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR7334 hydrochloride is a potent and highly selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug discovery.
Core Compound Information
| Property | Value |
| Chemical Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride |
| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl |
| Molecular Weight | 440.8 g/mol |
| CAS Number | 1333207-63-8 |
| Primary Target | Transient Receptor Potential Canonical 6 (TRPC6) |
| Mechanism of Action | Blocks TRPC6-mediated Ca²⁺ influx.[1][2][3] |
| Formulation | Crystalline solid.[4][5] |
Pharmacological Data
In Vitro Potency and Selectivity
This compound demonstrates high potency for the TRPC6 channel with excellent selectivity over other TRPC isoforms.
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| TRPC6 | Whole-cell patch-clamp | 7.9 | [1][3][6] |
| TRPC6 | Ca²⁺ influx assay | 9.5 | [1][3][6][7] |
| TRPC3 | Ca²⁺ influx assay | 282 | [1][3][6][7] |
| TRPC7 | Ca²⁺ influx assay | 226 | [1][3][6][7] |
| TRPC4 | Ca²⁺ influx assay | >10,000 | [1][3][6][7] |
| TRPC5 | Ca²⁺ influx assay | >10,000 | [1][3][6][7] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in male Sprague Dawley rats have shown that SAR7334 is suitable for chronic oral administration.[6][8]
| Parameter | Value (at 10 mg/kg, p.o.) | Reference(s) |
| Administration Route | Oral (p.o.) | [8] |
| Animal Model | Male Sprague Dawley rats | [5] |
| Suitability | Suitable for chronic oral administration | [6][8] |
Signaling Pathway
This compound exerts its effects by inhibiting the TRPC6 channel, which plays a crucial role in calcium signaling. In the context of hypoxic pulmonary vasoconstriction (HPV), hypoxia leads to the accumulation of diacylglycerol (DAG). DAG, in turn, activates TRPC6 channels on the plasma membrane of pulmonary artery smooth muscle cells, leading to an influx of Ca²⁺. This increase in intracellular calcium triggers vasoconstriction. SAR7334 directly blocks this Ca²⁺ influx through TRPC6.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition
This protocol is designed to measure TRPC6 channel currents in a heterologous expression system (e.g., HEK293 cells) and assess the inhibitory effect of this compound.
References
- 1. pnas.org [pnas.org]
- 2. hellobio.com [hellobio.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Classical transient receptor potential channel 6 (TRPC6) is essential for hypoxic pulmonary vasoconstriction and alveolar gas exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
SAR7334 Hydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action and related signaling pathways are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the formal name 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1333207-63-8 | [1] |
| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [1] |
| Formula Weight | 440.8 g/mol | [1] |
| Appearance | A crystalline solid | [1] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 1 mg/mLDMSO: 15 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: 44.08 mg/mL (100 mM)DMSO: 44.08 mg/mL (100 mM) | [1][2][3] |
| UV max (λ) | 211, 254 nm | [1][3] |
| SMILES | N--INVALID-LINK--CN1[C@H]2--INVALID-LINK--C4=CC=CC=C4C2.Cl.Cl | [1][3] |
| InChI Key | LFMYIKNZNTZSJX-IQJQELQDSA-N | [1][2] |
Pharmacological Properties and Mechanism of Action
SAR7334 is a highly potent inhibitor of the TRPC6 channel.[1][4][5] Its primary mechanism of action is the blockade of TRPC6-mediated Ca²⁺ influx into cells.[2][4]
In Vitro Potency and Selectivity
The inhibitory activity of SAR7334 has been characterized against various TRPC channels, demonstrating significant selectivity for TRPC6.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| TRPC6 | 7.9 | Patch-clamp | [1][4][5] |
| TRPC6 | 9.5 | Ca²⁺ influx | [2] |
| TRPC3 | 282 | Ca²⁺ influx | [2][4] |
| TRPC7 | 226 | Ca²⁺ influx | [2][4] |
| TRPC4 | No significant activity | Ca²⁺ influx | [2][4] |
| TRPC5 | No significant activity | Ca²⁺ influx | [2][4] |
Signaling Pathway
TRPC6 is a diacylglycerol (DAG)-sensitive cation channel. Its activation leads to an influx of Ca²⁺, which in turn triggers various downstream signaling cascades. SAR7334, by blocking this initial Ca²⁺ entry, can modulate these pathways.
Key Experimental Protocols
Detailed methodologies for the characterization of SAR7334 are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from the methodology used to determine the IC₅₀ of SAR7334 on TRPC6 currents.[1][6]
Objective: To measure the inhibitory effect of SAR7334 on TRPC6 channel currents in a heterologous expression system.
Materials:
-
HEK293 cells stably expressing human TRPC6.
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
External solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution in DMSO.
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
Procedure:
-
Plate HEK-TRPC6 cells onto glass coverslips 24-48 hours before the experiment.
-
Fabricate patch pipettes from borosilicate glass capillaries.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC6 currents.
-
Perfuse the cells with the external solution containing a TRPC6 agonist (e.g., 100 µM OAG) to activate the channels and record baseline currents.
-
Apply different concentrations of SAR7334 in the external solution containing the agonist.
-
Record the steady-state current at each concentration.
-
Wash out the compound to observe the reversibility of inhibition.
-
Analyze the data by normalizing the current at each SAR7334 concentration to the baseline current and fit the concentration-response curve to determine the IC₅₀ value.
Intracellular Calcium Influx Assay
This protocol describes a method to measure the effect of SAR7334 on TRPC6-mediated calcium influx.[1][6]
Objective: To quantify the inhibitory effect of SAR7334 on agonist-induced intracellular calcium elevation in TRPC6-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPC6.
-
96-well black-walled, clear-bottom plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
TRPC6 agonist (e.g., OAG).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed HEK-TRPC6 cells into 96-well plates and grow to confluence.
-
Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with the assay buffer.
-
Add different concentrations of SAR7334 to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader and record a stable baseline fluorescence.
-
Add the TRPC6 agonist to all wells simultaneously using an automated dispenser.
-
Immediately start kinetic measurement of fluorescence intensity for at least 2 minutes.
-
Analyze the data by calculating the peak fluorescence response and normalizing it to the response in the absence of the inhibitor.
-
Fit the concentration-response data to determine the IC₅₀ value.
In Vivo and Ex Vivo Pharmacology
SAR7334 has been shown to be orally bioavailable and effective in preclinical models.[1][6] A key finding is its ability to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV).[1][2][6] In isolated perfused mouse lungs, SAR7334 dose-dependently reduces the increase in pulmonary arterial pressure induced by hypoxic ventilation.[1][6]
Hypoxic Pulmonary Vasoconstriction (HPV) and Oxidative Stress
Hypoxia in the lungs triggers a signaling cascade that involves TRPC6, leading to vasoconstriction to redirect blood flow to better-ventilated areas. This process is linked to oxidative stress. SAR7334's inhibition of TRPC6 can mitigate this response.
Therapeutic Potential and Future Directions
The potent and selective inhibition of TRPC6 by this compound makes it a valuable research tool for elucidating the physiological and pathophysiological roles of this ion channel. Its demonstrated efficacy in a model of hypoxic pulmonary vasoconstriction suggests potential therapeutic applications in conditions such as pulmonary hypertension.[1][6] Further research is warranted to explore its utility in other TRPC6-associated diseases, including certain kidney diseases and cancer.
Conclusion
This compound is a well-characterized, potent, and selective TRPC6 inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and investigating the therapeutic potential of TRPC6 channel modulation.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Synthesis of SAR7334 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. This document details the scientific journey from initial screening to in-depth biological evaluation, offering valuable insights for researchers in pharmacology and drug development.
Introduction: Targeting TRPC6 in Disease
The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, has been implicated in the pathophysiology of a range of diseases, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[1][2] Its role in mediating calcium influx in response to various stimuli makes it a compelling therapeutic target. The quest for potent and selective TRPC6 inhibitors led to the discovery of SAR7334, an aminoindanol (B8576300) derivative with promising pharmacological properties.[3]
Discovery of this compound
SAR7334 was identified through a rational drug design approach, involving the synthesis and screening of a library of potential TRPC channel inhibitors.[2][3] The screening process, which utilized measurements of intracellular Ca2+ levels, pinpointed SAR7334 as a highly potent inhibitor of the TRPC6 channel.[2]
Synthesis of this compound
A stereoselective synthesis of SAR7334 has been developed, commencing from indene (B144670) and proceeding through a four-step sequence. While the specific, detailed protocol is often found in supplementary materials of primary publications, the general synthetic strategy for related aminoindanol derivatives involves key steps such as nucleophilic substitution, carbonyl reduction, and O-alkylation/arylation.[3] The stereochemistry of the substituents on the indane five-membered ring is crucial for its inhibitory activity.[3]
Mechanism of Action and Selectivity
This compound is a potent and specific inhibitor of TRPC6 channels.[4] It effectively blocks TRPC6-mediated calcium (Ca2+) influx into cells.[1][2][5] The inhibitory activity of SAR7334 has been quantified using various experimental techniques, demonstrating its high affinity for TRPC6.
Data Presentation: Inhibitory Activity of SAR7334
| Channel | Assay Type | IC50 (nM) | Reference(s) |
| TRPC6 | Ca2+ Influx | 9.5 | [1][2][5] |
| Patch-clamp | 7.9 | [1][2][5] | |
| TRPC3 | Ca2+ Influx | 282 | [1][2][5] |
| TRPC7 | Ca2+ Influx | 226 | [1][2][5] |
| TRPC4 | Ca2+ Influx | Not Affected | [1][2][5] |
| TRPC5 | Ca2+ Influx | Not Affected | [1][2][5] |
Pharmacological and Preclinical Characterization
Pharmacokinetic studies have indicated that SAR7334 is suitable for chronic oral administration.[1][2][5] In preclinical models, SAR7334 has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused mouse lungs.[1][2][5] Notably, in a short-term study, SAR7334 did not alter the mean arterial pressure in spontaneously hypertensive rats, suggesting a potential therapeutic window for diseases where TRPC6 is dysregulated without causing significant cardiovascular side effects.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of SAR7334.
Measurement of Intracellular Calcium (Ca2+) Influx
This protocol is a generalized procedure based on common practices for measuring agonist-induced calcium influx in cells expressing TRPC channels.
Objective: To determine the inhibitory effect of SAR7334 on TRPC6-mediated Ca2+ influx.
Materials:
-
HEK293 cells stably expressing human TRPC6.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (B13814) - OAG).
-
This compound.
-
Fluorescence plate reader (e.g., FLIPR system).
Procedure:
-
Cell Culture: Plate TRPC6-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells gently with HBSS.
-
Add HBSS containing various concentrations of SAR7334 or vehicle (DMSO) to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a set period.
-
Inject the TRPC6 agonist (e.g., OAG at a final concentration of 50 µM) to stimulate Ca2+ influx.
-
Continue to measure the fluorescence kinetically to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration.
-
Calculate the percentage of inhibition for each concentration of SAR7334 relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a logistic function.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a framework for recording TRPC6 currents and assessing their inhibition by SAR7334.
Objective: To directly measure the effect of SAR7334 on TRPC6 ion channel currents.
Materials:
-
HEK293 cells expressing TRPC6.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
TRPC6 activator (e.g., 50 µM OAG).
-
This compound.
Procedure:
-
Cell Preparation: Plate TRPC6-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Record baseline currents.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the external solution containing the TRPC6 activator (OAG) to induce a stable inward current.
-
Once a stable current is achieved, apply different concentrations of SAR7334 via the perfusion system.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -70 mV) before and after the application of SAR7334.
-
Calculate the percentage of current inhibition for each concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Signaling Pathways and Visualizations
SAR7334 exerts its effect by inhibiting the TRPC6 channel, which is a key component of several signaling pathways. A primary activation mechanism for TRPC6 involves the Gq/11-phospholipase C (PLC) pathway.
TRPC6 Signaling Pathway
Caption: Gq/11-PLC signaling cascade leading to TRPC6 activation and its inhibition by SAR7334.
Experimental Workflow for SAR7334 Characterization
References
- 1. TRPC6 - Wikipedia [en.wikipedia.org]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of TRPC6 in the Pathogenesis of Focal Segmental Glomerulosclerosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage renal disease, characterized by podocyte injury, foot process effacement, and proteinuria. The transient receptor potential cation channel, subfamily C, member 6 (TRPC6) has emerged as a critical mediator in the pathogenesis of both hereditary and acquired forms of FSGS. Located at the podocyte slit diaphragm, TRPC6 functions as a calcium-permeable, non-selective cation channel. Gain-of-function mutations in the TRPC6 gene lead to autosomal dominant FSGS, while increased expression of the wild-type channel is implicated in acquired proteinuric diseases. The resulting calcium overload in podocytes triggers deleterious downstream signaling cascades, including the activation of calcineurin-NFAT and RhoA pathways. These events culminate in cytoskeletal rearrangement, apoptosis, and the breakdown of the glomerular filtration barrier. This technical guide provides a comprehensive overview of the role of TRPC6 in FSGS, detailing its core signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols for its study. TRPC6 represents a promising therapeutic target, and a thorough understanding of its function is paramount for the development of novel treatments for FSGS.
Introduction to TRPC6 and its Function in Podocytes
The integrity of the glomerular filtration barrier is critically dependent on the highly specialized function of podocytes. The discovery in 2005 that mutations in the gene encoding TRPC6 cause a familial, adult-onset form of FSGS brought the study of ion channels in podocytes to the forefront of nephrology research.[1]
TRPC6 is a member of the canonical transient receptor potential (TRP) superfamily of ion channels.[2] It is a six-transmembrane domain protein that forms tetrameric, non-selective cation channels, which are permeable to Ca²⁺.[3] Within the glomerulus, TRPC6 is expressed in podocyte foot processes, where it localizes to the slit diaphragm, a specialized cell-cell junction.[1][4] Here, it forms a crucial signaling complex with other essential slit diaphragm proteins, including nephrin (B609532) and podocin.[1][2][5] This interaction is vital for both the structural integrity of the filtration barrier and for regulating channel activity.[1][2]
The activation of TRPC6 is a complex process initiated by various stimuli:
-
Receptor-Operated Activation: TRPC6 is a downstream effector of Gq protein-coupled receptors (GPCRs), such as the angiotensin II type 1 (AT1) receptor.[6] Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of diacylglycerol (DAG), which directly activates the TRPC6 channel.[3][7]
-
Mechanical Stress: Podocytes are constantly exposed to mechanical forces from glomerular capillary pressure. TRPC6 is thought to be mechanosensitive, and its gating may be influenced by changes in membrane stretch and curvature, contributing to the podocyte's ability to sense and respond to its dynamic environment.[1][8][9]
-
Oxidative Stress: Increased generation of reactive oxygen species (ROS) can upregulate and activate TRPC6 channels, linking oxidative stress to podocyte calcium overload and injury.[5]
Excessive calcium influx through TRPC6 channels is a central event in podocyte pathology, leading to foot process effacement, apoptosis, and detachment, ultimately causing proteinuria and glomerulosclerosis.[5]
The Pathogenic Role of TRPC6 in FSGS
Evidence implicating TRPC6 in FSGS comes from both genetic studies of familial forms of the disease and expression studies in acquired proteinuric conditions.
Familial FSGS: Gain-of-Function Mutations
Autosomal dominant FSGS has been linked to several missense mutations in the TRPC6 gene.[2][6][10] These are "gain-of-function" mutations that result in channels with increased current amplitudes and enhanced calcium influx in response to activation.[2][3] This sustained elevation of intracellular calcium is believed to be the primary driver of podocyte damage. The mutations are predominantly located in the N- and C-terminal cytoplasmic domains of the protein, regions critical for channel regulation.[2][11] The resulting phenotype can be severe, with some mutations leading to an aggressive, early-onset form of FSGS in childhood.[12]
Acquired FSGS: Upregulation of TRPC6 Expression
Beyond rare familial forms, TRPC6 is also implicated in the pathogenesis of more common, acquired proteinuric diseases. Increased expression of TRPC6 is found in the glomeruli of patients with acquired FSGS, minimal change disease, and membranous nephropathy.[5][11] This upregulation is also observed in various animal models of kidney disease.[9] Pathological stimuli known to increase TRPC6 expression in podocytes include:
-
Angiotensin II (Ang II)[1]
-
Adriamycin (an agent used to induce experimental FSGS)[13]
-
Transforming growth factor-beta 1 (TGF-β1)[14]
-
Glucose and Insulin[5]
This suggests that even in the absence of a mutation, the overexpression of wild-type TRPC6 is sufficient to cause a disease phenotype consistent with FSGS, making the channel a critical convergence point for various injurious pathways.[5]
Downstream Signaling Pathways in TRPC6-Mediated Podocyte Injury
The pathological consequences of TRPC6 over-activity are mediated by the activation of specific downstream signaling cascades. The influx of calcium acts as a second messenger, initiating a series of events that lead to the characteristic features of podocyte injury.
Calcineurin-NFAT Signaling Pathway
Elevated intracellular Ca²⁺ activates calcineurin (CaN), a calcium-sensitive serine/threonine phosphatase.[12][15] Activated CaN dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2] This unmasks a nuclear localization signal, causing NFAT to translocate from the cytoplasm to the nucleus. Inside the nucleus, NFAT drives the transcription of various target genes. This can establish a detrimental positive feedback loop, as NFAT activation has been shown to further increase TRPC6 expression.[16] This pathway is a key mechanism by which TRPC6 mutations cause constitutive activation of NFAT-dependent transcription, contributing to glomerulosclerosis.[2][17]
RhoA-Actin Cytoskeleton Rearrangement Pathway
The podocyte's intricate structure, with its interdigitating foot processes, is maintained by a dynamic actin cytoskeleton. TRPC6-mediated calcium influx leads to the activation of the small GTPase RhoA.[7][11][18] Activated RhoA, in turn, promotes the reorganization of the actin cytoskeleton, leading to the loss of the normal filamentous actin (F-actin) structure and the formation of disorganized stress fibers.[18][19] This cytoskeletal derangement is the structural basis for foot process effacement. This process is also associated with the downregulation of key structural proteins, including nephrin and synaptopodin, further compromising the integrity of the slit diaphragm.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on TRPC6 mutations, expression regulation, and pharmacological modulation.
Table 1: Functional Effects of FSGS-Associated TRPC6 Mutations
| Mutation | Location | Effect on Ca²⁺ Current / Influx | Phenotypic Onset | Reference(s) |
|---|---|---|---|---|
| P112Q | N-terminus | Enhanced Ca²⁺ signals in response to agonists | Adult | [10][20] |
| M132T | N-terminus | 3-5 fold increase in current amplitude; 10-fold increase in Ca²⁺ current | Childhood | [12] |
| N143S | N-terminus | Increased current amplitudes | Adult | [2] |
| R175Q | N-terminus | Increased current amplitudes | Adult | [21] |
| E896K | C-terminus | Gain-of-function | Adult |[6][22] |
Table 2: Regulation of TRPC6 Expression in Podocytes
| Stimulus / Agent | Effect on TRPC6 Expression | Experimental Model | Reference(s) |
|---|---|---|---|
| Angiotensin II | Increased mRNA and protein | Cultured Podocytes / Animal Models | [1][16] |
| Adriamycin | Increased mRNA and protein | Rat Nephropathy Model / Cultured Podocytes | [13] |
| TGF-β1 | Increased protein | Cultured Podocytes | [14] |
| High Glucose | Increased | Cultured Podocytes | [5] |
| Puromycin Aminonucleoside | Increased | Animal Models | [1][9] |
| 1,25-dihydroxyvitamin D3 | Decreased / Normalized | Rat Nephropathy Model / Cultured Podocytes |[13] |
Table 3: Pharmacological Modulators of TRPC6 and Their Effects
| Compound | Mechanism of Action | Observed Effect in FSGS Models | Reference(s) |
|---|---|---|---|
| Losartan | Angiotensin II (AT1) receptor antagonist | Attenuates podocyte injury and proteinuria | [15] |
| SAR7334 | TRPC6 inhibitor | Abolishes glucose-induced Ca²⁺ influx | [8] |
| Larixyl Carbamate | Direct TRPC6 inhibitor | Strongly inhibits FSGS-related TRPC6 mutants | [21][23] |
| FK506 (Tacrolimus) | Calcineurin inhibitor | Reduces proteinuria and tubular injury | [3][24] |
| U73122 | PLC inhibitor (blocks TRPC6 activation) | Rescues cytoskeletal derangement | [18] |
| Y-27632 | ROCK inhibitor (downstream of RhoA) | Improves F-actin arrangement |[18] |
Experimental Protocols and Workflows
Studying the function and pathogenic role of TRPC6 requires a combination of electrophysiological, molecular, and cell biological techniques.
Key Experimental Methodologies
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure ionic currents through TRPC6 channels in response to stimuli.
-
Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing wild-type or mutant human TRPC6. A co-transfected fluorescent marker (e.g., GFP) helps identify positive cells.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (to chelate intracellular Ca²⁺ and isolate channel currents), 4 Mg-ATP (pH 7.2).
-
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV using borosilicate glass pipettes (3-5 MΩ resistance).
-
Channel activity is elicited by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG, 100 µM), or a GPCR agonist like carbachol (B1668302) (10 µM) via a perfusion system.[25]
-
Current-voltage (I-V) relationships are determined by applying voltage ramps (e.g., -100 mV to +100 mV over 400 ms). TRPC6 currents exhibit a characteristic dual rectification.[25]
-
Data is acquired and analyzed using software like pCLAMP to measure current amplitude and density (pA/pF).[26]
-
Protocol 2: Intracellular Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as a functional readout of TRPC6 activation.
-
Cell Line: HEK293 cells expressing TRPC6 or cultured podocytes.
-
Methodology:
-
Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (3 µM).[27]
-
For ratiometric imaging with Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is calculated to determine [Ca²⁺]i.[26]
-
A stable baseline fluorescence is recorded before applying a stimulus (e.g., OAG, Ang II).
-
The change in fluorescence upon stimulation is recorded over time. The peak change is used to quantify the response and construct dose-response curves.[26]
-
Protocol 3: Western Blotting for Protein Quantification
-
Objective: To determine the relative expression levels of TRPC6 protein in cells or tissues.
-
Procedure:
-
Protein is extracted from cultured cells or isolated glomeruli using lysis buffer.
-
Protein concentration is quantified (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with a primary antibody against TRPC6.[28]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).[28]
-
Protocol 4: Immunohistochemistry (IHC) for Protein Localization
-
Objective: To visualize the expression and localization of TRPC6 within kidney tissue.
-
Procedure:
-
Paraffin-embedded kidney sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., heat-induced epitope retrieval).
-
Sections are blocked with serum to prevent non-specific binding.[28]
-
Sections are incubated overnight at 4°C with a primary antibody against TRPC6.
-
After washing, a secondary antibody conjugated to a fluorophore (for immunofluorescence) or an enzyme like HRP (for IHC) is applied.[28][29]
-
For immunofluorescence, nuclei are counterstained with DAPI, and sections are mounted and visualized using a confocal or fluorescence microscope.[30]
-
Experimental and Logical Workflows
Conclusion and Future Directions
The transient receptor potential channel TRPC6 has been firmly established as a key player in the pathogenesis of FSGS. Both gain-of-function mutations in familial FSGS and increased expression in acquired proteinuric diseases converge on a common pathway of podocyte calcium overload, leading to cytoskeletal disruption, cell death, and failure of the glomerular filtration barrier. The downstream signaling pathways involving calcineurin-NFAT and RhoA are central to these pathological processes.
The critical role of TRPC6 makes it an attractive therapeutic target for a range of proteinuric kidney diseases. Future research and development efforts should focus on:
-
Developing selective TRPC6 inhibitors: While several compounds show promise, the development of highly potent and selective inhibitors with favorable pharmacological profiles is essential for clinical translation.[21][23]
-
Elucidating regulatory mechanisms: A deeper understanding of the protein-protein interactions and post-translational modifications that regulate TRPC6 channel activity in vivo could reveal novel therapeutic targets.
-
Validating animal models: While current transgenic mouse models have provided invaluable insights, some models with gain-of-function mutations show only a mild phenotype, highlighting the need for models that more accurately recapitulate the human disease to test therapeutic interventions.[6][22][31]
By continuing to unravel the complexities of TRPC6 signaling in the podocyte, the scientific community can pave the way for targeted therapies designed to preserve glomerular function and improve outcomes for patients with FSGS.
References
- 1. TRPC6 channels and their binding partners in podocytes: role in glomerular filtration and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of TRPC6 in α1-AR activation-induced calcium signal changes in human podocytes - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 8. akjournals.com [akjournals.com]
- 9. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRPC6 in glomerular health and disease: what we know and what we believe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel TRPC6 Mutation That Causes Childhood FSGS | PLOS One [journals.plos.org]
- 13. Vitamin D down-regulates TRPC6 expression in podocyte injury and proteinuric glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of TRPC6 Signal Pathway Alleviates Podocyte Injury Induced by TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Characterization of a Trpc6 Transgenic Mouse Associated with Early Onset FSGS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Over-expressing transient receptor potential cation channel 6 in podocytes induces cytoskeleton rearrangement through increases of intracellular Ca2+ and RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Mutation in the TRPC6 Cation Channel Causes Familial Focal Segmental Glomerulosclerosis - ProQuest [proquest.com]
- 21. Pharmacological inhibition of focal segmental glomerulosclerosis-related, gain of function mutants of TRPC6 channels by semi-synthetic derivatives of larixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JCI - Gq signaling causes glomerular injury by activating TRPC6 [jci.org]
- 25. Activation of human TRPC6 channels by receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Expression of TRPC6 in Renal Cortex and Hippocampus of Mouse during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. TRPC6 ameliorates renal ischemic reperfusion injury by inducing Zn2+ influx and activating autophagy to resist necrosis - Pu - Annals of Translational Medicine [atm.amegroups.org]
- 30. The Role of TRPC6 in Renal Ischemia/Reperfusion and Cellular Hypoxia/Reoxygenation Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: SAR7334 Hydrochloride for Hypoxic Pulmonary Vasoconstriction Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, and its application in the study of Hypoxic Pulmonary Vasoconstriction (HPV).
Introduction to Hypoxic Pulmonary Vasoconstriction and the Role of TRPC6
Hypoxic pulmonary vasoconstriction (HPV) is a critical physiological mechanism in the lungs that matches perfusion to ventilation. In response to alveolar hypoxia, pulmonary arteries constrict, diverting blood flow from poorly ventilated areas to regions with better oxygenation. This process is essential for maintaining optimal gas exchange. While acute HPV is beneficial, chronic hypoxia can lead to sustained pulmonary vasoconstriction and vascular remodeling, contributing to the development of pulmonary hypertension.
The signaling cascade underlying HPV is complex, but a key element is the increase of intracellular Ca2+ concentration ([Ca2+]i) in pulmonary artery smooth muscle cells (PASMCs). The Transient Receptor Potential Canonical 6 (TRPC6) channel, a Ca2+-permeable non-selective cation channel, has been identified as a crucial regulator of acute HPV. Studies using TRPC6-deficient mice have demonstrated that the initial, acute phase of HPV is abolished in the absence of functional TRPC6 channels. During hypoxia, diacylglycerol (DAG) accumulates in PASMCs, leading to the activation of TRPC6 and subsequent Ca2+ influx.
This compound: A Potent and Selective TRPC6 Inhibitor
This compound is a novel and potent inhibitor of TRPC6 channels. Its high affinity and selectivity for TRPC6 make it an invaluable tool for investigating the role of this channel in physiological and pathophysiological processes, including HPV.
Mechanism of Action
SAR7334 acts by directly blocking the TRPC6 channel, thereby inhibiting the influx of Ca2+ into PASMCs. This action effectively suppresses the vasoconstrictor response to hypoxia. Pharmacological studies have confirmed that SAR7334 dose-dependently reduces the increase in pulmonary arterial pressure induced by hypoxic ventilation in isolated perfused lung models.
Quantitative Data: Inhibitory Potency
The inhibitory activity of SAR7334 has been quantified in various in vitro assays. The following table summarizes the key IC50 values, demonstrating its potency and selectivity for TRPC6 over other TRPC channel isoforms.
| Channel | Assay Type | IC50 (nM) | Reference |
| TRPC6 | Ca2+ Influx | 9.5 | |
| TRPC6 | Whole-cell Patch-clamp | 7.9 | |
| TRPC3 | Ca2+ Influx | 282 | |
| TRPC7 | Ca2+ Influx | 226 | |
| TRPC4 | Ca2+ Influx | No significant effect | |
| TRPC5 | Ca2+ Influx | No significant effect |
Signaling Pathway of Acute Hypoxic Pulmonary Vasoconstriction
The signaling cascade of acute HPV is initiated by alveolar hypoxia, leading to the activation of TRPC6 in PASMCs and subsequent vasoconstriction. The following diagram illustrates the key steps in this pathway.
Caption: Signaling pathway of acute hypoxic pulmonary vasoconstriction.
Experimental Protocols for Studying SAR7334 in HPV
The following sections detail the methodologies for key experiments used to characterize the effects of SAR7334 on HPV.
In Vitro Intracellular Calcium Measurement
This protocol is used to assess the inhibitory effect of SAR7334 on TRPC6-mediated Ca2+ influx in a cellular context.
Cell Culture:
-
HEK293 cells stably expressing human TRPC6 are cultured in appropriate media.
Fura-2 AM Loading:
-
Seed cells onto coverslips or in a multi-well plate.
-
Wash cells with a standard extracellular solution (e.g., HBSS with HEPES).
-
Load cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for 45-60 minutes.
-
Wash the cells to remove extracellular dye and allow for de-esterification for 30 minutes at room temperature.
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with the extracellular solution.
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Incubate with different concentrations of SAR7334 or vehicle for 10 minutes.
-
Stimulate the cells with a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) to induce Ca2+ influx.
-
Record the change in the F340/F380 ratio.
Data Analysis:
-
The ratio of fluorescence intensities is directly proportional to the intracellular Ca2+ concentration.
-
Calculate the inhibition of Ca2+ influx by SAR7334 compared to the vehicle control to determine the IC50.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of TRPC6 channel currents and their inhibition by SAR7334.
Cell Preparation:
-
Use HEK293 cells stably expressing human TRPC6.
Electrophysiological Recording:
-
Obtain a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage ramps to elicit TRPC6 currents.
-
Activate TRPC6 channels by applying a specific agonist (e.g., 50 µM OAG).
-
Apply increasing concentrations of SAR7334 to the bath solution.
-
Record the TRPC6 currents at each concentration.
Data Analysis:
-
Measure the amplitude of the TRPC6 current at a specific voltage (e.g., -70 mV).
-
Normalize the current amplitudes to the maximal current after agonist application.
-
Plot the dose-response curve to determine the IC50 for SAR7334-induced TRPC6 inhibition.
Ex Vivo Isolated Perfused and Ventilated Mouse Lung
This model provides a physiologically relevant system to study the effect of SAR7334 on HPV.
Lung Isolation and Perfusion:
-
Anesthetize a mouse (e.g., C57BL/6) and cannulate the trachea, pulmonary artery, and left atrium.
-
Isolate the heart-lung block and place it in a temperature-controlled chamber.
-
Ventilate the lungs with a normoxic gas mixture (21% O2, 5% CO2, balanced with N2).
-
Perfuse the pulmonary circulation with a physiological salt solution (PSS) at a constant flow rate.
-
Monitor the pulmonary arterial pressure (PAP) continuously.
Induction of HPV and Drug Application:
-
After a stabilization period, induce acute HPV by ventilating the lungs with a hypoxic gas mixture (e.g., 1% O2 in N2) for a defined period (e.g., 10 minutes).
-
Return to normoxic ventilation for a recovery period (e.g., 15 minutes).
-
Repeat the hypoxic challenges to obtain a stable HPV response.
-
Introduce increasing doses of SAR7334 into the perfusate cumulatively, typically 5 minutes before the next hypoxic challenge.
Data Analysis:
-
Measure the increase in PAP (ΔPAP) from the baseline during each hypoxic challenge.
-
Normalize the ΔPAP in the presence of SAR7334 to the control HPV response.
-
Determine the dose-dependent inhibition of HPV by SAR7334.
Experimental Workflow for Investigating SAR7334
The following diagram outlines a logical workflow for the comprehensive investigation of SAR7334's effects on TRPC6 and HPV.
SAR7334 Hydrochloride: A Technical Guide to its Inhibition of TRPC6-Mediated Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The document details its mechanism of action, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to characterize its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of calcium signaling and the development of novel therapeutics targeting TRPC channels.
Core Mechanism of Action: Inhibition of Calcium Influx
This compound exerts its pharmacological effects by directly blocking the influx of calcium (Ca²⁺) through TRPC6 channels.[1][2][3] TRPC6 is a non-selective cation channel that plays a crucial role in numerous physiological processes, and its dysregulation has been implicated in various pathologies, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[1][3][4]
The activation of TRPC6 is often coupled to the stimulation of G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores, DAG is a key activator of TRPC6 channels, leading to Ca²⁺ influx across the plasma membrane. SAR7334 selectively targets and inhibits this channel-mediated Ca²⁺ entry.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound has been quantified using various experimental techniques, primarily intracellular calcium measurements and whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for TRPC6 over other TRPC channel isoforms.
| Target Channel | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| TRPC6 | Ca²⁺ Influx (OAG-induced) | HEK293 | 9.5 | [2][3][5] |
| TRPC6 | Current Blockade (Patch-Clamp) | HEK293 | 7.9 | [2][5][6] |
| TRPC3 | Ca²⁺ Influx (OAG-induced) | CHO | 282 | [2][3][5] |
| TRPC7 | Ca²⁺ Influx (OAG-induced) | HEK293 | 226 | [2][3][5] |
| TRPC4 | Ca²⁺ Influx | - | > 10,000 | [2][3][5] |
| TRPC5 | Ca²⁺ Influx | - | > 10,000 | [2][3][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on calcium influx.
Intracellular Calcium Influx Assay (FLIPR-based)
This protocol describes a high-throughput method for measuring changes in intracellular calcium concentration in response to channel activation and inhibition.
a. Cell Preparation:
-
Seed human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human TRPC channel of interest (e.g., TRPC6, TRPC3, TRPC7) into 96-well or 384-well black, clear-bottom microplates.
-
Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence and growth to an appropriate confluency.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), in a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). The buffer should also contain 20 mM HEPES and 2.5 mM probenecid. Pluronic F-127 (0.04%) can be included to aid in dye dispersion.
-
Remove the culture medium from the cell plate and wash the cells with the buffered saline solution.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
c. Compound Incubation:
-
Following incubation, wash the cells to remove excess dye, leaving a final volume of buffer in each well.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the SAR7334 solutions to the respective wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature.
d. Channel Activation and Measurement:
-
Place the microplate into a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Establish a baseline fluorescence reading.
-
Add a TRPC channel agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to all wells to induce calcium influx.
-
Continuously measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.
e. Data Analysis:
-
The inhibitory effect of SAR7334 is calculated as the percentage reduction in the agonist-induced calcium influx.
-
Plot the percentage inhibition against the concentration of SAR7334 and fit the data to a logistic function to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through TRPC channels in the cell membrane.
a. Cell Preparation:
-
Plate cells expressing the target TRPC channel onto glass coverslips 24-48 hours prior to the experiment.
b. Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust the pH to 7.4.
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, and 11 EGTA. Adjust the pH to 7.3.
c. Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals to elicit TRPC channel currents.
-
Record stable baseline currents for several minutes.
d. Compound Application and Data Acquisition:
-
Activate the TRPC6 channels by adding an agonist like OAG to the external solution.
-
Once a stable current is established, perfuse the recording chamber with an external solution containing the desired concentration of this compound.
-
Continuously record the whole-cell currents during the application of SAR7334 to measure the inhibition of the agonist-induced current.
e. Data Analysis:
-
The magnitude of the current inhibition is measured at a specific voltage (e.g., +100 mV).
-
The IC₅₀ value is determined by plotting the percentage of current inhibition against the concentration of SAR7334.
Isolated Perfused Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV)
This ex vivo model is used to assess the physiological effects of SAR7334 on TRPC6-dependent processes in a more integrated biological system.
a. Animal and Lung Preparation:
-
Anesthetize a C57BL/6 mouse (e.g., with pentobarbital (B6593769) sodium).
-
Perform a tracheostomy and immediately ventilate the lungs with a normoxic gas mixture (21% O₂, 5% CO₂).
-
Isolate the lungs and perfuse them with a physiological salt solution (PSS) through the pulmonary artery.
b. Experimental Setup:
-
Maintain a constant perfusion rate and ventilate the lungs with a rodent ventilator.
-
Measure the pulmonary arterial pressure (PAP) continuously using a pressure transducer.
c. HPV Induction and Inhibition:
-
After a stabilization period, induce HPV by switching the ventilation gas to a hypoxic mixture (e.g., 1% O₂, 5% CO₂ in N₂). This will cause an increase in PAP.
-
Once a stable HPV response is established, introduce this compound into the perfusate at the desired concentration.
-
Observe the effect of SAR7334 on the hypoxia-induced increase in PAP. A reduction in the PAP response indicates inhibition of TRPC6-dependent HPV.[2]
d. Data Analysis:
-
The magnitude of HPV is quantified as the increase in PAP from the baseline normoxic pressure.
-
The inhibitory effect of SAR7334 is expressed as the percentage reduction in the HPV response.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for assessing calcium influx, and the logical relationship of SAR7334's selectivity.
Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.
Caption: Experimental workflow for the calcium influx assay.
Caption: Selectivity profile of SAR7334 across different TRPC channels.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the mechanism of hypoxic pulmonary vasoconstriction using isolated perfused/ventilated mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Optimization of isolated perfused/ventilated mouse lung to study hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: Off-Target Effects of SAR7334 Hydrochloride on TRPC3 and TRPC7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of SAR7334 hydrochloride on the transient receptor potential canonical 3 (TRPC3) and 7 (TRPC7) channels. SAR7334 is primarily known as a potent and specific inhibitor of TRPC6, but it also exhibits inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1] This document details the quantitative inhibitory data, experimental protocols for assessing these effects, and the relevant signaling pathways.
Quantitative Data: Inhibitory Effects of SAR7334 on TRPC3 and TRPC7
The inhibitory potency of this compound on TRPC3 and TRPC7 has been determined through calcium influx assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of its activity on these off-target channels versus its primary target, TRPC6.
| Target Channel | Inhibitory Concentration (IC50) | Assay Type | Cell Line |
| TRPC3 | 282 nM | OAG-induced Calcium Influx | CHO |
| TRPC7 | 226 nM | OAG-induced Calcium Influx | HEK293 |
| TRPC6 (Primary Target) | 9.5 nM | OAG-induced Calcium Influx | HEK-FITR |
| TRPC6 (Primary Target) | 7.9 nM | Whole-cell Patch Clamp | HEK-FITR |
Signaling Pathways of TRPC3 and TRPC7
TRPC3 and TRPC7 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][3] The activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] DAG is the primary endogenous activator of TRPC3 and TRPC7 channels, leading to an influx of cations, including Ca2+, into the cell.[2][3] This increase in intracellular calcium can then trigger various downstream signaling cascades.
References
In Vivo Bioavailability of SAR7334 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3][4] Its role in conditions such as focal segmental glomerulosclerosis and pulmonary hypertension has made it a subject of significant interest in drug discovery and development.[5] A critical aspect of preclinical evaluation for any drug candidate is the characterization of its in vivo pharmacokinetic properties, particularly its oral bioavailability. This technical guide provides a comprehensive overview of the in vivo bioavailability of this compound, detailing the experimental protocols employed and the resulting pharmacokinetic profile.
Quantitative Bioavailability Data
Pharmacokinetic studies in preclinical animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. For this compound, in vivo studies have demonstrated its suitability for chronic oral administration.[3][5][6][7] The key pharmacokinetic parameters determined from a study in male Sprague Dawley rats following a single oral administration of 10 mg/kg are summarized below.
| Parameter | Value | Unit | Description |
| Dose | 10 | mg/kg | Oral administration |
| Animal Model | Male Sprague Dawley Rat | - | - |
| Vehicle | 30% Glycophorol/Cremophor (75/25) in 70% Glucose (5%) solution | - | - |
| Cmax | Data not publicly available | ng/mL | Maximum plasma concentration |
| Tmax | Data not publicly available | h | Time to reach maximum plasma concentration |
| AUC | Data not publicly available | ng·h/mL | Area under the plasma concentration-time curve |
| Oral Bioavailability (F%) | Stated as "good" and "suitable for chronic oral administration," but specific percentage is not publicly available | % | The fraction of the administered dose that reaches systemic circulation |
Note: While the primary literature confirms the oral bioavailability of SAR7334, specific quantitative values for Cmax, Tmax, AUC, and F% are not detailed in the publicly accessible abstracts. Access to the full study data is required for these specific values.
Experimental Protocols
The determination of in vivo bioavailability of this compound involves a standardized preclinical pharmacokinetic study. The following methodology is based on the available information and typical protocols for such studies.
Animal Model and Housing
-
Species: Male Sprague Dawley rats.
-
Supplier: Harlan Winkelmann, Borchen, Germany.[6]
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and access to standard chow and water ad libitum, except for a pre-dose fasting period.
Formulation and Dosing
-
Compound: this compound.
-
Formulation: The compound is prepared in a vehicle consisting of 30% glycopherol/cremophor (75/25) and 70% glucose (5%) solution for oral administration.[6]
-
Administration: A single oral dose is administered to each rat via gavage.
Blood Sampling
-
Method: Serial blood samples (approximately 200 µL) are collected from each animal.[6]
-
Sampling Site: Tail tip sampling is a common and appropriate method.[6]
-
Time Points: Samples are collected at multiple time points over a 24-hour period to adequately define the plasma concentration-time profile.[6]
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -15°C or lower until analysis.[6]
Bioanalytical Method
-
Technique: Plasma concentrations of SAR7334 are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.
-
Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.
-
Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental pharmacokinetic methods to determine parameters such as Cmax, Tmax, and AUC.
Visualizations
Signaling Pathway of this compound
This compound exerts its pharmacological effect by inhibiting the TRPC6 channel, thereby blocking calcium (Ca2+) influx into cells. This mechanism is relevant in various cellular processes, including those mediated by Gq/11-coupled receptors that activate phospholipase C (PLC).
References
- 1. admescope.com [admescope.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to SAR7334 Hydrochloride (CAS Number: 1333207-63-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1][2][3][4][5][6][7][8] Its ability to modulate calcium influx makes it a valuable tool for investigating the role of TRPC6 in cellular signaling and a potential therapeutic agent for diseases associated with TRPC6 dysfunction, such as focal segmental glomerulosclerosis and pulmonary hypertension.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and detailed experimental protocols for its use in research settings.
Chemical and Physical Properties
This compound is a crystalline solid with the formal name 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride.[3][4]
| Property | Value | Reference |
| CAS Number | 1333207-63-8 | [3][4][9][10] |
| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [3][4] |
| Molecular Weight | 440.8 g/mol | [3][4] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| UV/Vis (λmax) | 211, 254 nm | [3][4] |
| Storage | Store at -20°C | [1] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | 15 mg/mL | [3][4] |
| Ethanol (B145695) | 25 mg/mL | [3][4] |
| DMF | 1 mg/mL | [3][4] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3][4] |
Note: For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than a day.[1]
Biological Activity
SAR7334 is a highly potent inhibitor of TRPC6 channels. Its inhibitory activity has been characterized using various in vitro and in vivo models.
In Vitro Activity: Inhibition of TRPC Channels
The inhibitory potency of this compound against different TRPC channels has been determined through patch-clamp experiments and calcium influx assays.
| Target | Assay | IC₅₀ (nM) | Reference |
| TRPC6 | Patch-clamp (TRPC6 currents) | 7.9 | [1][2][4][5] |
| TRPC6 | Calcium Influx | 9.5 | [1][2][4][5] |
| TRPC3 | Calcium Influx | 282 | [1][2][4][5] |
| TRPC7 | Calcium Influx | 226 | [1][2][4][5] |
| TRPC4 | Calcium Influx | No significant effect | [1][2][4][5] |
| TRPC5 | Calcium Influx | No significant effect | [1][2][4][5] |
These data demonstrate the high selectivity of SAR7334 for TRPC6 over other TRPC channel family members.
Signaling Pathways
This compound, by inhibiting TRPC6, modulates downstream signaling pathways involved in various cellular processes.
Caption: TRPC6 signaling pathway and point of inhibition by SAR7334.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of SAR7334 on TRPC6 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPC6).
Materials:
-
HEK293 cells expressing hTRPC6
-
External solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
OAG (1-oleoyl-2-acetyl-sn-glycerol) as a TRPC6 activator
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit baseline currents.
-
Activate TRPC6 channels by applying OAG (e.g., 100 µM) to the external solution.
-
Once a stable TRPC6 current is established, apply SAR7334 at various concentrations to the external solution.
-
Record the inhibition of the OAG-induced current at each concentration of SAR7334.
-
Analyze the data to determine the IC₅₀ value.
References
- 1. The roles of TRPC6 in renal tubular disorders: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient receptor potential channel 6 knockdown prevents apoptosis of renal tubular epithelial cells upon oxidative stress via autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPC Channels in the Physiology and Pathophysiology of the Renal Tubular System: What Do We Know? | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of TRPC6 in Renal Ischemia/Reperfusion and Cellular Hypoxia/Reoxygenation Injuries [frontiersin.org]
- 6. Angiotensin II increases the intracellular calcium activity in podocytes of the intact glomerulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Angiotensin II increases the cytosolic calcium activity in rat podocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. medchemexpress.com [medchemexpress.com]
SAR7334 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C21H22ClN3O • 2HCl | [1] |
| Molecular Weight | 440.8 g/mol | [1] |
| CAS Number | 1333207-63-8 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 1 mg/mLDMSO: 15 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: 100 mM | [1] |
| Storage | Store at -20°C | [2] |
Mechanism of Action and Biological Activity
SAR7334 is a highly potent and selective inhibitor of the TRPC6 channel, a non-selective cation channel implicated in various physiological and pathological processes. Its primary mechanism of action involves the direct blockade of TRPC6-mediated calcium (Ca2+) influx into cells.
In Vitro Activity
Electrophysiological and cellular assays have demonstrated the potent inhibitory effects of SAR7334 on TRPC6 and its selectivity over other TRPC channels.
| Assay Type | Target | IC50 (nM) | Source(s) |
| Whole-Cell Patch Clamp | TRPC6 currents | 7.9 | [3] |
| Ca2+ Influx Assay | TRPC6 | 9.5 | [3] |
| Ca2+ Influx Assay | TRPC3 | 282 | [3] |
| Ca2+ Influx Assay | TRPC7 | 226 | [3] |
| Ca2+ Influx Assay | TRPC4 | >10,000 | [3] |
| Ca2+ Influx Assay | TRPC5 | >10,000 | [3] |
In Vivo Activity
Studies in animal models have demonstrated the efficacy of SAR7334 in modulating TRPC6-dependent physiological responses. A key finding is its ability to suppress hypoxic pulmonary vasoconstriction (HPV), a process where TRPC6 is known to play a crucial role. In a mouse model of HPV, administration of SAR7334 at a dose of 1 µM significantly inhibited the increase in pulmonary arterial pressure induced by hypoxia.
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol is designed to measure the effect of SAR7334 on TRPC6-mediated intracellular calcium influx in a cell-based assay.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6.
-
Reagents:
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Oleoyl-acetyl-glycerol (OAG) (TRPC6 activator)
-
This compound
-
-
Procedure:
-
Seed HEK293-TRPC6 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load cells with Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS for 1 hour at 37°C.
-
Wash cells with HBS to remove excess dye.
-
Pre-incubate cells with various concentrations of this compound or vehicle for 10-20 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add OAG (typically 50-100 µM) to activate TRPC6 channels and immediately begin kinetic fluorescence measurements.
-
Record the change in fluorescence over time, which corresponds to the influx of Ca2+.
-
Calculate the inhibition of the OAG-induced Ca2+ influx by SAR7334 and determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing a precise assessment of SAR7334's inhibitory effect on TRPC6.
-
Cell Line: HEK293 cells stably expressing human TRPC6.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a TRPC6-expressing HEK293 cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with the external solution containing a TRPC6 activator, such as OAG (50 µM), to induce TRPC6 currents.
-
Once a stable current is established, apply various concentrations of this compound to the external solution.
-
Record the inhibition of the OAG-induced current at each concentration of SAR7334.
-
Analyze the current-voltage (I-V) relationship and calculate the dose-dependent inhibition to determine the IC50.
-
Isolated Perfused Mouse Lung Model of Hypoxic Pulmonary Vasoconstriction
This ex vivo model is used to assess the in vivo relevance of TRPC6 inhibition by SAR7334 on a key physiological response.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse and cannulate the trachea, pulmonary artery, and left atrium.
-
Isolate the heart and lungs and perfuse the pulmonary circulation with a physiological salt solution at a constant flow rate.
-
Ventilate the lungs with a normoxic gas mixture (21% O2).
-
Induce hypoxic pulmonary vasoconstriction by switching the ventilation to a hypoxic gas mixture (e.g., 1-3% O2).
-
Measure the increase in pulmonary arterial pressure (PAP).
-
Administer this compound (e.g., 1 µM) into the perfusate and repeat the hypoxic challenge.
-
Measure the effect of SAR7334 on the hypoxia-induced increase in PAP.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of SAR7334, a typical experimental workflow for its characterization, and its role in the TRPC6 signaling pathway in pulmonary artery smooth muscle cells.
Mechanism of Action of this compound Experimental Workflow for SAR7334 Characterization TRPC6 Signaling Pathway in Hypoxic Pulmonary Vasoconstriction
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials for this compound. Its use has been primarily in preclinical research to investigate the role of TRPC6 in various disease models.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human use.
References
understanding the function of TRPC6 channels
An In-Depth Technical Guide to the Function of TRPC6 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel belonging to the TRP superfamily.[1][2] Encoded by the TRPC6 gene on chromosome 11, these channels are crucial mediators of calcium (Ca²⁺) and sodium (Na⁺) influx into cells.[1][3] TRPC6 channels are distinguished by their activation via diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][4][5][6] Their activity is implicated in a vast array of physiological processes, and dysregulation of TRPC6 is a key factor in the pathogenesis of numerous diseases, including kidney disease, cardiac hypertrophy, and pulmonary disorders.[1][3][7][8] This guide provides a detailed examination of TRPC6 function, properties, and the experimental methods used for its investigation.
Core Function and Activation Mechanisms
TRPC6 channels are integral membrane proteins that form tetrameric, non-selective cation channels. A primary mechanism for TRPC6 activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃).[1][4] DAG directly activates TRPC6, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[5][9] This influx depolarizes the cell membrane and increases intracellular calcium concentration, triggering a variety of downstream signaling cascades.
In addition to DAG-mediated activation, TRPC6 channels can also be modulated by mechanical stretch, making them important mechanosensors in tissues such as vascular smooth muscle and kidney podocytes.[2][10]
Key Signaling Pathways
-
GPCR/PLC Signaling: This is the canonical activation pathway. Ligand binding to a GPCR (e.g., angiotensin II or endothelin-1 (B181129) receptors) activates PLC, which produces DAG. DAG binds to a site on the TRPC6 channel, causing a conformational change that opens the channel pore.[4][11][12]
-
Calcineurin-NFAT Signaling: In cardiac muscle, TRPC6-mediated calcium entry activates the calcium/calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it promotes the transcription of genes associated with pathological cardiac hypertrophy.[11] Interestingly, this pathway forms a positive feedback loop, as NFAT can also increase the expression of the TRPC6 gene itself.[11]
Biophysical and Pharmacological Properties
The function of TRPC6 channels is defined by their ion permeability, conductance, and sensitivity to various pharmacological agents. This quantitative data is crucial for designing experiments and for the development of targeted therapeutics.
Table 1: Biophysical Properties of TRPC6 Channels
| Property | Value | Notes |
| Relative Ion Permeability | PCa/PNa ≈ 5-6 | TRPC6 is significantly more permeable to Ca²⁺ than to Na⁺.[5][9][13] |
| Single-Channel Conductance | ~35 pS | Measured in symmetrical 120 mM Cs⁺ solutions.[14] |
| Current-Voltage (I-V) Relationship | Doubly rectifying | Shows a characteristic shape with current decreasing at positive potentials.[5][9] |
Table 2: Pharmacological Modulators of TRPC6 Channels
| Compound | Type | Potency (IC₅₀ / EC₅₀) | Notes |
| 1-oleoyl-2-acetyl-sn-glycerol (OAG) | Agonist | - | A synthetic DAG analog commonly used to activate TRPC6 experimentally.[12] |
| Hyperforin | Agonist | - | A natural compound identified as a selective activator of TRPC6.[14][15] |
| Trpc6-IN-1 | Agonist | EC₅₀: 4.66 µM | Potent agonist, also activates TRPC3 and TRPC7.[4][16] |
| BI-749327 | Antagonist | IC₅₀: 13 nM (mouse), 19 nM (human) | A potent and selective TRPC6 inhibitor.[17] |
| SAR7334 | Antagonist | - | A fairly specific inhibitor of TRPC6.[15][18] |
| Larixyl Acetate | Antagonist | - | Has been shown to block TRPC6-mediated signaling.[15] |
| SK&F 96365 | Antagonist | - | A non-selective TRP channel inhibitor that also blocks TRPC6.[19] |
Role in Physiology and Disease
TRPC6 channels are widely expressed and play significant roles in multiple organ systems.[1][20]
-
Kidney: In renal podocytes, TRPC6 is a critical component of the slit diaphragm.[7][9] Gain-of-function mutations in TRPC6 are a direct cause of familial focal segmental glomerulosclerosis (FSGS), a disease leading to proteinuria and kidney failure.[7][21] Increased TRPC6 expression is also seen in acquired kidney diseases.[7][8][21]
-
Cardiovascular System: TRPC6 is involved in regulating vascular smooth muscle contraction and blood pressure.[5][11] Its role in the calcineurin-NFAT pathway makes it a key player in the development of pathological cardiac hypertrophy and heart failure.[11][22]
-
Pulmonary System: The channel is expressed in pulmonary artery smooth muscle cells and endothelial cells.[11] Its activity contributes to hypoxic pulmonary vasoconstriction and can be involved in the pathogenesis of pulmonary hypertension.[1][11]
-
Nervous System: In neurons, TRPC6 is involved in synapse development, memory formation, and neuronal survival.[23][24] Dysregulation of TRPC6 has been linked to conditions like Alzheimer's disease and brain ischemia.[2][25]
Key Experimental Protocols
Studying TRPC6 channel function requires specialized techniques to measure ion flow and intracellular calcium dynamics. Whole-cell patch-clamp electrophysiology and calcium imaging are the cornerstone methods.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for characterizing TRPC6 currents in a heterologous expression system (e.g., HEK293 cells).
1. Materials and Reagents:
-
HEK293 cells expressing TRPC6.
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4][17]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cs⁺ is used to block K⁺ channels).[4][17]
-
Patch pipettes (borosilicate glass, 3-5 MΩ resistance).[4][17]
-
Patch-clamp amplifier and data acquisition system.
-
TRPC6 agonist (e.g., 100 µM OAG) and antagonist (e.g., BI-749327).[17]
2. Step-by-Step Procedure:
-
Cell Preparation: Plate TRPC6-expressing cells onto glass coverslips 24-48 hours before recording.[17]
-
Setup: Place a coverslip in the recording chamber on the microscope and perfuse with external solution.[4]
-
Sealing: Approach a cell with a pipette containing internal solution and apply light positive pressure. Upon contact, release pressure to form a high-resistance (>1 GΩ) seal.[17]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[17]
-
Baseline Recording: Clamp the membrane potential at -60 mV. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds to record baseline currents.[4][17]
-
Channel Modulation:
-
Data Analysis: Measure current amplitudes at specific voltages (e.g., -80 mV and +80 mV) to construct current-voltage (I-V) curves and quantify the effects of modulators.[17]
Protocol 2: Fluorescent Calcium Imaging
This protocol allows for the measurement of relative changes in intracellular Ca²⁺ concentration.
1. Materials and Reagents:
-
Cultured cells expressing TRPC6 on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence microscope with appropriate filter sets and a camera.
-
TRPC6 agonist and antagonist.
2. Step-by-Step Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification (approx. 20-30 minutes).[8]
-
Imaging: Mount the dish on the microscope stage.
-
Baseline Recording: Acquire baseline fluorescence images for 2-3 minutes to establish a stable signal.[8]
-
Stimulation: Add the TRPC6 agonist to the bath and continuously record the change in fluorescence intensity over time.[8]
-
Inhibition: For inhibition studies, pre-incubate the cells with the antagonist for a specified period before adding the agonist.[8]
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. For ratiometric dyes like Fura-2, calculate the ratio of emissions at two excitation wavelengths (340/380 nm) to determine relative intracellular Ca²⁺ concentration.[8]
Conclusion
TRPC6 is a multifaceted ion channel that serves as a critical signaling hub in numerous cell types. Its role as a direct effector of the PLC pathway and its sensitivity to mechanical stimuli place it at the intersection of diverse physiological control systems. The direct link between TRPC6 gain-of-function mutations and diseases like FSGS, along with its broader involvement in cardiac and pulmonary pathologies, underscores its importance as a target for drug development. The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate the complex roles of TRPC6 and to screen for novel therapeutic modulators. A deeper understanding of TRPC6 function will continue to pave the way for innovative treatments for a range of human diseases.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 - Wikipedia [en.wikipedia.org]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TRPC6: physiological function and pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are TRPC6 antagonists and how do they work? [synapse.patsnap.com]
- 7. The role of TRPC6 channel in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. TRPC6 transient receptor potential cation channel subfamily C member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeation and Rectification in Canonical Transient Receptor Potential-6 (TRPC6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPC6 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The role of TRPC6 calcium channels and P2 purinergic receptors in podocyte mechanical and metabolic sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. TRPC6 channel and its implications in breast cancer: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TRPC6 in glomerular health and disease: what we know and what we believe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
SAR7334 Hydrochloride and Podocyte Injury: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Podocyte injury is a central event in the pathogenesis of numerous glomerular diseases, leading to proteinuria and progressive loss of renal function. A key player in the intricate signaling cascades governing podocyte health and disease is the Transient Receptor Potential Canonical 6 (TRPC6) channel. Dysregulation of TRPC6 activity, often characterized by a gain-of-function, results in excessive intracellular calcium influx, triggering a cascade of detrimental events including cytoskeletal rearrangement, apoptosis, and foot process effacement. SAR7334 hydrochloride has emerged as a potent and selective inhibitor of TRPC6, offering a promising therapeutic strategy to mitigate podocyte injury. This technical guide provides an in-depth analysis of the role of this compound in the context of podocyte injury, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Introduction to Podocyte Injury and TRPC6
Podocytes are highly specialized, terminally differentiated epithelial cells that form a crucial component of the glomerular filtration barrier.[1] Their intricate foot processes and the intervening slit diaphragms are essential for maintaining normal glomerular permselectivity.[2] Injury to podocytes is a hallmark of various glomerular diseases, including Focal Segmental Glomerulosclerosis (FSGS) and diabetic nephropathy.[1][3]
The TRPC6 channel, a non-selective cation channel permeable to Ca2+, is a critical component of the slit diaphragm complex, where it interacts with proteins like nephrin (B609532) and podocin.[2][4] While essential for normal podocyte function, gain-of-function mutations in TRPC6 are linked to familial FSGS.[5][6] Furthermore, increased expression and activity of TRPC6 are implicated in acquired proteinuric diseases.[7] The overactivation of TRPC6 leads to sustained, excessive Ca2+ influx, which is a common pathway underlying podocyte damage.[2] This calcium overload disrupts the delicate actin cytoskeleton, promotes apoptosis, and ultimately leads to podocyte detachment and glomerulosclerosis.[1][8]
This compound: A Potent TRPC6 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the TRPC6 channel.[9] Its ability to block TRPC6-mediated calcium influx makes it a valuable tool for studying podocyte pathophysiology and a potential therapeutic agent for glomerular diseases.[10][11]
Quantitative Data on this compound
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell/System | Condition | Reference |
| IC50 (TRPC6 currents) | 7.9 nM | - | Electrophysiology | [9] |
| IC50 (TRPC6-mediated Ca2+ influx) | 9.5 nM | Cells | Ca2+ imaging | [9] |
| IC50 (TRPC3-mediated Ca2+ influx) | 282 nM | Cells | Ca2+ imaging | [9] |
| IC50 (TRPC7-mediated Ca2+ influx) | 226 nM | Cells | Ca2+ imaging | [9] |
| Effective Concentration (in vitro) | 1 µM | Podocytes | Block of Ang II-evoked Ca2+ influx | [9] |
| Effective Dose (in vivo) | 10 mg/kg (p.o.) | Mice | Suppression of TRPC6-dependent acute HPV | [9] |
Signaling Pathways in Podocyte Injury and the Role of SAR7334
Several signaling pathways converge on TRPC6, leading to its activation and subsequent podocyte injury. SAR7334, by inhibiting TRPC6, can interrupt these pathological cascades.
Angiotensin II Signaling Pathway
Angiotensin II (Ang II) is a key mediator of glomerular disease.[12] It upregulates TRPC6 expression and activity in podocytes, contributing to calcium overload and cellular damage.[11][12] This process involves the activation of the calcineurin/NFAT signaling pathway, creating a positive feedback loop that further enhances TRPC6 expression.[12]
RhoA Signaling Pathway
The small GTPase RhoA plays a crucial role in regulating the actin cytoskeleton in podocytes.[13] Aberrant RhoA activation can lead to cytoskeletal disorganization and podocyte injury.[8][13] TRPC6-mediated Ca2+ influx is involved in the activation of RhoA, creating a link between calcium signaling and cytoskeletal dynamics.[13]
Experimental Protocols for Studying Podocyte Injury
The following are detailed methodologies for key experiments cited in the literature for investigating podocyte injury and the effects of compounds like SAR7334.
Podocyte Cell Culture
Conditionally immortalized mouse or human podocyte cell lines are widely used.[14][15]
-
Proliferation: Cells are cultured at a permissive temperature of 33°C in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and interferon-γ.
-
Differentiation: To induce differentiation, cells are thermo-switched to a non-permissive temperature of 37°C and cultured for 10-14 days. Differentiated podocytes exhibit a characteristic arborized morphology with foot process-like structures.
-
Treatment: Differentiated podocytes can be treated with injurious agents such as puromycin (B1679871) aminonucleoside (PAN), adriamycin, or high glucose to model disease states.[16][17][18] Test compounds like SAR7334 are added to the culture medium at desired concentrations.
Western Blotting
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Podocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., nephrin, podocin, TRPC6, cleaved caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
Immunofluorescence is used to visualize the localization and expression of proteins within cells.
-
Cell Seeding: Podocytes are grown on glass coverslips.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against target proteins.
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are applied.
-
Staining: F-actin can be stained with fluorescently-labeled phalloidin, and nuclei with DAPI.
-
Imaging: Coverslips are mounted and imaged using a confocal or fluorescence microscope.
Measurement of Intracellular Calcium ([Ca2+]i)
Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.
-
Cell Loading: Podocytes are loaded with a calcium-sensitive dye such as Fura-2 AM or Fluo-3 AM.
-
Stimulation: Cells are stimulated with an agonist (e.g., Angiotensin II) in the presence or absence of an inhibitor (e.g., SAR7334).
-
Data Acquisition: Changes in fluorescence intensity are recorded over time using a fluorescence microscope or a plate reader.
-
Analysis: The fluorescence ratio (for Fura-2) or intensity is used to calculate the relative changes in [Ca2+]i.
Flow Cytometry for Apoptosis
Apoptosis can be quantified using an Annexin V/Propidium Iodide (PI) staining kit.
-
Cell Harvesting: Podocytes are detached and collected.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the protective effects of SAR7334 on podocyte injury in vitro.
Conclusion
This compound, as a potent and selective inhibitor of the TRPC6 channel, represents a targeted therapeutic approach for the treatment of glomerular diseases characterized by podocyte injury. By blocking the excessive calcium influx that drives pathological signaling cascades, SAR7334 has demonstrated the potential to preserve podocyte structure and function. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic utility of TRPC6 inhibition in the context of podocytopathies. Future studies will be crucial to translate the promising preclinical findings of SAR7334 into effective clinical treatments for patients with proteinuric kidney diseases.
References
- 1. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPC6 channels and their binding partners in podocytes: role in glomerular filtration and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging drugs for treatment of focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoskeleton Rearrangements Modulate TRPC6 Channel Activity in Podocytes [mdpi.com]
- 5. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol | Semantic Scholar [semanticscholar.org]
- 7. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RhoA in Podocytes Induces Focal Segmental Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The role of TRPC6 calcium channels and P2 purinergic receptors in podocyte mechanical and metabolic sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II contributes to podocyte injury by increasing TRPC6 expression via an NFAT-mediated positive feedback signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of TRPC6 in α1-AR activation-induced calcium signal changes in human podocytes - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 14. Frontiers | Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research [frontiersin.org]
- 15. Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Podocyte-Based Automated Screening Assay Identifies Protective Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
Preclinical Profile of SAR7334 Hydrochloride: A TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a cation channel implicated in various pathological conditions, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[4][5][6][7] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, mechanism of action, and in vivo efficacy. The information is presented to support further investigation and development of this compound for therapeutic applications.
Core Efficacy and Potency
This compound has demonstrated high potency in inhibiting TRPC6 channels. In vitro studies have established its inhibitory concentration (IC50) in the low nanomolar range.
Table 1: In Vitro Potency of SAR7334
| Assay Type | Target | IC50 (nM) |
| Whole-cell patch-clamp | TRPC6 currents | 7.9[1][2][3][4][5][6][7] |
| Intracellular Ca2+ influx | TRPC6 | 9.5[4][5][6][7] |
Selectivity Profile
SAR7334 exhibits selectivity for TRPC6 over other TRPC channel isoforms, although it also shows activity against TRPC3 and TRPC7 at higher concentrations.
Table 2: Selectivity of SAR7334 Against TRPC Isoforms
| Target | IC50 of Ca2+ Influx Inhibition (nM) |
| TRPC3 | 282[4][5][6][7] |
| TRPC7 | 226[4][5][6][7] |
| TRPC4 | Not Affected[4][5][6][7] |
| TRPC5 | Not Affected[4][5][6][7] |
Mechanism of Action and Signaling Pathway
SAR7334 directly blocks the ion conduction pore of the TRPC6 channel, thereby inhibiting the influx of Ca2+ into the cell. TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While IP3 mobilizes intracellular calcium stores, DAG directly activates TRPC6 channels.
Preclinical In Vivo Studies
The in vivo efficacy of SAR7334 was evaluated in a model of acute hypoxic pulmonary vasoconstriction (HPV), a physiological response mediated by TRPC6 channels.
Table 3: In Vivo Efficacy of SAR7334
| Animal Model | Condition | Administration | Dose | Effect |
| Mice (isolated perfused lungs) | Acute Hypoxic Pulmonary Vasoconstriction (HPV) | - | - | Suppressed TRPC6-dependent HPV[4][5][6][7] |
| Spontaneously Hypertensive Rats (SHR) | - | Oral (p.o.) | 10 mg/kg | No change in mean arterial pressure[1][3][4][5] |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have demonstrated that SAR7334 is suitable for chronic oral administration.[4][5][6][7]
Table 4: Pharmacokinetic Parameters of SAR7334 in Rats
| Parameter | Value |
| Dose | 10 mg/kg (oral)[1][3] |
| Animal Model | Male Sprague Dawley rats[4] |
| Vehicle | 30% glycopherol/cremophor (75/25) 70% glucose (5%) solution[4] |
Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability were not detailed in the provided search results.
Experimental Protocols
In Vitro Potency and Selectivity Assays
A general workflow for identifying and characterizing TRPC channel inhibitors like SAR7334 involves initial high-throughput screening followed by more detailed electrophysiological confirmation.
1. Cell Culture and Stable Cell Line Generation:
-
Human Embryonic Kidney (HEK) cells are commonly used for stably expressing recombinant human TRPC channels (e.g., hTRPC6, hTRPC3, hTRPC7).
-
Expression is often under the control of an inducible promoter, such as a tetracycline-inducible system.[4]
-
Cells are cultured under standard conditions (37°C, 5% CO2) in appropriate growth media.[4]
2. Intracellular Calcium Measurements (FLIPR Assay):
-
This assay is used for high-throughput screening and determining IC50 values for Ca2+ influx.
-
Cells expressing the target TRPC channel are plated in multi-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The compound of interest (e.g., SAR7334) is added at various concentrations.
-
Channel activation is induced by a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Changes in intracellular Ca2+ levels are measured using a Fluorometric Imaging Plate Reader (FLIPR).[4]
3. Whole-Cell Patch-Clamp Electrophysiology:
-
This technique directly measures the ionic currents through the TRPC6 channels, providing a definitive confirmation of channel blockade.
-
Whole-cell recordings are performed on cells expressing the target channel.
-
A voltage clamp is applied, and currents are recorded before and after the application of SAR7334.
-
The dose-dependent reduction of the current is used to calculate the IC50.[4]
In Vivo Experimental Protocol: Acute Hypoxic Pulmonary Vasoconstriction
-
Animal Model: The experiment utilizes isolated perfused and ventilated lungs from mice.[4]
-
Procedure:
-
The lungs are isolated and perfused with a physiological salt solution.
-
Hypoxic ventilation is induced to trigger vasoconstriction, leading to an increase in pulmonary artery pressure (ΔPAP).
-
SAR7334 is administered to the perfusate.
-
The effect of the compound on the hypoxia-induced increase in pulmonary arterial pressure is measured.
-
-
Endpoint: The dose-dependent reduction in the strength of HPV is the primary endpoint.[4]
Logical Relationship of SAR7334's Properties
The preclinical data for SAR7334 demonstrates a logical progression from in vitro potency to in vivo pharmacological effect, supporting its potential as a therapeutic agent.
Conclusion
The preclinical data for this compound characterize it as a highly potent and orally bioavailable inhibitor of the TRPC6 channel with a clear mechanism of action.[4][7] Its efficacy in a relevant in vivo model of hypoxic pulmonary vasoconstriction underscores its potential for treating TRPC6-mediated diseases.[4] The selectivity profile and suitability for oral administration make SAR7334 a valuable tool for further in vivo investigation of TRPC channel function and a promising candidate for clinical development.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SAR7334 Hydrochloride
For research use only. Not for use in humans.
Introduction
SAR7334 hydrochloride is a potent and highly specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, including calcium signaling, focal segmental glomerulosclerosis, and pulmonary hypertension.[3][4] These application notes provide detailed protocols for the use of this compound in common experimental settings to investigate TRPC6 function.
Physicochemical Properties
| Property | Value | Reference |
| Formula | C₂₁H₂₄Cl₃N₃O | [1] |
| Molecular Weight | 440.79 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| CAS Number | 1333207-63-8 | [1] |
Solubility and Storage
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (226.87 mM) | [1] |
| Ethanol | 25 mg/mL | [5] |
Storage: this compound should be stored at 4°C in a sealed container, away from moisture. For long-term storage, stock solutions in DMSO can be kept at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Mechanism of Action
SAR7334 is a potent inhibitor of TRPC6 channels. It blocks TRPC6-mediated Ca²⁺ influx into cells.[6][7] While highly specific for TRPC6, it also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[6][7] It does not affect TRPC4 and TRPC5-mediated Ca²⁺ entry.[6][7] The primary mechanism involves the direct blockade of the TRPC6 ion channel, thereby preventing the influx of cations, primarily Ca²⁺, into the cell. This inhibition can be observed in response to various stimuli that activate TRPC6, such as diacylglycerol (DAG) analogs (e.g., OAG) and receptor activation (e.g., Angiotensin II).
Quantitative Data
Table 1: In Vitro Inhibitory Activity of SAR7334
| Target | Assay | IC₅₀ | Reference |
| TRPC6 | Ca²⁺ Influx | 9.5 nM | [6][7] |
| TRPC6 | Patch-clamp | 7.9 nM | [7][8] |
| TRPC3 | Ca²⁺ Influx | 282 nM | [6][7] |
| TRPC7 | Ca²⁺ Influx | 226 nM | [6][7] |
Table 2: In Vivo Efficacy of SAR7334
| Model | Species | Dose & Route | Effect | Reference |
| Acute Hypoxic Pulmonary Vasoconstriction | Mouse | 10 mg/kg, p.o. | Suppressed TRPC6-dependent HPV | [1][2] |
| Spontaneously Hypertensive Rat | Rat | 10 mg/kg, p.o. | No change in mean arterial pressure | [1][3] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of SAR7334 on TRPC6-mediated calcium entry.
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
This compound
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
-
Fluorescence microplate reader or microscope capable of ratiometric measurements
Procedure:
-
Cell Preparation: Seed TRPC6-expressing HEK293 cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: a. Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye. b. Add 100 µL of HBS to each well.
-
Compound Incubation: a. Prepare serial dilutions of this compound in HBS. b. Add the desired concentrations of SAR7334 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature.
-
Measurement of Calcium Influx: a. Place the plate in a fluorescence reader. b. Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm). c. Add a TRPC6 agonist (e.g., 100 µM OAG) to induce calcium influx. d. Record the fluorescence ratio (F340/F380) over time.
-
Data Analysis: a. Calculate the change in the F340/F380 ratio to determine the relative change in intracellular calcium concentration. b. Plot the agonist-induced calcium influx against the concentration of SAR7334 to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording TRPC6 currents in a heterologous expression system to characterize the inhibitory effects of SAR7334.
Materials:
-
HEK293 cells expressing TRPC6
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.
-
This compound
-
OAG
Procedure:
-
Cell Preparation: Plate TRPC6-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: a. Place a coverslip in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal. c. Rupture the membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.
-
Current Measurement: a. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents. b. Record a stable baseline current. c. Perfuse the cell with the external solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce TRPC6 currents. d. Once a stable current is achieved, perfuse with varying concentrations of SAR7334 to observe inhibition.
-
Data Analysis: a. Measure the current amplitude at specific voltages. b. Plot the percentage of current inhibition against the SAR7334 concentration to determine the IC₅₀.
Isolated Perfused Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV)
This ex vivo protocol is used to assess the effect of SAR7334 on TRPC6-dependent HPV.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine)
-
Rodent ventilator
-
Perfusion system with pressure transducer
-
Physiological Salt Solution (PSS)
-
Hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂)
-
Normoxic gas mixture (21% O₂, 5% CO₂, balance N₂)
-
This compound
Procedure:
-
Animal Preparation: a. Anesthetize the mouse and perform a tracheostomy. b. Ventilate the mouse with the normoxic gas mixture. c. Open the chest cavity and cannulate the pulmonary artery and left atrium.
-
Lung Perfusion: a. Perfuse the lungs with PSS at a constant flow rate (e.g., 2 mL/min). b. Allow the preparation to stabilize until a constant pulmonary arterial pressure (PAP) is achieved.
-
Induction of HPV: a. Switch the ventilation to the hypoxic gas mixture to induce HPV, observed as an increase in PAP. b. Once the HPV response is stable, switch back to the normoxic gas mixture to allow the PAP to return to baseline.
-
Drug Administration: a. Administer SAR7334 (e.g., 1 µM) or vehicle into the perfusate. b. After a 10-15 minute incubation period, repeat the hypoxic challenge.
-
Data Analysis: a. Measure the amplitude of the PAP increase during the hypoxic challenge before and after the administration of SAR7334. b. Compare the HPV response in the presence and absence of the inhibitor.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of TRPC6 in various cellular and physiological processes. The protocols provided here serve as a starting point for researchers, and specific parameters may require optimization depending on the experimental system. Careful consideration of the compound's selectivity profile is recommended for data interpretation.
References
- 1. Optimization of isolated perfused/ventilated mouse lung to study hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Revisiting the mechanism of hypoxic pulmonary vasoconstriction using isolated perfused/ventilated mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
SAR7334 Hydrochloride: Application Notes for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3][4] Its dysregulation has been linked to conditions such as focal segmental glomerulosclerosis, pulmonary hypertension, and lung edema.[2][3] SAR7334 also exhibits inhibitory activity against TRPC3 and TRPC7, albeit at higher concentrations.[1][2][3] These application notes provide a detailed protocol for characterizing the inhibitory effects of SAR7334 on TRPC6 channels using whole-cell patch clamp electrophysiology.
Mechanism of Action
This compound acts as a direct blocker of the TRPC6 channel pore, thereby inhibiting the influx of cations, including Ca2+, into the cell.[2][3][5] TRPC6 channels are activated by diacylglycerol (DAG), a second messenger produced downstream of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) activation. The signaling cascade typically involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium stores, DAG directly activates TRPC6 channels, leading to cation influx and subsequent physiological responses.
Quantitative Data
The inhibitory potency of this compound has been determined through both patch clamp experiments and calcium influx assays.[1][2][3]
| Parameter | Value | Assay | Reference |
| TRPC6 IC₅₀ | 7.9 nM | Whole-cell patch clamp | [1][2][3][4][5] |
| TRPC6 IC₅₀ | 9.5 nM | Ca²⁺ influx assay | [1][2][3] |
| TRPC3 IC₅₀ | 282 nM | Ca²⁺ influx assay | [1][2][3] |
| TRPC7 IC₅₀ | 226 nM | Ca²⁺ influx assay | [1][2][3] |
Table 1: Inhibitory potency of this compound on TRPC channels.
SAR7334 shows high selectivity for TRPC6 over other TRP channels, such as TRPC4 and TRPC5, for which no significant inhibition of Ca²⁺ entry was observed.[1][2][3]
Experimental Protocol: Whole-Cell Patch Clamp
This protocol is designed for recording TRPC6 currents in a heterologous expression system, such as HEK293 cells stably or transiently expressing human TRPC6.
Materials
-
Cell Line: HEK293 cells expressing human TRPC6.
-
Compound: this compound.
-
Activator: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Reagents for Solutions: NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose, CsOH, Gluconic acid, CsCl, Aspartic acid, Na₂ATP, Na₃GTP, EGTA, BAPTA.
-
Equipment: Patch clamp amplifier and digitizer, microscope, micromanipulator, perfusion system, borosilicate glass capillaries, and cell culture supplies.
Solutions
| Solution | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 140-145 |
| KCl | 5-5.4 | |
| CaCl₂ | 1-2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Option 1 | CsOH | 120 |
| Gluconic acid | 120 | |
| MgCl₂ | 2 | |
| CaCl₂ | 3 | |
| Cs₄-BAPTA | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with Gluconic acid | ||
| Intracellular (Pipette) Option 2 | CsOH | 120 |
| Aspartic acid | 120 | |
| CsCl | 20 | |
| MgCl₂ | 2 | |
| CaCl₂ | 0.4 | |
| HEPES | 10 | |
| Na₂ATP | 2 | |
| Na₃GTP | 0.1 | |
| Glucose | 10 | |
| EGTA | 1 | |
| pH adjusted to 7.2-7.25 with CsOH |
Table 2: Composition of extracellular and intracellular solutions for whole-cell patch clamp.[5][6]
Procedure
-
Cell Preparation: Plate HEK293-TRPC6 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup:
-
Place a coverslip with cells into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
-
-
Seal Formation and Whole-Cell Configuration:
-
Upon contacting the cell membrane, release the positive pressure to facilitate gigaohm seal formation (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Channel Activation and Inhibition:
-
Perfuse the cell with the extracellular solution containing a TRPC6 activator, such as 10-100 µM OAG, to induce a robust TRPC6 current.[5][6][7]
-
Once the OAG-induced current is stable, apply different concentrations of this compound to determine the dose-dependent inhibition.
-
Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +100 mV or -70 mV) from the voltage ramps.[5][6]
-
Normalize the current at each SAR7334 concentration to the maximal OAG-induced current.
-
Plot the normalized current as a function of the SAR7334 concentration and fit the data with a Hill equation to determine the IC₅₀ value.
-
Troubleshooting
-
Difficulty obtaining a GΩ seal: Ensure cell health, clean solutions, and appropriate pipette tip shape and resistance.[8][9] Setting the holding potential to -60 to -70 mV can aid in seal formation.[9]
-
No or small OAG-induced current: Verify TRPC6 expression in the cell line. Check the OAG solution for proper preparation and storage.
-
Unstable recordings: Ensure a stable recording environment with minimal mechanical and electrical noise. Check the grounding of the setup.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPC6 in cellular physiology and disease. The provided patch clamp protocol offers a robust method for characterizing the inhibitory effects of SAR7334 and similar compounds on TRPC6 channel activity. Careful execution of this protocol will yield high-quality data for advancing research and drug development efforts targeting TRPC channels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Utilizing SAR7334 Hydrochloride in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca2+.[1][2][3][4][5][6] Dysregulation of TRPC6 channels has been implicated in a variety of pathological conditions, making it a compelling target for drug discovery. Calcium imaging assays are fundamental tools for studying the activity of ion channels like TRPC6. This document provides detailed application notes and protocols for the effective use of this compound in such assays to investigate TRPC6-mediated calcium influx.
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the TRPC6 channel, thereby preventing the influx of calcium into the cell that is typically triggered by various stimuli.[7] TRPC6 channels are often activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) signaling. The activation of PLC leads to the production of diacylglycerol (DAG), which directly activates TRPC6 channels, resulting in an increase in intracellular calcium concentration.[7] SAR7334 is a valuable tool for dissecting the role of TRPC6 in these signaling pathways.
Data Presentation
Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| Human TRPC6 | Calcium Influx (Fluo-4 AM) | HEK293 | 9.5 nM | [1][4][8][9] |
| Human TRPC6 | Whole-cell Patch-clamp | HEK293 | 7.9 nM | [1][2][3][4] |
| Human TRPC3 | Calcium Influx (Fluo-4 AM) | CHO | 282 nM | [1][4][8][9] |
| Human TRPC7 | Calcium Influx (Fluo-4 AM) | HEK293 | 226 nM | [1][4][8][9] |
| Human TRPC4 | Calcium Influx | - | Not Affected | [1][4][8][9] |
| Human TRPC5 | Calcium Influx | - | Not Affected | [1][4][8][9] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 440.79 g/mol | [7][10] |
| Formula | C21H24Cl3N3O | [1] |
| Solubility | Soluble in DMSO and Water | [10] |
| Storage | Store at -20°C | [10] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to TRPC6 activation and its inhibition by this compound.
Experimental Protocols
Protocol 1: Calcium Imaging Assay Using Fluo-4 AM
This protocol describes the measurement of intracellular calcium changes in response to a TRPC6 agonist and the inhibitory effect of this compound using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Cells expressing TRPC6 (e.g., HEK293-hTRPC6)
-
This compound
-
TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
-
Fluo-4 AM
-
Pluronic F-127
-
DMSO (cell culture grade)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating:
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Further dilutions should be made in assay buffer (HBSS with HEPES) to the desired final concentrations.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
Gently wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for bottom reading.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the TRPC6 agonist (e.g., OAG) to all wells simultaneously using an automated injector if available.
-
Continue to measure the fluorescence kinetically for a sufficient duration to capture the calcium influx (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).
-
Normalize the response by dividing ΔF by F0 (ΔF/F0).
-
Plot the normalized fluorescence response against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for a calcium imaging experiment to assess the inhibitory effect of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Insufficient dye loading- Cell health is compromised- Low TRPC6 expression | - Optimize Fluo-4 AM concentration and incubation time.- Ensure cells are healthy and not over-confluent.- Use a cell line with confirmed high TRPC6 expression. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence of the compound | - Ensure thorough washing after dye loading.- Test the fluorescence of this compound alone at the assay concentrations. |
| No Response to Agonist | - Inactive agonist- Low TRPC6 channel activity | - Use a fresh, validated batch of the agonist.- Ensure the cell line is responsive and that assay conditions are optimal. |
| Variability Between Wells | - Uneven cell seeding- Inconsistent dye loading or washing | - Ensure a homogenous cell suspension and careful plating.- Use a multichannel pipette for consistent liquid handling. |
Conclusion
This compound is a powerful research tool for investigating the physiological and pathological roles of TRPC6 channels. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this potent inhibitor in calcium imaging assays. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of TRPC6-mediated signaling and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hellobio.com [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRPC6 - Wikipedia [en.wikipedia.org]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
Application Notes and Protocols: SAR7334 Hydrochloride for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Its dysregulation has been implicated in a range of pathologies, making it an attractive therapeutic target.[1][3] These application notes provide detailed information and protocols for the use of this compound in in vivo mouse models, focusing on dosage, administration, and the underlying mechanism of action.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the TRPC6 ion channel. TRPC6 is activated downstream of Gq-coupled G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[4] DAG directly activates TRPC6, leading to an influx of Ca²⁺ into the cell.[4] This increase in intracellular calcium can then trigger various downstream signaling pathways, including the calcineurin-NFAT pathway, which is involved in gene transcription and cellular responses such as hypertrophy and fibrosis.[5] SAR7334 selectively blocks this Ca²⁺ influx, thereby modulating these pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of SAR7334
| Target | IC₅₀ (nM) | Assay Type | Reference |
| TRPC6 | 7.9 | Patch-clamp | [1][3] |
| TRPC6 | 9.5 | Ca²⁺ influx | [1][3] |
| TRPC3 | 282 | Ca²⁺ influx | [1][3][6] |
| TRPC7 | 226 | Ca²⁺ influx | [1][3][6] |
Table 2: In Vivo Dosage and Administration of this compound in Mice
| Mouse Model | Dosage | Administration Route | Vehicle | Study Focus | Reference |
| Hypoxic Pulmonary Vasoconstriction | 10 mg/kg | Oral (p.o.) | Not specified in primary source | Acute inhibition of HPV | [7][8] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by SAR7334.
Caption: TRPC6 signaling pathway and the inhibitory action of SAR7334.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol details the preparation of a this compound formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of SAR7334 in DMSO. Due to the limited information on long-term stability, it is recommended to prepare fresh stock solutions. For example, to prepare a 25 mg/mL stock solution, weigh 2.5 mg of this compound and dissolve it in 100 µL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Prepare the vehicle. In a sterile tube, prepare the final vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of the final vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Prepare the final dosing solution. To achieve a final concentration for a 10 mg/kg dose in a mouse with a dosing volume of 10 µL/g (or 100 µL for a 10g mouse), a 1 mg/mL solution is required. Dilute the DMSO stock solution with the prepared vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 1 mg/mL dosing solution from a 25 mg/mL stock, add 40 µL of the stock solution to 960 µL of the vehicle.
-
Vortex the final dosing solution thoroughly before administration to ensure a homogenous suspension. It is recommended to use the prepared solution immediately.
In Vivo Administration Protocol
This protocol describes the oral administration of this compound to mice.
Materials:
-
Prepared this compound dosing solution
-
Mouse gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse accurately to determine the correct volume of the dosing solution to be administered.
-
Calculate the required volume for each mouse based on its weight and the desired dosage. For a 10 mg/kg dose and a 1 mg/mL solution, the dosing volume is 10 µL/g of body weight.
-
Draw the calculated volume of the SAR7334 solution into a 1 mL syringe fitted with a gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
-
For chronic studies, repeat the administration at the desired frequency. While specific chronic dosing schedules for SAR7334 are not widely published, pharmacokinetic data suggests its suitability for chronic oral administration.[1][3][7] Researchers should determine the optimal dosing frequency based on the specific mouse model and experimental goals.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of SAR7334 in a mouse model.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TRPC6 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of SAR7334 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of SAR7334 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, a key mediator in various physiological and pathological processes.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document outlines the necessary materials, step-by-step procedures, and important considerations for dissolving this compound in DMSO, along with its mechanism of action and recommended storage conditions.
Introduction to this compound
SAR7334 is a potent inhibitor of TRPC6 channels, demonstrating high selectivity.[3] It blocks TRPC6 currents with an IC50 of 7.9 nM.[2][3][4][5] SAR7334 also inhibits TRPC3 and TRPC7-mediated Ca2+ influx, but with significantly lower potency (IC50s of 282 nM and 226 nM, respectively), while having no significant effect on TRPC4 and TRPC5 channels.[1][3][4][5] This selectivity makes it a valuable tool for investigating the physiological roles of TRPC6 channels in various cellular and in vivo models. Due to its suitability for chronic oral administration, it has been used in studies of hypoxic pulmonary vasoconstriction.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 440.79 g/mol | [1] |
| Formula | C₂₁H₂₄Cl₃N₃O | [1] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥98% (HPLC) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 370 mg/mL (1005.79 mM) | Use newly opened, non-hygroscopic DMSO. Ultrasonic treatment may be needed. | [2] |
| DMSO | 100 mg/mL (226.87 mM) | Ultrasonic treatment may be needed. | [1] |
| DMSO | 74 mg/mL (201.15 mM) | Use fresh DMSO as moisture can reduce solubility. | [4] |
| DMSO | 15 mg/mL | Purge with an inert gas. | [6] |
| Water | 50 mg/mL (113.43 mM) | Ultrasonic treatment may be needed. | [1] |
| Water | 44.08 mg/mL (100 mM) | ||
| Ethanol | 25 mg/mL | Purge with an inert gas. | [6] |
| Dimethyl formamide | 1 mg/mL | Purge with an inert gas. | [6] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | ≥ 4 years | [6] | |
| Solid Powder | 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 6 months to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][2][4] |
| In Solvent (DMSO) | -20°C | 1 month to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][2][4] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettors and sterile, RNase/DNase-free pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound, which can affect its stability and weighing accuracy.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.41 mg of this compound (based on a molecular weight of 440.79 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound. For the 4.41 mg of compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation occurs, gentle heating can also be used to aid dissolution.[1]
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protecting (amber) microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 month).[1][2][4] Ensure the tubes are tightly sealed.
Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified Signaling Pathway of SAR7334 Action
Caption: SAR7334 inhibits TRPC6-mediated calcium influx.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for SAR7334 Hydrochloride in the Study of TRPC6 Gain-of-Function Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels permeable to Ca2+ that play a crucial role in various physiological processes.[1][2] Gain-of-function mutations in the TRPC6 gene have been linked to the pathogenesis of diseases such as familial focal segmental glomerulosclerosis (FSGS).[1][2] SAR7334 hydrochloride is a potent and highly selective inhibitor of the TRPC6 channel, making it an invaluable tool for studying the pathological consequences of TRPC6 gain-of-function mutations and for exploring potential therapeutic interventions.[3][4] These application notes provide detailed protocols and data for utilizing this compound in research settings.
Quantitative Data Summary
The inhibitory activity and pharmacokinetic properties of SAR7334 are summarized below, providing a clear comparison of its potency and selectivity.
Table 1: Inhibitory Potency of SAR7334 against TRPC Channels
| Target | Assay Type | IC50 (nM) | Reference(s) |
| TRPC6 | Ca2+ Influx | 9.5 | [5][6][7][8] |
| Patch-clamp | 7.9 | [3][4][5][6][7][9] | |
| TRPC3 | Ca2+ Influx | 282 | [5][6][7] |
| TRPC7 | Ca2+ Influx | 226 | [5][6][7] |
| TRPC4 | Ca2+ Influx | > 10,000 | [6][7] |
| TRPC5 | Ca2+ Influx | > 10,000 | [6][7] |
Table 2: In Vivo Pharmacokinetic Profile of SAR7334
| Species | Administration Route | Dose (mg/kg) | Key Findings | Reference(s) |
| Male Sprague Dawley Rats | Oral | 10 | Suitable for chronic oral administration. | [5][6][7] |
| Spontaneously Hypertensive Rats (SHR) | Oral | Not specified | Did not change mean arterial pressure in a short-term study. | [5][6][7] |
| Mice | Oral | 10 | Suppresses TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV). | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Figure 1: Simplified TRPC6 Signaling Pathway and Inhibition by SAR7334.
Caption: Figure 2: Experimental Workflow for Evaluating SAR7334 Efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published research and should be adapted to specific laboratory conditions.
Protocol 1: In Vitro Measurement of Intracellular Ca2+ Influx
This protocol is designed to assess the inhibitory effect of SAR7334 on TRPC6-mediated calcium entry in a cellular context.
Materials:
-
HEK293 cells stably expressing wild-type or gain-of-function mutant TRPC6.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Fura-2 AM calcium indicator dye.
-
Standard extracellular solution (e.g., Hanks' Balanced Salt Solution with Ca2+).
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the TRPC6 variant of interest onto 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells once with standard extracellular solution. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in the extracellular solution for 30-60 minutes at 37°C.
-
Washing: Rinse the cells twice with the extracellular solution to remove excess dye.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle (DMSO) for 10 minutes prior to agonist stimulation.[5]
-
Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) for a short period.
-
Agonist Stimulation: Add the TRPC6 agonist (e.g., OAG) to the wells to induce Ca2+ influx and continue recording the fluorescence ratio.
-
Data Analysis: Calculate the change in the fluorescence ratio upon agonist addition. Plot the concentration-response curve for SAR7334 and determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of TRPC6 channel currents and their inhibition by SAR7334.
Materials:
-
HEK293 cells expressing the TRPC6 variant of interest, plated on glass coverslips.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (containing, in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Intracellular solution (containing, in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP; pH adjusted to 7.2 with CsOH).
-
TRPC6 agonist (e.g., OAG).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Agonist Application: Perfuse the cell with the TRPC6 agonist (e.g., 50 µM OAG) to activate TRPC6 currents.[6]
-
Inhibitor Application: Once a stable current is established, co-apply SAR7334 at various concentrations with the agonist.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50.
Protocol 3: In Vivo Administration of SAR7334 in a Mouse Model
This protocol outlines the preparation and administration of SAR7334 for in vivo studies.
Materials:
-
This compound.
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]
-
Animal model (e.g., a mouse model of FSGS with a TRPC6 gain-of-function mutation).
-
Oral gavage needles.
Procedure for Vehicle Preparation:
-
Prepare a clear stock solution of this compound in DMSO.
-
Sequentially add the co-solvents: first PEG300, then Tween-80, and finally saline, ensuring the solution is clear after each addition.[4]
-
For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), prepare the formulation to a suitable final concentration for the desired gavage volume (e.g., 100 µL).
-
It is recommended to prepare the working solution fresh on the day of use.[4]
Administration:
-
Administer the prepared SAR7334 formulation or vehicle to the mice via oral gavage.
-
For chronic studies, administer daily or as determined by pharmacokinetic studies.
-
Monitor the animals for any adverse effects.
Conclusion
This compound is a potent and selective TRPC6 inhibitor that serves as a critical research tool for investigating the role of TRPC6 in health and disease.[6][9] The data and protocols presented here provide a framework for researchers to effectively utilize this compound in their studies of TRPC6 gain-of-function mutations, particularly in the context of glomerular diseases like FSGS.[9][10] Proper experimental design and adherence to these protocols will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of TRPC6-mediated pathologies and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of SAR7334 in Animal Models of Focal Segmental Glomerulosclerosis (FSGS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage renal disease, characterized by podocyte injury and subsequent glomerulosclerosis. The transient receptor potential canonical 6 (TRPC6) channel has emerged as a key player in the pathogenesis of FSGS. Gain-of-function mutations in the TRPC6 gene are linked to familial forms of FSGS, and its overactivation in podocytes leads to deleterious calcium influx, cytoskeletal rearrangement, and eventual podocyte loss and proteinuria.[1][2] SAR7334 is a potent and highly selective inhibitor of the TRPC6 cation channel, making it a valuable tool for investigating the therapeutic potential of TRPC6 inhibition in FSGS.[3] This document provides detailed application notes and protocols for the use of SAR7334 in preclinical animal models of FSGS.
Mechanism of Action
SAR7334 acts as a specific inhibitor of TRPC6 channels, which are non-selective cation channels permeable to calcium.[3] In the context of FSGS, podocyte injury can be initiated or exacerbated by excessive calcium entry through overactive TRPC6 channels.[2] This influx of calcium can trigger a cascade of events including the activation of calcineurin, leading to cytoskeletal damage, foot process effacement, and apoptosis of podocytes.[4] By blocking these channels, SAR7334 is hypothesized to mitigate podocyte injury, reduce proteinuria, and slow the progression of glomerulosclerosis. In vitro studies have demonstrated that SAR7334 can effectively block stretch-evoked TRPC6 currents in podocytes.[5]
Signaling Pathway of TRPC6 in Podocyte Injury
References
- 1. Adriamycin nephropathy: a model of focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic background strongly influences the transition to chronic kidney disease of adriamycin nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Fluo-4 AM Calcium Imaging with SAR7334 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) signaling is a critical component of numerous cellular processes, ranging from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure and modulate intracellular Ca²⁺ concentration is therefore essential for a wide range of biological research and drug discovery applications. This document provides detailed application notes and protocols for utilizing Fluo-4 AM, a high-affinity fluorescent Ca²⁺ indicator, in conjunction with SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.
Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester of the green fluorescent calcium indicator Fluo-4. Once inside the cell, non-specific esterases cleave the AM group, trapping the active Fluo-4 dye in the cytosol. Upon binding to Ca²⁺, Fluo-4 exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in intracellular Ca²⁺ levels.[1][2]
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the TRPC6 channel, a non-selective cation channel involved in regulating Ca²⁺ influx in response to various stimuli.[3][4][5] Dysregulation of TRPC6 activity has been implicated in several pathological conditions, making it an important target for therapeutic intervention.[6][7] By using Fluo-4 AM to monitor intracellular Ca²⁺ dynamics while modulating TRPC6 activity with SAR7334, researchers can effectively investigate the role of this channel in cellular calcium signaling pathways.
Data Presentation
Table 1: Properties of Fluo-4 AM
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | 494 nm | [8] |
| Emission Wavelength (Ca²⁺-bound) | 516 nm | [9] |
| Kd for Ca²⁺ | 345 nM | [8] |
| Molecular Weight | 1096.95 g/mol | [2] |
| Solubility | DMSO | [10] |
Table 2: Properties and Potency of this compound
| Property | Value | Reference |
| Molecular Weight | 440.8 g/mol (dihydrochloride) | [5] |
| Solubility | DMSO (15 mg/mL), Ethanol (25 mg/mL) | [5] |
| IC₅₀ Values | ||
| TRPC6 (currents) | 7.9 nM | [3][5][7][11][12][13][14] |
| TRPC6 (Ca²⁺ influx) | 9.5 nM | [4][7] |
| TRPC3 (Ca²⁺ influx) | 282 nM | [4][7] |
| TRPC7 (Ca²⁺ influx) | 226 nM | [4][7] |
| Selectivity | Selective for TRPC6 over TRPC4 and TRPC5 | [3][4][5][7] |
Signaling Pathway
The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ stimulates the release of Ca²⁺ from the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane.[6] The subsequent influx of extracellular Ca²⁺ through TRPC6 contributes to the sustained elevation of intracellular Ca²⁺ levels. This increase in cytosolic Ca²⁺ can then activate various downstream signaling pathways, including the calcineurin-NFAT pathway, which is involved in processes like cardiac hypertrophy.[6][15][16][17][18] SAR7334 acts as a potent inhibitor of this TRPC6-mediated Ca²⁺ influx.[3]
TRPC6 Signaling Pathway and Inhibition by SAR7334.
Experimental Protocols
Preparation of Reagents
a. Fluo-4 AM Stock Solution (1-5 mM)
-
Bring the vial of Fluo-4 AM powder and anhydrous DMSO to room temperature.[19]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-5 mM.
-
Vortex thoroughly until the Fluo-4 AM is completely dissolved.[19]
-
It is recommended to prepare single-use aliquots and store them at -20°C, protected from light and moisture.[1][20] Avoid repeated freeze-thaw cycles.[1]
b. This compound Stock Solution (e.g., 10 mM)
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.41 mg of this compound (MW: 440.8 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[3]
c. Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.2-7.4.[21][22]
-
Other buffers like Krebs-Ringer-HEPES (KRH) can also be used depending on the cell type and experimental requirements.
d. Optional Reagents
-
Pluronic™ F-127 (20% solution in DMSO): A non-ionic surfactant that aids in the dispersion of Fluo-4 AM in aqueous media.[22][23]
-
Probenecid (B1678239): An anion-exchange transport inhibitor that can reduce the leakage of de-esterified Fluo-4 from the cells.[20][21][22]
Cell Loading with Fluo-4 AM
The optimal loading conditions (dye concentration, temperature, and time) should be empirically determined for each cell type and experimental setup.[22][24]
-
Culture cells to a confluence of 80-100% on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plates).[22]
-
Prepare the Fluo-4 AM loading solution in the assay buffer. A typical final concentration of Fluo-4 AM is between 1-10 µM.
-
Example for 5 µM final concentration: Dilute the 1 mM Fluo-4 AM stock solution 1:200 in the assay buffer.
-
If using, add Pluronic™ F-127 to the loading solution at a final concentration of 0.02-0.04% to aid dye solubilization.[23]
-
If required, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[22]
-
-
Remove the cell culture medium and wash the cells once with the assay buffer.[21]
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.[19][20][21][22]
-
After incubation, wash the cells 2-3 times with the assay buffer to remove excess dye.
-
Add fresh assay buffer (which can also contain probenecid) to the cells.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.[19]
Calcium Imaging and this compound Treatment
-
Place the plate in a fluorescence microscope or plate reader equipped with filters appropriate for Fluo-4 (Excitation ~494 nm, Emission ~516 nm; a standard FITC filter set is suitable).[10][21][22]
-
Establish a baseline fluorescence reading (F₀) by acquiring images or data points for a set period before adding any stimulus.
-
To investigate the effect of SAR7334 on resting intracellular Ca²⁺, pre-incubate the Fluo-4 loaded cells with the desired concentration of this compound for a specified time (e.g., 10-30 minutes) before imaging.[12]
-
To study the inhibitory effect of SAR7334 on agonist-induced Ca²⁺ influx, add the desired concentration of SAR7334 to the cells and incubate for a short period (e.g., 10 minutes) before stimulating the cells with a TRPC6 agonist (e.g., a DAG analog or a specific GPCR agonist).[12]
-
Acquire fluorescence data over time to monitor the changes in intracellular Ca²⁺ concentration.
-
At the end of the experiment, a calcium ionophore like ionomycin (B1663694) can be added to obtain a maximum fluorescence signal (Fₘₐₓ) for data normalization, if desired.[21]
Data Analysis
The change in intracellular Ca²⁺ is typically represented as the ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.[25] This normalization corrects for variations in cell number and dye loading efficiency.
Experimental Workflow
Experimental Workflow for Calcium Imaging.
Troubleshooting
-
Low Fluo-4 Signal:
-
Increase Fluo-4 AM concentration or incubation time.
-
Ensure complete de-esterification.
-
Check cell health and viability.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Use a background suppressor if necessary.[21]
-
Consider using a lower Fluo-4 AM concentration.
-
-
Rapid Signal Loss (Dye Leakage):
-
Inconsistent SAR7334 Inhibition:
-
Verify the final concentration and solubility of SAR7334 in the assay buffer.
-
Optimize the pre-incubation time with the inhibitor.
-
Ensure that the observed Ca²⁺ influx is indeed mediated by TRPC6 in your specific cell model.
-
By following these detailed protocols and application notes, researchers can effectively utilize Fluo-4 AM and this compound to investigate the intricate role of TRPC6 in cellular calcium signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. moleculeprobes.com [moleculeprobes.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 15. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI - TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling [jci.org]
- 18. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluo-4 AM [bdbiosciences.com]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. hellobio.com [hellobio.com]
- 23. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ionbiosciences.com [ionbiosciences.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Voltage-Clamp Analysis of SAR7334, a TRPC6 Ion Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for investigating the inhibitory effects of SAR7334 on Transient Receptor Potential Canonical 6 (TRPC6) ion channels using the whole-cell voltage-clamp technique. SAR7334 is a potent and selective inhibitor of TRPC6, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3][4] This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate the study of SAR7334 and its interaction with TRPC6 channels.
Introduction
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that play crucial roles in sensory physiology and are implicated in a variety of diseases. TRPC6 is a member of the canonical TRP subfamily and functions as a non-selective cation channel, permeable to both Ca²⁺ and Na⁺. Its activation is linked to the phospholipase C (PLC) signaling pathway, where diacylglycerol (DAG) serves as an endogenous activator. Dysregulation of TRPC6 activity has been associated with conditions such as focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy, making it an attractive target for drug discovery.
SAR7334 has emerged as a potent and highly selective inhibitor of the TRPC6 channel.[1][2][3] It also exhibits inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1][2][5] The whole-cell voltage-clamp technique is a powerful electrophysiological method to characterize the interaction of compounds like SAR7334 with ion channels, providing precise measurements of ion channel activity and inhibition. This document outlines a robust protocol for utilizing this technique to assess the potency and mechanism of action of SAR7334 on TRPC6 channels expressed in a heterologous system.
Signaling Pathway of TRPC6 Activation
TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores, DAG directly activates TRPC6 channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent cellular responses. The synthetic DAG analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is commonly used to experimentally activate TRPC6 channels.
References
Application Notes and Protocols for SAR7334 Hydrochloride Administration in Rats
These application notes provide detailed protocols for the oral administration of SAR7334 hydrochloride to rats for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1][2][3][4][5][6] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[4][5][6][7] Due to its role in mediating calcium influx, TRPC6 is a target of interest in various pathological conditions.[4][5][6][7] Pharmacokinetic studies have demonstrated that SAR7334 is orally bioavailable and suitable for chronic oral administration in rats.[2][3][7]
Mechanism of Action
This compound primarily functions by blocking TRPC6 channels, thereby inhibiting calcium (Ca²⁺) influx into cells.[5][7] This mechanism has been shown to suppress TRPC6-dependent processes such as acute hypoxic pulmonary vasoconstriction.[4][5][7]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from studies in rats.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ (nM) |
| TRPC6 (Ca²⁺ influx) | 9.5[1][4][5][7] |
| TRPC6 (Patch-clamp) | 7.9[1][4][5][7] |
| TRPC3 (Ca²⁺ influx) | 282[1][4][5][7] |
| TRPC7 (Ca²⁺ influx) | 226[1][4][5][7] |
Table 2: Pharmacokinetic Profile in Male Sprague Dawley Rats (Single Oral Dose of 10 mg/kg)
| Time (hours) | Plasma Concentration (ng/mL) (Mean ± SEM, n=3) |
| 0.25 | ~250 |
| 0.5 | ~400 |
| 1 | ~550 |
| 2 | ~600 |
| 4 | ~500 |
| 8 | ~200 |
| 24 | <50 |
| Data are estimated from the pharmacokinetic profile graph in the cited source.[7] |
Experimental Protocols
The following are detailed protocols for the preparation and oral administration of this compound to rats.
Two vehicle formulations have been reported for oral administration in rats.
Protocol 1: Glycopherol/Cremophor/Glucose Solution [7]
-
Prepare a 30% solution of Glycopherol/Cremophor (75:25 ratio).
-
Dissolve the Glycopherol/Cremophor solution in a 70% glucose solution (5% w/v in water).
-
Suspend this compound in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose at an administration volume of 1 mL/kg, the concentration would be 10 mg/mL).
-
Ensure the solution is homogenous before administration.
Protocol 2: DMSO and Corn Oil Suspension [2]
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
It is recommended to use this mixed solution immediately.[2]
This protocol outlines the standard procedure for oral gavage in rats.
Caption: Experimental workflow for oral gavage.
Materials:
-
This compound dosing solution
-
Appropriately sized syringe
-
Straight or curved oral gavage needle (16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to determine the correct volume of dosing solution to administer.
-
Gently restrain the rat to prevent movement and ensure its head and body are in a straight line.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the correct insertion depth. This ensures delivery to the stomach without causing injury.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound dosing solution into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Needle Insertion:
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
If any resistance is met, do not force the needle. Withdraw and re-insert.
-
-
Compound Administration:
-
Once the needle is at the predetermined depth, administer the compound slowly and steadily by depressing the syringe plunger.
-
-
Needle Withdrawal:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
In Vivo Study Example
In a study with spontaneously hypertensive rats (SHR), adult male rats were administered either vehicle or 10 mg/kg of this compound by oral gavage.[1] The study involved telemetric measurement of blood pressure to assess the compound's effects.[1]
Safety and Handling
-
Follow all institutional guidelines for the safe handling of chemical compounds and animal procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For detailed information on routes of administration in rodents, consult relevant institutional and regulatory guidelines.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Measuring TRPC6 Inhibition with SAR7334
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in various physiological processes, including calcium signaling.[1][2] Dysregulation of TRPC6 has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[3][4] SAR7334 has been identified as a novel, potent, and highly bioavailable inhibitor of TRPC6 channels, making it a valuable pharmacological tool for studying TRPC6 function and a potential therapeutic agent.[3][5][6]
These application notes provide detailed protocols for measuring the inhibitory activity of SAR7334 on TRPC6 channels using common in vitro techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Quantitative Data Summary
The inhibitory potency of SAR7334 on TRPC6 and other TRPC channels has been characterized using various methods. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency (IC₅₀) of SAR7334 on TRPC Channels
| Channel | Assay Type | IC₅₀ (nM) | Reference |
| TRPC6 | Ca²⁺ Influx | 9.5 | [3][5][7] |
| TRPC6 | Patch-Clamp | 7.9 | [3][4][5][6][8] |
| TRPC3 | Ca²⁺ Influx | 282 | [3][4][5][7] |
| TRPC7 | Ca²⁺ Influx | 226 | [3][4][5][7] |
| TRPC4 | Ca²⁺ Influx | > 10,000 | [3] |
| TRPC5 | Ca²⁺ Influx | > 10,000 | [3] |
Table 2: Selectivity of SAR7334 for TRPC Isoforms
| Channel | Selectivity Fold (vs. TRPC6 Ca²⁺ Influx IC₅₀) |
| TRPC3 | ~30-fold |
| TRPC7 | ~24-fold |
| TRPC4 / TRPC5 | >1000-fold |
Signaling Pathways and Experimental Workflow
To understand the context of SAR7334's action, it is crucial to visualize the signaling pathway leading to TRPC6 activation and the experimental workflows used to measure its inhibition.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to directly measure ion currents through TRPC6 channels in a heterologous expression system (e.g., HEK293 cells) and assess the inhibitory effect of SAR7334.
Materials:
-
HEK293 cells stably expressing human TRPC6 (hTRPC6).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
-
Perfusion system.
Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsOH, 120 Aspartate, 20 CsCl, 2 MgCl₂, 0.4 CaCl₂, 10 HEPES, 2 Na₂ATP, 0.1 Na₃GTP, 10 Glucose, and 1 EGTA. Adjust pH to 7.2 with CsOH.
-
TRPC6 Activator: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) stock solution in DMSO (e.g., 50 mM).
-
TRPC6 Inhibitor: SAR7334 stock solution in DMSO.
Procedure:
-
Cell Preparation: Plate hTRPC6-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 300 ms) every 10 seconds to elicit currents.[9]
-
Record a stable baseline current.
-
-
Channel Activation and Inhibition:
-
Data Analysis:
Intracellular Calcium Imaging Assay
This high-throughput method measures TRPC6 channel activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing hTRPC6.
-
96-well black, clear-bottom plates.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Solutions:
-
Assay Buffer (e.g., HBSS): Hank's Balanced Salt Solution with 20 mM HEPES.
-
Loading Buffer: Assay buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%).
-
TRPC6 Activator: OAG solution in assay buffer.
-
TRPC6 Inhibitor: SAR7334 serial dilutions in assay buffer.
Procedure:
-
Cell Seeding: Seed hTRPC6-HEK293 cells into a 96-well plate and grow to confluence.
-
Dye Loading:
-
Wash cells with assay buffer.
-
Incubate cells with loading buffer for 60 minutes at 37°C.
-
Wash cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation: Add assay buffer containing different concentrations of SAR7334 or vehicle (DMSO) to the wells and incubate for 10 minutes.[5]
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the OAG solution to all wells to activate TRPC6 channels.
-
Continuously record the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data, setting the response with OAG alone as 100% and the baseline as 0%.
-
Plot the percent inhibition against the concentration of SAR7334 and fit the data to a dose-response curve to calculate the IC₅₀.
-
Conclusion
SAR7334 is a potent and selective inhibitor of the TRPC6 channel.[3][7][8] The protocols outlined in these application notes provide robust and reproducible methods for characterizing the inhibitory activity of SAR7334 and other potential modulators of TRPC6. The choice between electrophysiology and calcium imaging will depend on the specific research question, with patch-clamp offering detailed biophysical data and imaging providing higher throughput for compound screening.
References
- 1. TRPC6 - Wikipedia [en.wikipedia.org]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR7334 Hydrochloride in the Study of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to a decline in lung function and ultimately respiratory failure.[1][2] The pathogenesis of IPF involves the aberrant activation of fibroblasts and their differentiation into myofibroblasts, which are key effector cells responsible for the excessive deposition of extracellular matrix (ECM).[1][2] Current therapeutic options for IPF, such as pirfenidone (B1678446) and nintedanib, only slow the progression of the disease, highlighting the urgent need for novel therapeutic strategies.[1]
Recent research has implicated Transient Receptor Potential Canonical 6 (TRPC6) channels as playing a significant role in the fibrotic process.[1][3][4] TRPC6 is a non-selective cation channel that mediates calcium (Ca²⁺) and sodium (Na⁺) influx into cells.[3] Studies have shown that TRPC6 is upregulated in fibrotic tissues and that its activity is crucial for the differentiation of fibroblasts into myofibroblasts, a key event in the progression of fibrosis.[5][6][7] Profibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) have been shown to induce TRPC6 expression, leading to increased intracellular Ca²⁺, which in turn activates pro-fibrotic signaling pathways such as the calcineurin/NFAT pathway.[5][6][7] Preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of TRPC6 can ameliorate fibrosis in various organs, including the lungs.[5][7][8]
SAR7334 hydrochloride is a potent and selective inhibitor of the TRPC6 channel.[5] While direct studies of SAR7334 in IPF are not yet published, its mechanism of action makes it a compelling candidate for investigation as an anti-fibrotic agent. This document provides an overview of the rationale for studying SAR7334 in IPF, summarizes relevant preclinical data from related TRPC6 inhibitors, and offers detailed protocols for proposed in vitro and in vivo studies.
Data Presentation
As there are no direct studies of this compound in idiopathic pulmonary fibrosis, the following tables summarize quantitative data for SAR7334's inhibitory activity on TRPC channels and the anti-fibrotic effects of other TRPC6 inhibitors in relevant preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Channel | IC₅₀ (nM) | Assay Type |
|---|---|---|
| TRPC6 | 9.5 | Ca²⁺ influx assay |
| TRPC6 | 7.9 | Patch-clamp |
| TRPC3 | 282 | Ca²⁺ influx assay |
| TRPC7 | 226 | Ca²⁺ influx assay |
Data sourced from studies on the pharmacological characterization of SAR7334.
Table 2: Preclinical Efficacy of TRPC6 Inhibition in Fibrosis Models
| Compound | Model | Key Findings |
|---|---|---|
| SAR7334 | TGF-β1-induced activation of human hepatic stellate cells (LX-2) | Attenuated TGF-β1-induced cell activation and proliferation.[5] |
| TRPC6 knockout | Bleomycin-induced pulmonary fibrosis in mice | Protected from fibrosis with lower collagen production and improved respiratory function.[7] |
| BI 749327 | Pressure overload-induced cardiac fibrosis in mice | Reduced interstitial fibrosis and improved cardiac function.[8] |
| BI 749327 | Unilateral ureteral obstruction-induced renal fibrosis in mice | Dose-dependently reduced renal fibrosis and associated gene expression.[8] |
Signaling Pathway
The proposed signaling pathway for TRPC6-mediated fibrosis is depicted below. Profibrotic stimuli, such as TGF-β1, upregulate the expression of TRPC6 channels in fibroblasts. Activation of these channels leads to an influx of Ca²⁺, which activates calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus and promote the expression of pro-fibrotic genes, leading to myofibroblast differentiation and ECM deposition. This compound, by blocking TRPC6, is hypothesized to interrupt this cascade.
Experimental Protocols
The following are proposed experimental protocols to evaluate the anti-fibrotic potential of this compound in the context of IPF.
Protocol 1: In Vitro Myofibroblast Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of primary human lung fibroblasts (HLFs) into myofibroblasts induced by TGF-β1.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast growth medium
-
TGF-β1 (recombinant human)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Primary antibody: anti-α-Smooth Muscle Actin (α-SMA)
-
Secondary antibody: fluorescently-labeled
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microplates (96-well, imaging grade)
Procedure:
-
Cell Seeding: Seed HLFs in a 96-well imaging plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Prepare various concentrations of this compound in serum-free medium. Pre-treat the cells with this compound for 1 hour.
-
Induction of Differentiation: Add TGF-β1 to the wells at a final concentration of 5 ng/mL to induce myofibroblast differentiation. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Immunostaining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.
-
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of bleomycin-induced pulmonary fibrosis.[7][9]
Animals:
-
C57BL/6 mice, 8-10 weeks old.
Materials:
-
Bleomycin (B88199) sulfate
-
This compound
-
Sterile saline
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg) in sterile saline. Control animals receive sterile saline only.
-
Compound Administration:
-
Prophylactic Regimen: Begin daily administration of this compound (e.g., via oral gavage) on the same day as bleomycin instillation and continue for 14-21 days.
-
Therapeutic Regimen: Begin daily administration of this compound 7-10 days after bleomycin instillation, once fibrosis is established, and continue for an additional 14 days.
-
-
Monitoring: Monitor animals for changes in body weight and signs of distress.
-
Endpoint Analysis (Day 21 or 28):
-
Lung Function: Measure lung mechanics (e.g., compliance and resistance) using a specialized ventilator system.[9]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring method.[9]
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline (B1673980) content, a quantitative marker of collagen.[9]
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) by RT-qPCR.
-
This compound represents a promising therapeutic candidate for idiopathic pulmonary fibrosis due to its potent and selective inhibition of TRPC6, a channel critically involved in the fibrotic cascade. The provided protocols outline a clear path for the preclinical evaluation of SAR7334 in both in vitro and in vivo models of pulmonary fibrosis. The successful completion of these studies would provide the necessary foundation for advancing this compound into clinical development for the treatment of IPF.
References
- 1. The role of TRP channels in lung fibrosis: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient receptor potential channel 6 knockout ameliorates hepatic fibrosis by inhibiting the activation and proliferation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Classical transient receptor potential 6 (TRPC6) channels support myofibroblast differentiation and development of experimental pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining SAR7334 Hydrochloride with Other Therapeutics in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in combination with other therapeutic agents. The protocols outlined below are based on published research methodologies and are intended to guide researchers in designing and executing experiments to investigate the synergistic, additive, or antagonistic effects of such combinations.
Introduction to this compound
This compound is a highly potent and bioavailable inhibitor of TRPC6 channels, which are non-selective cation channels implicated in various physiological and pathological processes, including calcium signaling, smooth muscle contraction, and cell proliferation.[1][2][3][4] Due to the role of TRPC6 in diseases such as pulmonary hypertension and chronic kidney disease, SAR7334 is a valuable tool for preclinical research.[2][3][5][6] Combining SAR7334 with other therapeutics can offer insights into complex signaling pathways and potentially reveal novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the concentrations used in a representative combination study.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference |
| hTRPC6 | Ca²⁺ Influx | 9.5 | [1][2][3] |
| hTRPC6 | Patch-Clamp | 7.9 | [1][2][3] |
| hTRPC3 | Ca²⁺ Influx | 282 | [1][2][3] |
| hTRPC7 | Ca²⁺ Influx | 226 | [1][2][3] |
Table 2: Compound Concentrations in a Combination Study for Inhibition of Platelet-Activating Factor (PAF)-Induced Contractions
| Compound | Target | Concentration Used | Reference |
| SAR7334 | TRPC6 | 1 µM | [1] |
| Diltiazem | L-type Ca²⁺ Channels | Not specified | [1] |
| GSK2193874 | TRPV4 | 0.3 µM | [1] |
| Pyr10 | TRPC3 | 30 µM | [1] |
Note: In this specific study, the combination of SAR7334, diltiazem, GSK2193874, and Pyr10 did not significantly inhibit PAF-induced contractions.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathway of TRPC6 and a conceptual workflow for assessing combination therapies.
Experimental Protocols
Protocol for Assessing the Effect of SAR7334 in Combination on Platelet-Activating Factor (PAF)-Induced Contractions
This protocol is adapted from methodologies used to study smooth muscle contraction and platelet aggregation.[2][4]
Objective: To determine if SAR7334 in combination with other ion channel modulators inhibits PAF-induced tissue contraction.
Materials:
-
Isolated tissue strips (e.g., myometrium, vascular smooth muscle)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (or appropriate physiological buffer)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Diltiazem
-
GSK2193874
-
Pyr10
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
Procedure:
-
Tissue Preparation:
-
Mount isolated tissue strips in the organ baths containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction by adding a specific concentration of PAF (e.g., 5-100 nM) to the organ bath.
-
Record the contractile response until a stable plateau is reached.
-
-
Combination Treatment:
-
Wash out the PAF and allow the tissue to return to baseline.
-
Pre-incubate the tissue strips with the combination of inhibitors for a defined period (e.g., 20-30 minutes) before re-introducing PAF. The concentrations to be used are:
-
SAR7334: 1 µM
-
GSK2193874: 0.3 µM
-
Pyr10: 30 µM
-
Diltiazem: (Concentration to be determined based on literature for the specific tissue)
-
-
Prepare stock solutions in DMSO and dilute to the final concentration in the bath solution. Ensure the final DMSO concentration does not exceed a level that affects tissue contractility (typically <0.1%).
-
-
Measurement of Inhibition:
-
After pre-incubation with the drug combination, add the same concentration of PAF as in step 2.
-
Record the contractile response.
-
Calculate the inhibition of the PAF-induced contraction in the presence of the drug combination compared to the contraction induced by PAF alone.
-
-
Controls:
-
Include a time-matched vehicle control (DMSO) to account for any solvent effects.
-
Perform experiments with each inhibitor individually to understand their independent effects.
-
General Protocol for Assessing Synergistic Effects on Cell Viability or Proliferation
This protocol can be adapted to investigate potential synergistic interactions, such as that observed with SAR7334 and the TRPC4 inhibitor ML204 in a photoswitching response assay.
Objective: To quantify the synergistic or additive effects of SAR7334 and another therapeutic on a cellular response.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
Therapeutic X (e.g., ML204)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of SAR7334 and Therapeutic X in DMSO.
-
Create a dilution series for each compound.
-
-
Combination Treatment:
-
Treat the cells with a matrix of concentrations of SAR7334 and Therapeutic X. This can be done using a fixed-ratio dilution series or a checkerboard layout.
-
Include wells with each drug alone and a vehicle control (DMSO).
-
Incubate the cells for a period relevant to the assay (e.g., 48-72 hours for a proliferation assay).
-
-
Measurement of Cellular Response:
-
At the end of the incubation period, measure the cellular response using a suitable assay (e.g., for cell viability, add the reagent and measure luminescence or absorbance with a plate reader).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Analyze the combination data for synergy using a suitable method, such as:
-
Isobolographic analysis: This graphical method determines whether the effect of the combination is greater than, equal to, or less than the expected additive effect.
-
Combination Index (CI): Calculated using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the combination of this compound with other therapeutics. Researchers should optimize these protocols for their specific experimental systems and endpoints. Careful experimental design, including appropriate controls and robust data analysis, is crucial for accurately determining the nature of the interactions between SAR7334 and other compounds.
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor contracts human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Activation [bdbiosciences.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
SAR7334 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1][2][3][4] It blocks TRPC6-mediated calcium influx into cells with a high degree of potency.[2][5][6][7] While it is most potent against TRPC6, at higher concentrations, it can also inhibit TRPC3 and TRPC7 channels.[2][5][6][7] Its selectivity allows for the investigation of TRPC6 function in various physiological and pathological processes.[2][5]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions.[4][6][8] For aqueous solutions, the solubility is significantly lower, and specific buffers or co-solvents may be necessary.[3][4][8] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[1][6]
Troubleshooting Guide: Solubility Issues
Issue 1: Difficulty dissolving this compound in aqueous solutions for in vitro assays.
Cause: this compound is sparingly soluble in neutral aqueous buffers.[6]
Solution:
-
Primary Recommendation: First, prepare a concentrated stock solution in DMSO.[1][3][4][6] Subsequently, this stock solution can be diluted to the final working concentration in the aqueous assay buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).
-
Alternative for Higher Aqueous Concentration: For applications requiring a higher concentration in an aqueous medium, some suppliers suggest that sonication may aid dissolution in water.[3] One supplier indicates solubility of up to 50 mg/mL in water with the use of ultrasound.[3] Another reports solubility of up to 100 mM in water.
Issue 2: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.
Cause: The solubility of this compound is significantly lower in aqueous solutions than in DMSO. When the DMSO stock is diluted, the compound may precipitate out of the solution.
Solution:
-
Lower the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in the aqueous buffer.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous buffer can help to maintain the solubility of the compound.
-
Optimize pH: The solubility of hydrochloride salts can be pH-dependent.[9][10][11] Experimenting with slightly acidic pH may improve solubility, but this must be compatible with the experimental conditions.
Issue 3: Challenges in preparing a stable formulation for in vivo animal studies.
Cause: Direct injection of a DMSO solution is often not suitable for in vivo studies due to potential toxicity. A biocompatible formulation with sufficient solubility and stability is required.
Solution: Co-solvent systems are typically employed for in vivo administration. Here are some established protocols:
-
Protocol 1 (PEG300/Tween-80/Saline):
-
Dissolve this compound in DMSO (10% of the final volume).
-
Add PEG300 (40% of the final volume) and mix until the solution is clear.
-
Add Tween-80 (5% of the final volume) and mix thoroughly.
-
Finally, add saline to reach the desired final volume (45%). This formulation has been reported to yield a clear solution at concentrations of ≥ 2.5 mg/mL.[3]
-
-
Protocol 2 (SBE-β-CD/Saline):
-
Dissolve this compound in DMSO (10% of the final volume).
-
Add a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline for the remaining 90% of the volume. This method also produces a clear solution at ≥ 2.5 mg/mL.[3]
-
-
Protocol 3 (Corn Oil):
-
Prepare a stock solution in DMSO.
-
Dilute the DMSO stock into corn oil (e.g., 10% DMSO, 90% corn oil). This formulation is suitable for oral gavage and can achieve a solubility of ≥ 2.5 mg/mL.[3]
-
Data and Protocols
Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 370 mg/mL (1005.79 mM) | MedchemExpress[1] |
| 100 mg/mL (226.87 mM) | MedchemExpress[3] | |
| 74 mg/mL (201.15 mM) | Selleck Chemicals[6] | |
| 15 mg/mL | Cayman Chemical[4][8] | |
| 100 mM | R&D Systems | |
| Water | Insoluble | Selleck Chemicals[6] |
| 50 mg/mL (with sonication) | MedchemExpress[3] | |
| 100 mM | R&D Systems | |
| Ethanol | 74 mg/mL | Selleck Chemicals[6] |
| 25 mg/mL | Cayman Chemical[4][8] | |
| DMF | 1 mg/mL | Cayman Chemical[4][8] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Cayman Chemical[4][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 440.79 g/mol for the dihydrochloride (B599025) form). For 1 mL of a 10 mM stock, you would need 4.408 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial or use a sonicator to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 8. SAR7334 (hydrochloride) | CAS 1333207-63-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: SAR7334 Hydrochloride Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SAR7334 hydrochloride in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of TRPC6.
Q2: What is the selectivity profile of SAR7334?
A2: SAR7334 is most potent for TRPC6. However, at higher concentrations, it can also inhibit TRPC3 and TRPC7 channels.[4][5][6][7] It shows no significant activity at TRPC4 and TRPC5 channels.[4][5][8][9]
Q3: What are the recommended working concentrations for SAR7334 in patch clamp experiments?
A3: The optimal concentration depends on the experimental goals. For selective inhibition of TRPC6, concentrations around the IC50 value of 7.9 nM (determined by patch clamp) are recommended.[4][5][6][7][8] To inhibit TRPC3 and TRPC7 as well, higher concentrations (e.g., 1 µM) may be required.[5] A dose-response curve is advised to determine the most effective concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and water.[9] For a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10 mM or higher.[10] Aliquot the stock solution and store it at -20°C or -80°C for long-term stability.[2] When preparing working solutions, ensure the final DMSO concentration in your external solution is kept as low as possible (ideally ≤ 0.1%) to minimize solvent-induced effects on ion channel function and membrane properties.[11]
Troubleshooting Guide
This guide addresses common issues that may be encountered during patch clamp experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of SAR7334 | Compound Degradation: Stock solution may have degraded. | Prepare a fresh stock solution of SAR7334. Aliquot and store properly to avoid repeated freeze-thaw cycles.[2] |
| Low TRPC6 Expression: The cell model may have low or no endogenous TRPC6 expression. | Verify TRPC6 expression using methods like qPCR or Western blot. Consider using a heterologous expression system (e.g., HEK293 cells) with stable TRPC6 expression. | |
| Ineffective Perfusion: The compound is not reaching the cell. | Check the perfusion system for blockages or leaks. Ensure a consistent and appropriate flow rate. | |
| Activator Instability: If using a channel activator (e.g., OAG for TRPC6), it may have degraded. | Prepare fresh activator solutions for each experiment. | |
| Unstable Recordings or Seal Loss After Drug Application | High DMSO Concentration: The final concentration of the DMSO vehicle may be too high, affecting membrane stability. | Keep the final DMSO concentration in the recording solution at or below 0.1%.[11] Always include a vehicle control (same DMSO concentration without SAR7334) to isolate the effects of the solvent. |
| Compound Precipitation: SAR7334 may be precipitating out of the working solution. | Visually inspect the working solution for any signs of precipitation. If observed, prepare a fresh solution or consider a slightly lower final concentration. | |
| Pipette Drift: Mechanical instability of the recording pipette. | Ensure the pipette holder and micromanipulator are securely fastened to minimize mechanical drift.[12] | |
| Current "Rundown" | Washout of Intracellular Components: In whole-cell configuration, essential intracellular molecules for channel function can be lost. | Consider using the perforated patch technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular milieu. Including ATP and GTP in the internal solution may also help mitigate rundown. |
| Inconsistent or Irreproducible Results | Variability in Cell Health: Unhealthy cells can lead to inconsistent recordings. | Use cells from a consistent passage number and ensure they are healthy and at an appropriate confluency. Optimize cell culture conditions.[12] |
| Inconsistent Activator Concentration: Variability in the preparation of the TRPC6 activator solution. | Prepare fresh activator solutions daily and ensure accurate dilution. | |
| Off-Target Effects: At higher concentrations, SAR7334 may inhibit TRPC3 and TRPC7, confounding the results. | If specificity for TRPC6 is crucial, use the lowest effective concentration. Consider using TRPC3/7 knockout/knockdown cells or specific blockers for these channels if available to confirm the observed effects are TRPC6-mediated.[5] |
Data Presentation
This compound Inhibitory Potency (IC50)
| Target | Assay Method | IC50 Value |
| TRPC6 | Patch Clamp | 7.9 nM[4][5][6][7][8] |
| TRPC6 | Ca2+ Influx | 9.5 nM[4][5][6][7] |
| TRPC3 | Ca2+ Influx | 282 nM[4][5][6][7] |
| TRPC7 | Ca2+ Influx | 226 nM[4][5][6][7] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for SAR7334 Application
This protocol provides a general framework. Specific parameters such as voltage protocols and solution compositions should be optimized for the cell type and specific TRPC6 activation method used.
-
Cell Preparation:
-
Culture cells expressing TRPC6 channels on glass coverslips to an appropriate confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (Example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (Example): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH).
-
SAR7334 Working Solution: Prepare fresh dilutions of the SAR7334 stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and compensate for pipette and whole-cell capacitance.
-
Apply a suitable voltage protocol to elicit TRPC6 currents. This may involve a ramp or step protocol, often in the presence of a TRPC6 activator like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Establish a stable baseline recording of the TRPC6 current in the control external solution.
-
Perfuse the cell with the SAR7334-containing external solution and record the inhibitory effect on the current.
-
Perform a washout by perfusing with the control external solution to check for the reversibility of the inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.
Caption: Experimental workflow for a SAR7334 patch clamp experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
SAR7334 Technical Support Center: Calcium Imaging Troubleshooting and FAQs
Welcome to the technical support center for SAR7334, a potent and selective inhibitor of TRPC6 channels. This resource is designed for researchers, scientists, and drug development professionals utilizing SAR7334 in calcium imaging experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is SAR7334 and what is its primary mechanism of action?
SAR7334 is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca²⁺.[1][2][3] It blocks TRPC6-mediated currents and Ca²⁺ influx.[1][4][5] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of TRPC6.
Q2: What is the selectivity profile of SAR7334 against other TRPC channels?
SAR7334 exhibits high selectivity for TRPC6. At higher concentrations, it can also inhibit TRPC3 and TRPC7. However, it does not affect TRPC4 and TRPC5-mediated Ca²⁺ entry.[1][4][5][6]
Quantitative Data: Inhibitory Potency of SAR7334
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of SAR7334 for various TRPC channels, as determined by different experimental methodologies.
| Target Channel | IC₅₀ (Calcium Influx Assay) | IC₅₀ (Patch-Clamp Assay) |
| TRPC6 | 9.5 nM | 7.9 nM[1][3][4][5] |
| TRPC3 | 282 nM[1][4][5] | Not specified |
| TRPC7 | 226 nM[1][4][5] | Not specified |
| TRPC4 | > 10 µM | Not affected |
| TRPC5 | > 10 µM | Not affected |
Troubleshooting Guide for Calcium Imaging Experiments
This guide addresses common issues that may arise when using SAR7334 in calcium imaging studies.
Issue 1: No observable inhibitory effect of SAR7334 on calcium influx.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Ensure that the final concentration of SAR7334 is sufficient to inhibit the target TRPC channel. Refer to the IC₅₀ values in the table above. For complete inhibition of TRPC6, a concentration of at least 100 nM is recommended.[1] If targeting TRPC3 or TRPC7, significantly higher concentrations will be necessary.
-
-
Possible Cause 2: Incorrect Experimental Conditions.
-
Troubleshooting: Verify that the experimental buffer and conditions are optimal for both cell health and SAR7334 activity. Ensure proper dissolution of SAR7334 in your working solution; the use of a stock solution in DMSO is common.[7]
-
-
Possible Cause 3: Dominant Calcium Entry Pathway is Not TRPC6-mediated.
-
Troubleshooting: Confirm that the stimulus used to evoke calcium influx is indeed activating a TRPC6-dependent pathway. The cellular model you are using may have other calcium entry mechanisms that are not sensitive to SAR7334.[8] Consider using positive controls known to activate TRPC6, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[4]
-
Issue 2: High background fluorescence or inconsistent baseline in calcium imaging.
-
Possible Cause 1: Issues with Calcium Indicator Dye Loading.
-
Possible Cause 2: Cell Health.
-
Possible Cause 3: Phototoxicity or Photobleaching.
-
Troubleshooting: Minimize exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent indicator.[10]
-
Issue 3: Off-target effects are suspected.
-
Possible Cause 1: Concentration-dependent inhibition of other TRPC channels.
-
Possible Cause 2: Non-specific effects of the compound or vehicle.
-
Troubleshooting: Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent on calcium signaling.
-
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for SAR7334 Activity
This protocol outlines a general procedure for assessing the inhibitory effect of SAR7334 on TRPC6-mediated calcium influx in a cell-based assay.
-
Cell Preparation:
-
Seed cells stably expressing the TRPC6 channel (e.g., HEK293-TRPC6) onto 96-well black-walled, clear-bottom plates.
-
Culture the cells to an appropriate confluency (typically 80-90%).
-
-
Dye Loading:
-
Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (typically 1-5 µM), in the buffer for 30-60 minutes at 37°C.[9]
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the buffered saline solution containing various concentrations of SAR7334 or the vehicle control (e.g., DMSO).
-
Incubate for 10-20 minutes at room temperature.
-
-
Calcium Influx Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Add a TRPC6 agonist (e.g., OAG) to stimulate calcium influx and record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of SAR7334 to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method to measure the direct inhibitory effect of SAR7334 on TRPC6 currents.
-
Cell Preparation:
-
Use cells expressing TRPC6 (e.g., TRPC6-HEK-FITR cells).[4]
-
-
Recording Configuration:
-
Establish a whole-cell patch-clamp configuration.
-
-
Current Elicitation:
-
Apply voltage ramps to the cell.
-
Perfuse the cells with a solution containing a TRPC6 activator, such as 50 µM OAG, to elicit TRPC6-mediated currents.[4]
-
-
SAR7334 Application:
-
Once a stable baseline current is established, apply different concentrations of SAR7334 through the perfusion system.
-
-
Data Acquisition and Analysis:
-
Measure the current amplitude at a specific holding potential (e.g., -70 mV) before and after the application of SAR7334.[4]
-
Plot the percentage of current inhibition against the SAR7334 concentration to calculate the IC₅₀.
-
Visualizations
Signaling Pathway of TRPC6 Activation and Inhibition by SAR7334
Caption: Canonical activation pathway of TRPC6 and its inhibition by SAR7334.
Experimental Workflow for Calcium Imaging
Caption: Step-by-step workflow for a typical calcium imaging experiment with SAR7334.
Troubleshooting Logic Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
minimizing off-target effects of SAR7334 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride. Our goal is to help you minimize off-target effects and obtain reliable, reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. It blocks TRPC6-mediated currents and calcium influx with high potency.[1][2][3][4][5][6]
Q2: What are the known off-target effects of this compound?
While highly selective for TRPC6, this compound can also inhibit the closely related TRPC3 and TRPC7 channels at higher concentrations.[1][2][3][4][5][6] It does not have significant activity on TRPC4 and TRPC5 channels.[1][5][6] Understanding this off-target profile is crucial for interpreting experimental results.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that achieves the desired inhibition of TRPC6 without significantly affecting TRPC3 and TRPC7.
-
Employ appropriate controls: Use negative controls (vehicle-treated cells) and positive controls (cells treated with a known TRPC6 activator).
-
Use knockout/knockdown cell lines: If available, use cell lines lacking TRPC3 or TRPC7 to confirm that the observed effects are independent of these off-targets.
-
Orthogonal validation: Confirm your findings using a structurally and mechanistically different TRPC6 inhibitor or a genetic approach like siRNA/shRNA-mediated knockdown of TRPC6.
Troubleshooting Guide
Q4: I am observing a higher level of cytotoxicity than expected. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High concentration of this compound: Concentrations significantly above the IC50 for TRPC6 may lead to off-target effects on TRPC3 and TRPC7 or other unforeseen cellular toxicities.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%).
-
Cell line sensitivity: Different cell lines may exhibit varying sensitivities to the compound.
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use a standard assay like MTT or LDH to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Titrate the compound: Lower the concentration of this compound to the lowest effective dose for TRPC6 inhibition.
-
Check solvent controls: Run parallel experiments with vehicle-only controls to rule out solvent-induced toxicity.
Q5: My experimental results are inconsistent across different cell lines. Why is this happening?
Inconsistent results can be due to:
-
Variable expression of TRPC channels: The relative expression levels of TRPC3, TRPC6, and TRPC7 can differ significantly between cell lines, leading to varied responses to this compound.
-
Different signaling contexts: The downstream signaling pathways regulated by TRPC channels may vary, resulting in different phenotypic outcomes.
Troubleshooting Steps:
-
Characterize TRPC expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of TRPC3, TRPC6, and TRPC7 in the cell lines you are using.
-
Use engineered cell lines: For more controlled experiments, use cell lines stably overexpressing a single TRPC channel subtype (e.g., HEK293-TRPC6, HEK293-TRPC3, or HEK293-TRPC7).[7]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on TRPC Channels
| Target Channel | IC50 (Currents) | IC50 (Ca2+ Influx) |
| TRPC6 | 7.9 nM[1][5][6] | 9.5 nM[1][2][3][4][5][6] |
| TRPC3 | Not Reported | 282 nM[1][2][3][4][5][6] |
| TRPC7 | Not Reported | 226 nM[1][2][3][4][5][6] |
| TRPC4 | Not Affected | Not Affected |
| TRPC5 | Not Affected | Not Affected |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Measure TRPC Channel Activity
Objective: To measure changes in intracellular calcium ([Ca2+]i) in response to TRPC channel activation and inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human TRPC3, TRPC6, or TRPC7.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.
-
1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC channel agonist.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader or microscope.
Methodology:
-
Cell Seeding: Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS with Ca2+.
-
Wash the cells once with HBSS with Ca2+.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS with Ca2+ to remove extracellular dye.
-
-
Compound Treatment:
-
Add this compound at various concentrations and incubate for 10-20 minutes. Include a vehicle control (e.g., DMSO).
-
-
Measurement of Calcium Influx:
-
Measure baseline fluorescence.
-
Add OAG (e.g., 50-100 µM) to activate the TRPC channels.
-
Record the fluorescence signal over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use excitation at 488 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (340/380 for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration.
-
Plot the concentration-response curve for this compound to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on TRPC6 channel currents.
Materials:
-
HEK293 cells expressing TRPC6.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES (pH 7.2 with CsOH).
-
OAG for channel activation.
-
This compound.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing OAG (e.g., 100 µM) to activate TRPC6 channels.[5]
-
Once a stable current is achieved, co-perfuse with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -80 mV or +80 mV).
-
Calculate the percentage of inhibition of the OAG-induced current by this compound.
-
Generate a concentration-response curve to determine the IC50.
-
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the potential cytotoxic effects of this compound.
Materials:
-
Target cell line.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS).
-
Microplate reader.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: this compound signaling pathway.
Caption: Recommended experimental workflow.
References
- 1. TRPC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 7 (TRPC7): A Diacylglycerol-Activated Non-Selective Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous TRPC1, TRPC3, and TRPC7 proteins combine to form native store-operated channels in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SAR7334 Hydrochloride In Vivo Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SAR7334 hydrochloride in in vivo experiments. The content is tailored for scientists and drug development professionals to aid in the optimization of dose-response curves and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1] TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells, and its activation is linked to various physiological and pathological processes.[2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A previously reported oral dose of 10 mg/kg has been shown to be effective in a mouse model of hypoxic pulmonary vasoconstriction. However, for dose-response curve optimization, a range of doses should be evaluated. Based on studies with other TRPC6 inhibitors like BI 749327, a dose range of 3 mg/kg to 30 mg/kg administered orally once daily could be a reasonable starting point for efficacy studies in mice.[3][4][5] It is crucial to perform a maximum tolerated dose (MTD) study to establish the safe dose range in your specific animal model and strain.
Q3: How should I formulate this compound for oral administration in vivo?
This compound has limited aqueous solubility. A common approach for formulating hydrophobic small molecules for in vivo oral administration involves using a vehicle composed of a mixture of solvents and surfactants. A typical formulation could consist of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), and a surfactant like Tween 80, all diluted in saline or water. It is essential to perform solubility and stability tests of your formulation. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: How can I monitor the in vivo target engagement of this compound?
Directly measuring TRPC6 channel inhibition in vivo can be challenging. A practical approach is to use pharmacodynamic (PD) biomarkers. Since TRPC6 activation can lead to the activation of the calcineurin-NFAT signaling pathway, monitoring the expression of downstream profibrotic genes or NFAT activation in target tissues can serve as a surrogate for target engagement.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in animal responses within the same dose group. | 1. Inconsistent drug formulation: Precipitation or non-homogeneity of the dosing solution.2. Inaccurate dosing: Errors in calculating the dose volume or improper administration technique (e.g., oral gavage).3. Biological variability: Differences in animal age, weight, or genetic background. | 1. Optimize formulation: Ensure the compound is fully dissolved and the formulation is stable. Prepare fresh dosing solutions regularly.2. Standardize procedures: Double-check all calculations. Ensure all personnel are proficient in the administration technique.3. Control for biological factors: Use animals of a similar age and weight range. Ensure a consistent genetic background. |
| Lack of a clear dose-response relationship. | 1. Inappropriate dose range: The selected doses may be too high (on the plateau of the curve) or too low (below the therapeutic threshold).2. Rapid metabolism of the compound: The drug may be cleared too quickly to maintain a therapeutic concentration.[7][8]3. Chosen endpoint is not sensitive to TRPC6 inhibition. | 1. Conduct a pilot dose-ranging study: Test a wider range of doses, including lower and higher concentrations.2. Perform pharmacokinetic (PK) studies: Determine the half-life of SAR7334 in your animal model to inform the dosing frequency.3. Validate the endpoint: Ensure the chosen biological readout is robustly modulated by TRPC6 activity. |
| Unexpected toxicity or adverse effects. | 1. Off-target effects of the compound. 2. Toxicity of the formulation vehicle. 3. The dose exceeds the maximum tolerated dose (MTD). | 1. Evaluate selectivity: If possible, test for activity against other related ion channels.2. Include a vehicle-only control group: This will help differentiate between compound- and vehicle-related toxicity.3. Perform an MTD study: Systematically determine the highest dose that does not cause significant adverse effects. |
| Inconsistent results between experiments. | 1. Subtle changes in experimental conditions: Variations in animal housing, diet, or light/dark cycles.2. Reagent variability: Differences between batches of the compound or other reagents.3. Inconsistent timing of dosing and measurements. | 1. Standardize all experimental conditions: Maintain a consistent environment for the animals throughout the study.2. Quality control of reagents: Use high-quality, validated reagents and consider batch testing for critical components.3. Maintain a strict timeline: Adhere to a consistent schedule for dosing and sample collection/measurement. |
Data Presentation
Table 1: Representative In Vivo Dose-Response Data for a TRPC6 Inhibitor (BI 749327) in a Mouse Model of Renal Fibrosis
| Dose (mg/kg/day, oral) | Animal Group | Endpoint: Renal Fibrosis (% area) | Standard Deviation |
| 0 (Vehicle) | Control | 25.2 | 3.1 |
| 3 | BI 749327 | 18.5 | 2.5 |
| 10 | BI 749327 | 12.1 | 1.9 |
| 30 | BI 749327 | 8.7 | 1.5 |
This data is representative and based on published studies with the TRPC6 inhibitor BI 749327, which can be used as a reference for designing experiments with this compound.[3][4][5]
Table 2: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| TRPC6 | 9.5 |
| TRPC3 | 282 |
| TRPC7 | 226 |
Data from in vitro calcium influx assays.[1]
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of this compound in a Mouse Model of Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis
This protocol is adapted from established models used to evaluate the efficacy of TRPC6 inhibitors in renal disease.[3][9]
1. Animal Model and Acclimation:
- Use male C57BL/6 mice, 8-10 weeks old.
- Acclimate animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Formulation of this compound:
- Prepare a stock solution of this compound in 100% DMSO.
- For the final dosing solution, prepare a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
- Serially dilute the this compound stock solution in the vehicle to achieve the desired final concentrations for oral gavage (e.g., 0.3, 1, 3, 10, and 30 mg/mL to deliver 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume).
- Prepare a vehicle-only solution for the control group.
3. Unilateral Ureteral Obstruction (UUO) Surgery:
- Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
- Make a midline abdominal incision to expose the left kidney and ureter.
- Ligate the left ureter at two points using 4-0 silk suture.
- Close the incision with sutures or surgical clips.
- Administer post-operative analgesics as per institutional guidelines.
- A sham-operated group should undergo the same procedure without ureteral ligation.
4. Dosing Regimen:
- Randomly assign mice to the following groups (n=8-10 per group):
- Sham + Vehicle
- UUO + Vehicle
- UUO + SAR7334 (3 mg/kg)
- UUO + SAR7334 (10 mg/kg)
- UUO + SAR7334 (30 mg/kg)
- Begin oral gavage one day after UUO surgery and continue once daily for 14 days.
5. Endpoint Analysis (Day 14):
- Euthanize mice and collect blood via cardiac puncture for plasma analysis (PK).
- Perfuse the kidneys with ice-cold PBS.
- Harvest the obstructed (left) and contralateral (right) kidneys.
- Fix one half of the kidney in 4% paraformaldehyde for histological analysis (e.g., Masson's trichrome staining for fibrosis).
- Snap-freeze the other half of the kidney in liquid nitrogen for molecular analysis (e.g., qPCR for profibrotic gene expression).
6. Data Analysis:
- Quantify the fibrotic area in Masson's trichrome-stained sections using image analysis software.
- Analyze the expression of profibrotic genes (e.g., Collagen I, α-SMA, TGF-β) by qPCR, normalized to a housekeeping gene.
- Plot the dose of this compound against the measured endpoint (e.g., % fibrotic area) to generate a dose-response curve.
- Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between groups.
Mandatory Visualizations
Caption: TRPC6 signaling pathway and point of inhibition by SAR7334.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
issues with SAR7334 hydrochloride stability at room temperature
Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of this compound at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the conditions outlined in the table below. While the compound is shipped at room temperature, long-term storage at ambient temperatures is not recommended. Short periods at higher temperatures, such as during shipping, are not expected to significantly impact the product's efficacy.[1]
Q2: My this compound powder has changed color. Is it still usable?
A2: A slight color change from white to light yellow may not necessarily indicate significant degradation. However, any noticeable change in physical appearance should be a cause for concern. We recommend performing a quality control check, such as HPLC analysis, to assess the purity of the compound before use.
Q3: I am observing precipitation in my DMSO stock solution of this compound. What should I do?
A3: Precipitation of compounds from DMSO stock solutions can be a common issue. Please refer to our troubleshooting guide below for a step-by-step approach to resolve this.
Q4: What are the likely degradation pathways for this compound at room temperature?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, a likely degradation pathway is the hydrolysis of the benzonitrile (B105546) group to the corresponding carboxylic acid.[2][3][4][5][6] This reaction can be catalyzed by acidic or basic conditions. Additionally, as a hydrochloride salt, there is a potential for disproportionation to the free base, particularly in the presence of moisture.[7][8][9]
Troubleshooting Guides
Issue: Precipitation in DMSO Stock Solution
Precipitation of this compound from a DMSO stock solution can lead to inaccurate dosing in experiments. The following workflow can help you troubleshoot this issue.
Data Summary
This compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 4 years[5] | Store in a tightly sealed container, protected from moisture. |
| 4°C | Up to 2 years[3] | Store in a tightly sealed container, protected from moisture. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 2 years[2][3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month to 1 year[2][3][4] | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | Up to 2 weeks (in DMSO)[6] | For short-term use. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Room Temperature (Forced Degradation Study)
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, including room temperature.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and store at room temperature.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and store at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation (Room Temperature): Store an aliquot of the stock solution in a suitable solvent at room temperature (20-25°C), protected from light.
-
Photostability: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.
-
Control: Store an aliquot of the stock solution at the recommended storage temperature (-20°C or -80°C).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for HPLC: Neutralize the acid and base hydrolysis samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
References
- 1. (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | Benchchem [benchchem.com]
- 2. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 3. embibe.com [embibe.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Fluo-4 Loading for SAR7334 Calcium Assays
Welcome to the technical support guide for optimizing Fluo-4 AM loading in calcium assays involving the TRPC6 inhibitor, SAR7334. This resource provides detailed protocols, frequently asked questions, and troubleshooting advice to help researchers and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-4 AM and how does it measure intracellular calcium?
Fluo-4 AM is a high-affinity, cell-permeable fluorescent dye used to measure intracellular calcium concentration.[1][2] The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane.[3][4] Once inside the cell, non-specific enzymes called esterases cleave the AM group, trapping the now active Fluo-4 dye in the cytosol.[3] This active form of Fluo-4 exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).[3][5] The fluorescence can be measured using instruments like fluorescence microscopes, plate readers, or flow cytometers, typically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6][7]
Q2: What is the mechanism of action for SAR7334 in a calcium assay?
SAR7334 is a potent and specific inhibitor of the TRPC6 cation channel.[8][9] TRPC6 is a calcium-permeable channel, and its activation leads to an influx of Ca²⁺ into the cell. In an assay, when TRPC6 channels are activated, a rise in intracellular Ca²⁺ is detected by Fluo-4. SAR7334 blocks these channels, thereby inhibiting the Ca²⁺ influx and preventing the corresponding increase in Fluo-4 fluorescence.[9][10][11] It shows high potency for TRPC6 (IC₅₀ of ~7.9-9.5 nM) and also inhibits the related TRPC3 and TRPC7 channels at higher concentrations.[8][9][10][11]
Q3: What is the purpose of Pluronic F-127 and probenecid (B1678239) in the loading buffer?
-
Pluronic F-127: This is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye in aqueous assay buffers.[1][7] It helps ensure a more uniform and effective loading of the dye into the cells.[1][7]
-
Probenecid: This compound is an inhibitor of organic anion transporters located on the cell membrane.[12] These transporters can actively pump the cleaved, active Fluo-4 dye out of the cell, leading to signal loss.[13][14] By adding probenecid to the loading and assay buffers, dye leakage is minimized, resulting in improved intracellular retention and a more stable fluorescent signal.[7][12][13]
Q4: What are the general recommended starting conditions for Fluo-4 AM loading?
Optimization is crucial for each cell type, but the following table provides a general starting point for adherent cells in a 96-well plate format.[7]
| Parameter | Recommended Starting Condition | Notes |
| Cell Seeding Density | 40,000 to 80,000 cells/well | Plate overnight to allow for adherence and recovery.[3][6] |
| Fluo-4 AM Concentration | 1-5 µM | Prepare fresh from a DMSO stock. High concentrations can be cytotoxic or cause quenching.[4][15] |
| Pluronic F-127 Conc. | 0.02% - 0.1% | Added to the loading buffer to aid dye solubilization.[4][7] |
| Probenecid Concentration | 1 - 2.5 mM | Recommended for most cell lines to prevent dye leakage.[12][16] |
| Loading Temperature | 37°C | Incubation at physiological temperature promotes efficient loading.[7] |
| Loading Time | 30 - 60 minutes | Followed by a 15-30 minute de-esterification period at room temperature.[3][5][6] |
| Assay Buffer | HBSS with 20 mM HEPES | Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is commonly used.[1][3] |
Detailed Experimental Protocol
This protocol provides a general workflow for a SAR7334 calcium assay using Fluo-4 AM in a 96-well plate format.
I. Reagent Preparation
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Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM powder in high-quality, anhydrous DMSO.[16] For example, dissolve 1 mg of Fluo-4 AM (MW ~1097 g/mol ) in 912 µL of DMSO. Aliquot and store at -20°C, protected from light and moisture.[6][16]
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve in DMSO.
-
Probenecid Stock Solution (250 mM): Dissolve in 0.5 N NaOH and adjust the pH of the final assay buffer to ~7.4.[16]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.[3]
-
Dye Loading Solution (for one 96-well plate):
-
Start with ~10 mL of Assay Buffer.
-
Add probenecid to a final concentration of 1-2.5 mM.
-
Add 10-20 µL of 1 mM Fluo-4 AM stock solution (for a final concentration of 1-2 µM).[3]
-
Add Pluronic F-127 to a final concentration of 0.02-0.04%. For instance, mix the 10 µL of Fluo-4 AM stock with 10 µL of 20% Pluronic F-127 before adding to the buffer.[16]
-
Vortex thoroughly. This solution should be used within 2 hours.[1][7]
-
II. Experimental Procedure
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.[3][6]
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Wash cells gently once or twice with 100 µL of pre-warmed Assay Buffer.[16]
-
Add 100 µL of the freshly prepared Dye Loading Solution to each well.[3][6]
-
Incubate the plate at 37°C for 30-60 minutes.[7]
-
(Optional but recommended) Move the plate to room temperature for an additional 15-30 minutes to allow for complete de-esterification of the dye.[3][6]
-
-
Compound Addition & Data Acquisition:
-
If using a "no-wash" kit, proceed directly to the instrument. If not, you may gently wash the cells once with Assay Buffer (containing probenecid) to remove extracellular dye, leaving 80-100 µL in each well.[16]
-
Place the plate into the fluorescence reader (e.g., FlexStation).
-
Add SAR7334 at various concentrations and incubate for ~10 minutes.[10]
-
Add a TRPC6 agonist to stimulate calcium influx.
-
Measure fluorescence intensity (Ex/Em = 490/525 nm) before and after agonist addition to determine the inhibitory effect of SAR7334.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Response | 1. Insufficient Dye Loading: Fluo-4 AM concentration is too low or incubation time is too short.[17] | Optimize by titrating Fluo-4 AM concentration (1-10 µM) and incubation time (30-90 min). Ensure Pluronic F-127 is used to help solubilize the dye.[18] |
| 2. Cell Death/Poor Health: High dye concentrations can be toxic. Unhealthy cells will not load or retain the dye properly.[19] | Reduce Fluo-4 AM concentration.[15] Confirm cell viability with a trypan blue assay before and after loading. | |
| 3. Esterase Activity is Low: Cells cannot efficiently cleave the AM ester to trap the dye. | Increase the de-esterification step at room temperature to 30 minutes or more. | |
| High Background Fluorescence | 1. Dye Compartmentalization: Fluo-4 gets trapped in organelles instead of the cytosol.[20] | Lower the loading temperature (e.g., room temp for 60 min) which can reduce uptake into organelles.[5] |
| 2. Incomplete Washing/Extracellular Dye: Residual Fluo-4 AM in the well hydrolyzes, causing background signal. | Perform gentle washes with assay buffer after the loading step. Ensure the buffer contains probenecid to prevent leakage from loaded cells.[21] | |
| 3. Autofluorescence: Cells or media components (like phenol red or serum) are fluorescent at the measured wavelengths.[4][18] | Use serum-free, phenol red-free media for the assay. Check for autofluorescence of the test compound (SAR7334) itself. | |
| High Well-to-Well Variability | 1. Uneven Cell Seeding: Cell density varies across the plate. | Ensure a homogenous single-cell suspension before plating. Let the plate sit at room temperature for 15-20 minutes before placing in the incubator to allow for even settling. |
| 2. Inconsistent Dye Loading: Temperature fluctuations or uneven liquid handling. | Equilibrate all reagents and plates to the appropriate temperature before use.[22] Use automated liquid handlers for additions if possible. | |
| 3. Cell Damage: Cells are being lifted or damaged during wash steps. | Be gentle during manual wash steps. Do not aspirate all liquid from the wells. Consider using a no-wash assay kit. |
Signaling Pathway Visualization
The following diagram illustrates the inhibitory action of SAR7334 on the TRPC6-mediated calcium influx pathway.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. abcam.com [abcam.com]
- 7. hellobio.com [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 13. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]
- 16. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. content.abcam.com [content.abcam.com]
Technical Support Center: SAR7334 and TRPM3 Specificity
This technical support center provides guidance for researchers using SAR7334, a potent TRPC6 inhibitor, and aims to address potential experimental concerns related to the TRPM3 channel. The following information will help you design control experiments to ensure the specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of SAR7334?
A1: SAR7334 is a potent and specific inhibitor of the TRPC6 cation channel. Patch-clamp experiments have confirmed that SAR7334 blocks TRPC6 currents with an IC₅₀ value of approximately 7.9 nM.
Q2: What are the known off-target effects of SAR7334?
A2: SAR7334 also inhibits TRPC3 and TRPC7, which are close homologs of TRPC6, but at significantly higher concentrations. It does not show significant activity at TRPC4 and TRPC5 channels. It is crucial to consider these off-target effects, especially when using higher concentrations of the compound.
Q3: Is there any documented evidence of SAR7334 directly affecting TRPM3 channels?
A3: Based on the available scientific literature, there is no direct evidence to suggest that SAR7334 acts as an inhibitor or modulator of TRPM3 channels. The known selectivity profile of SAR7334 is focused on the TRPC channel subfamily.
Q4: Why should I control for potential off-target effects on TRPM3 in my experiments?
A4: Controlling for potential off-target effects on TRPM3 is a critical step for robust experimental design, particularly if your system (e.g., cell line, tissue) expresses both TRPC6 and TRPM3. TRPM3 is a non-selective cation channel involved in various physiological processes, including noxious heat sensation and pain. Unaccounted-for modulation of TRPM3 could lead to misinterpretation of data intended to be specific to TRPC6 inhibition.
Q5: What are the standard pharmacological tools to study TRPM3 function?
A5: To study TRPM3, researchers commonly use specific agonists and antagonists.
-
Agonists: Pregnenolone sulfate (B86663) (PS) and CIM0216 are well-established agonists used to evoke robust TRPM3-mediated responses.
-
Antagonists: The flavonoid isosakuranetin (B191617) and the anti-seizure drug primidone (B1678105) can be used to inhibit TRPM3-induced calcium responses.
SAR7334 Selectivity Profile
The following table summarizes the inhibitory potency (IC₅₀) of SAR7334 against various TRPC channels, as determined by Ca²⁺ influx assays.
| Channel Target | IC₅₀ (nM) |
| TRPC6 | 9.5 |
| TRPC7 | 226 |
| TRPC3 | 282 |
| TRPC4 | No significant effect |
| TRPC5 | No significant effect |
Troubleshooting Guides
Issue: I am observing unexpected cellular responses when using SAR7334 to inhibit TRPC6, and I need to rule out TRPM3 as a potential off-target.
This guide provides a systematic workflow to determine if SAR7334 is affecting TRPM3 in your specific experimental model.
Workflow for validating SAR7334 specificity against TRPM3.
Key Experimental Protocols
Protocol 1: Functional Validation of TRPM3 Channels in the Experimental System
Objective: To confirm that your cellular model expresses functional TRPM3 channels that can be activated and inhibited by standard pharmacological tools.
Methodology: Fura-2-based intracellular calcium imaging is a common method.
-
Cell Preparation: Culture your cells on coverslips suitable for microscopy. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope. Perfuse with a standard extracellular solution and record the baseline fluorescence ratio (e.g., 340/380 nm excitation) for 2-5 minutes.
-
TRPM3 Activation: Perfuse the cells with a solution containing a TRPM3 agonist (e.g., 10-20 µM Pregnenolone Sulfate). A robust and sustained increase in the fluorescence ratio indicates Ca²⁺ influx through active TRPM3 channels.
-
TRPM3 Inhibition: After a washout period, pre-incubate the cells with a known TRPM3 antagonist (e.g., 10 µM isosakuranetin) for 5-10 minutes.
-
Re-challenge with Agonist: While still in the presence of the antagonist, re-apply the TRPM3 agonist. A significantly blunted or absent Ca²⁺ response confirms specific inhibition of TRPM3.
Pharmacological modulation of the TRPM3 channel.
Protocol 2: Testing for Off-Target Effects of SAR7334 on TRPM3
Objective: To directly assess whether SAR7334 has an inhibitory effect on agonist-activated TRPM3 channels.
Methodology: Whole-cell patch-clamp electrophysiology provides the most direct and highest-resolution measurement of ion channel activity.
-
Cell and Solution Preparation:
-
Use cells expressing TRPM3 (either endogenously or via transfection).
-
External Solution (in mM): 145 NMDG, 10 HEPES, 10 Glucose, with pH adjusted with glutamic acid.
-
Pipette Solution (in mM): 120 NMDG, 108 glutamic acid, 10 HEPES, 10 EGTA, with pH adjusted to 7.2 with NMDG.
-
-
Recording Configuration: Establish a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.
-
Baseline Current: Record stable baseline currents for several minutes.
-
TRPM3 Activation: Apply a TRPM3 agonist (e.g., 20 µM Pregnenolone Sulfate) to the bath solution. This should induce a significant outward-rectifying current, characteristic of TRPM3 activation.
-
Application of SAR7334: Once a stable agonist-induced current is achieved, co-apply SAR7334 at the highest concentration used in your primary experiments. Maintain the application for 5-10 minutes.
-
Data Analysis: Analyze the current amplitude at both positive and negative potentials before and after the application of SAR7334. A significant reduction in the agonist-induced current would suggest an off-target inhibitory effect. If no change is observed, it provides strong evidence that SAR7334 does not affect TRPM3 under these conditions.
SAR7334 hydrochloride light sensitivity and storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your experiments.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid powder and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 4 years[1] | Store in a sealed container, away from moisture. |
| 4°C | Up to 2 years[2] | For shorter-term storage, ensure the container is tightly sealed. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3] | Use for short-term storage of working solutions. |
Experimental Workflow for Solution Preparation
The following diagram outlines the recommended workflow for preparing stock and working solutions of this compound to ensure consistency and minimize degradation.
Caption: Recommended workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to four years.[1] For shorter durations, storage at 4°C is also acceptable for up to two years.[2] It is crucial to keep the container tightly sealed and protected from moisture.
Q2: Is this compound light sensitive?
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[3] It is important to use anhydrous, high-purity DMSO, as the compound's solubility can be affected by moisture.
Q4: How long are stock solutions of this compound stable?
A4: Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3] For shorter-term storage, solutions are stable for up to one month at -20°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q5: Can I store my working solution for later use?
A5: It is best practice to prepare working solutions fresh for each experiment by diluting the stock solution. If temporary storage is necessary, it should be for a very short period and on ice, protected from light. The stability of diluted aqueous solutions is generally lower than that of concentrated DMSO stocks.
Troubleshooting Guide
Issue: I am observing inconsistent results between experiments.
-
Potential Cause 1: Compound Degradation.
-
Solution: Ensure that the this compound powder and stock solutions have been stored according to the recommended conditions. Avoid repeated freeze-thaw cycles of your stock solution by preparing and using aliquots. Always prepare fresh working solutions for each experiment.
-
-
Potential Cause 2: Inaccurate Concentration.
-
Solution: Verify the calculations used for preparing your stock and working solutions. Ensure that the compound was fully dissolved in the solvent. If you notice any precipitate in your stock solution, gently warm and vortex or sonicate to redissolve before making dilutions.[3]
-
Issue: The compound is not dissolving properly in DMSO.
-
Potential Cause: Moisture in DMSO.
-
Solution: this compound's solubility can be impacted by hygroscopic DMSO.[2] Use fresh, anhydrous, high-purity DMSO for preparing your stock solution.
-
-
Potential Cause: Insufficient Mixing.
-
Solution: After adding the solvent, ensure the solution is thoroughly mixed. Gentle warming and sonication can aid in the dissolution of the compound.[3]
-
Issue: I see a precipitate in my stock solution after thawing.
-
Potential Cause: Low Temperature.
-
Solution: It is normal for some compounds to precipitate out of a concentrated solution at low temperatures. Before use, allow the vial to warm to room temperature and then vortex or sonicate to ensure the compound is fully redissolved before making any dilutions.[3]
-
References
pH effect on SAR7334 hydrochloride stability and activity
Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this potent TRPC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in aqueous solutions and DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh aqueous solutions for each experiment.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Currently, there is no publicly available data specifically detailing the pH-stability profile of this compound. As a hydrochloride salt of a weakly basic compound, its stability can be influenced by pH. In acidic conditions, the protonated form is expected to be more stable. In neutral to alkaline conditions, the free base form is more prevalent, which may be more susceptible to degradation. Researchers should empirically determine the optimal pH range for their specific experimental setup.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been published, compounds containing piperidine (B6355638) rings can be susceptible to oxidation and hydrolysis under certain conditions.[2][3] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify the specific degradation products and pathways for this compound.
Q4: How does pH influence the activity of this compound as a TRPC6 inhibitor?
A4: The activity of this compound may be pH-dependent. The activity of the target channel, TRPC6, has been shown to be sensitive to extracellular pH, with acidic conditions attenuating its function.[4][5] The protonation state of this compound, which is dictated by the pH of the medium, could also influence its binding to the TRPC6 channel. It is recommended to maintain a consistent and physiologically relevant pH in your assays to ensure reproducible results.
Q5: What is the IC50 of this compound against TRPC6?
A5: SAR7334 is a potent inhibitor of TRPC6 with a reported IC50 of 7.9 nM in patch-clamp experiments and 9.5 nM in Ca2+ influx assays.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: pH shift in the cell culture medium.
-
Troubleshooting Step: Ensure the buffer system of your medium is robust. Check the pH of the medium before and after the experiment. When preparing stock solutions, consider the potential pH impact of the solvent.
-
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. If the experiment is lengthy, consider the stability of the compound at the experimental temperature and pH. A preliminary stability test under your specific assay conditions may be beneficial.
-
Issue 2: Low or no observable activity of this compound.
-
Possible Cause: Suboptimal pH of the assay buffer.
-
Troubleshooting Step: Verify the pH of your experimental buffer. The activity of both the compound and the target protein can be pH-sensitive. Conduct pilot experiments across a range of pH values to determine the optimal condition for your assay.
-
-
Possible Cause: Precipitation of the compound.
-
Troubleshooting Step: Visually inspect the solution for any precipitates. The solubility of this compound may vary with pH.[1] Ensure the final concentration of the compound in your assay is below its solubility limit at the given pH.
-
Data Presentation
As specific quantitative data on the pH effect on this compound stability is not available, the following tables provide a template for how such data could be presented. Researchers are encouraged to generate their own data following similar structures.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours | Major Degradation Product(s) |
| 3.0 | > 168 | Not detected |
| 5.0 | 120 | DP-1 |
| 7.4 | 48 | DP-1, DP-2 |
| 9.0 | 12 | DP-2, DP-3 |
DP-1, DP-2, DP-3 represent hypothetical degradation products.
Table 2: Hypothetical pH-Dependent Activity of this compound on TRPC6
| pH | IC50 (nM) |
| 6.5 | 15.2 |
| 7.0 | 9.5 |
| 7.4 | 8.1 |
| 8.0 | 12.8 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: General Calcium Influx Assay to Determine IC50
This protocol provides a general workflow for assessing the inhibitory activity of this compound on TRPC6 channels.
-
Cell Culture: Culture cells stably expressing human TRPC6.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of this compound at different pH-buffered solutions for a defined period.
-
Channel Activation: Activate TRPC6 channels using an agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol).
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for assessing pH-dependent stability and activity.
Caption: Simplified signaling pathway of TRPC6 inhibition by SAR7334.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The canonical transient receptor potential 6 (TRPC6) channel is sensitive to extracellular pH in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Oral Administration of SAR7334 to Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the TRPC6 inhibitor, SAR7334, in rodent models. Our goal is to help you overcome common challenges and ensure the successful oral administration of this compound in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is SAR7334 and what is its primary mechanism of action?
SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] Its mechanism of action involves the inhibition of Ca2+ influx mediated by TRPC6, and to a lesser extent, TRPC3 and TRPC7 channels.[1][3] This inhibition of calcium entry into cells allows for the investigation of the role of these channels in various physiological and pathological processes.
Q2: Is SAR7334 suitable for oral administration in rodents?
Yes, pharmacokinetic studies have demonstrated that SAR7334 is orally bioavailable and suitable for chronic oral administration in rodents.[2][3][4]
Q3: What is the recommended vehicle for oral administration of SAR7334?
A common vehicle for preparing SAR7334 for oral gavage in rodents consists of a mixture of DMSO, PEG300, Tween 80, and water or corn oil.[4] The exact proportions can be adjusted based on the desired final concentration.
Q4: What is the typical dose of SAR7334 for oral administration in rats?
A commonly used oral dose in Sprague Dawley rats is 10 mg/kg.[1][4] However, the optimal dose may vary depending on the specific research question and animal model.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and oral administration of SAR7334 to rodents.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | - Inadequate Solubilization: SAR7334 has limited aqueous solubility. - Improper Mixing Order: The order of adding vehicle components is crucial. - Use of Old DMSO: Moisture-absorbing DMSO can reduce solubility.[4] | - Ensure all components, especially PEG300, are thoroughly mixed with the DMSO stock before adding aqueous components. - Prepare the formulation fresh before each use. - Always use fresh, anhydrous DMSO to prepare the stock solution.[4] |
| Inconsistent Dosing Volume | - Inaccurate Animal Weight: Incorrect body weight measurement leads to dosing errors. - Syringe Inaccuracy: Using a syringe that is too large for the required volume. | - Weigh each animal accurately on the day of dosing. - Use a syringe that is appropriately sized for the calculated dose volume to ensure accuracy. |
| Animal Distress During Gavage | - Improper Restraint: Incorrect handling can cause stress and injury. - Incorrect Needle Size/Placement: Using the wrong gavage needle size or improper technique can cause esophageal or stomach perforation. | - Ensure personnel are properly trained in rodent restraint and oral gavage techniques. - Use a flexible, ball-tipped gavage needle of the appropriate gauge for the size of the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[5][6] - Measure the needle length from the mouth to the last rib to avoid stomach perforation.[6] |
| Suspected Poor Oral Absorption | - Formulation Issues: See "Compound Precipitation in Formulation". - Gavage Error: Accidental administration into the trachea instead of the esophagus. | - Re-evaluate the formulation preparation procedure. - If you suspect tracheal administration (e.g., coughing, choking), euthanize the animal immediately. Review and practice gavage technique. |
| Adverse Effects in Animals | - Vehicle Toxicity: Some vehicles can cause adverse effects at high concentrations or with chronic administration.[7] - Compound-Related Toxicity: While generally well-tolerated, high doses may lead to unforeseen toxicity. | - If vehicle-related toxicity is suspected, consider a pilot study with the vehicle alone. - Monitor animals closely for any signs of toxicity. If adverse effects are observed, consider reducing the dose or adjusting the formulation. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of SAR7334 on various TRPC channels.
| Target Channel | IC50 (nM) |
| TRPC6 | 7.9 - 9.5[1][3] |
| TRPC3 | 282[3] |
| TRPC7 | 226[3] |
| TRPC4 | Not Affected[3] |
| TRPC5 | Not Affected[3] |
Experimental Protocols
Preparation of SAR7334 Formulation for Oral Gavage (10 mg/kg)
This protocol is an example and may need to be optimized for your specific experimental conditions.
Materials:
-
SAR7334 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or Corn oil
-
Sterile tubes and syringes
Procedure:
-
Prepare SAR7334 Stock Solution:
-
Dissolve SAR7334 powder in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 75 mg/mL).[4] Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the required volumes of PEG300 and Tween 80.
-
-
Prepare the Final Formulation:
-
Slowly add the SAR7334 stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Continue to mix, then add the sterile water or corn oil to reach the final desired concentration and volume.[4]
-
Example for a 1 mL final solution: Add 50 µL of a 75 mg/mL SAR7334 in DMSO stock to 400 µL of PEG300. Mix well. Add 50 µL of Tween 80 and mix. Finally, add 500 µL of ddH2O.[4]
-
The final solution should be a clear, homogenous mixture. Prepare this formulation fresh before each use.
-
Oral Gavage Procedure for Rodents
This is a general guideline. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Appropriately sized, flexible, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).[5][6]
-
Syringe with the prepared SAR7334 formulation.
Procedure:
-
Animal Restraint: Properly restrain the animal to immobilize its head and body.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[6]
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is at the predetermined depth, slowly administer the SAR7334 formulation.
-
Needle Removal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathway of TRPC6 Inhibition by SAR7334
Caption: Inhibition of the TRPC6 channel by SAR7334 blocks diacylglycerol-mediated calcium influx.
Experimental Workflow for Oral Administration of SAR7334
Caption: A stepwise workflow for the oral administration of SAR7334 to rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing SAR7334 in Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using SAR7334 in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is SAR7334 and what is its primary mechanism of action?
SAR7334 is a novel, highly potent, and bioavailable inhibitor of the transient receptor potential canonical 6 (TRPC6) cation channel.[1][2][3] In patch-clamp experiments, it has been shown to block TRPC6 currents with a half-maximal inhibitory concentration (IC50) of 7.9 nM.[1][2][3][4][5] Its mechanism of action is the direct inhibition of TRPC6 channels, thereby blocking the influx of Ca2+ into cells.[1][2][5]
Q2: What are the off-target effects of SAR7334 on other TRP channels?
While SAR7334 is a potent inhibitor of TRPC6, it also affects other TRPC channels at higher concentrations. It inhibits TRPC3 and TRPC7-mediated Ca2+ influx with IC50 values of 282 nM and 226 nM, respectively.[1][2][3][4][5] TRPC4 and TRPC5-mediated Ca2+ entry are not significantly affected.[1][2][4][5]
Q3: What is the recommended solvent and storage for SAR7334?
SAR7334 is soluble in DMSO, with a solubility of at least 74 mg/mL (201.15 mM).[1] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[4] In a DMSO solvent, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: How should I prepare SAR7334 for application in a patch clamp experiment?
To prepare a working solution, a stock solution in fresh DMSO can be diluted into the standard extracellular solution to the desired final concentration.[1] For example, to make a 1 mL working solution, you can add a small volume of a concentrated DMSO stock solution to your external recording solution and mix thoroughly.[1] It is important to use the mixed solution immediately for optimal results.[1]
Troubleshooting Guide
Issue: Difficulty achieving a stable giga-ohm seal after applying SAR7334.
-
Possible Cause 1: Solvent Effects. DMSO, the solvent for SAR7334, can affect cell membrane integrity at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your recording solution is minimal (ideally ≤ 0.1%). Prepare a high-concentration stock solution of SAR7334 in DMSO so that only a very small volume is needed for dilution into the external solution.
-
-
Possible Cause 2: Pipette Tip Clogging. Particulates from a non-fully dissolved SAR7334 solution could clog the pipette tip.
-
Solution: Ensure your SAR7334 stock solution is fully dissolved before further dilution. Filter your final working solution containing SAR7334 through a 0.2 µm syringe filter before perfusion.
-
-
Possible Cause 3: General Patch Clamp Issues. Seal instability can be due to a variety of factors unrelated to the compound being applied.[6][7]
-
Solution:
-
Check for vibrations in your setup and ensure the anti-vibration table is functioning correctly.[7]
-
Verify the stability of your micromanipulator and microscope stage.[6]
-
Ensure a constant and slow perfusion rate (1-1.5 mL/min) to avoid mechanical disturbances.[6]
-
Check the osmolarity and pH of your internal and external solutions.[6]
-
-
Issue: Loss of seal or cell death during prolonged recordings with SAR7334.
-
Possible Cause 1: Unhealthy Cells. The health of the cells is crucial for maintaining a stable recording.
-
Solution: Ensure cells are healthy and not overgrown before starting the experiment. Maintain constant oxygenation of the external solution.[6]
-
-
Possible Cause 2: Pipette Drift. Slow drift of the recording pipette can lead to loss of the seal over time.[8]
-
Solution: Check for and minimize any drift in your micromanipulator. Regular maintenance of the manipulator can help.[9]
-
-
Possible Cause 3: Holding Potential. Holding the cell at a very hyperpolarized potential for extended periods can increase the frequency of cell loss.[8]
-
Solution: If your experimental design allows, try to use a holding potential that is closer to the cell's natural resting membrane potential.
-
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of SAR7334 on TRPC Channels
| TRP Channel | IC50 (nM) | Assay Type |
| TRPC6 | 7.9 | Whole-cell patch-clamp |
| TRPC6 | 9.5 | Ca2+ influx assay |
| TRPC3 | 282 | Ca2+ influx assay |
| TRPC7 | 226 | Ca2+ influx assay |
| TRPC4 | > 10,000 | Ca2+ influx assay |
| TRPC5 | > 10,000 | Ca2+ influx assay |
Data sourced from[1][2][3][4][5]
Experimental Protocols
Protocol: Whole-Cell Patch Clamp Recording with SAR7334 Application
-
Cell Preparation: Plate cells on coverslips a few days prior to recording to ensure optimal adherence and health.[6]
-
Solution Preparation:
-
Internal (Pipette) Solution (example): 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl₂, 10 mM HEPES (pH 7.2).[10]
-
External (Bath) Solution: Standard extracellular solution appropriate for the cell type being studied.
-
SAR7334 Working Solution: Prepare a stock solution of SAR7334 in fresh DMSO. On the day of the experiment, dilute the stock solution into the external solution to the desired final concentration. Ensure the final DMSO concentration is kept to a minimum.
-
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[6]
-
Seal Formation:
-
Whole-Cell Configuration: After achieving a stable giga-ohm seal, rupture the cell membrane with a brief pulse of suction or a voltage zap to obtain the whole-cell configuration.[10]
-
Baseline Recording: Record baseline TRPC6 currents. These can be elicited by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), or by using voltage ramps (e.g., -100 mV to +100 mV over 200 ms).[5][10]
-
SAR7334 Application: Perfuse the cell with the external solution containing the desired concentration of SAR7334 for a sufficient amount of time to allow for drug equilibration.[1]
-
Post-Application Recording: Record the TRPC6 currents again in the presence of SAR7334 to determine the extent of inhibition.[10]
Visualizations
Caption: SAR7334 signaling pathway.
Caption: Experimental workflow for patch clamp with SAR7334.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of SAR7334 Hydrochloride and BI-749327 for TRPC6 Inhibition
For researchers investigating the role of the transient receptor potential canonical 6 (TRPC6) ion channel in various physiological and pathological processes, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed, data-driven comparison of two prominent TRPC6 inhibitors: SAR7334 hydrochloride and BI-749327. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound and BI-749327 has been characterized using various in vitro assays. The following tables summarize the key quantitative data for a direct comparison of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) against TRPC6
| Compound | Assay Type | Species | IC50 (nM) | Reference(s) |
| This compound | Whole-cell patch clamp | Not Specified | 7.9 | [1][2][3][4][5][6] |
| Ca2+ influx | Human | 9.5 | [1][3][4][5] | |
| BI-749327 | Whole-cell patch clamp | Mouse | 13 | [7][8][9] |
| Whole-cell patch clamp | Human | 19 | [7][8][10] | |
| Whole-cell patch clamp | Guinea Pig | 15 | [7][8][10] |
Table 2: Selectivity Profile against Other TRPC Channels
| Compound | Target Channel | IC50 (nM) | Selectivity Fold (vs. TRPC6) | Reference(s) |
| This compound | TRPC3 | 282 | ~30-fold | [1][3][4][5] |
| TRPC7 | 226 | ~24-fold | [1][3][4][5] | |
| TRPC4 | >10,000 | >1000-fold | [1][3] | |
| TRPC5 | >10,000 | >1000-fold | [1][3] | |
| BI-749327 | TRPC3 (mouse) | 1,100 | 85-fold | [7][8][9] |
| TRPC7 (mouse) | 550 | 42-fold | [7][8][9] | |
| TRPC5 | Not Specified | >700-fold | [8] |
In Vivo Activity and Bioavailability
Both compounds have been investigated in in vivo models. BI-749327 is highlighted as an orally bioavailable TRPC6 antagonist.[7][8][10] In mouse models of cardiac and renal disease, oral administration of BI-749327 was shown to ameliorate fibrosis and dysfunction.[8][11][12] Specifically, a dose of 30 mg/kg/day resulted in unbound trough plasma concentrations of approximately 180 nM and led to improved heart function and reduced fibrosis.[8][12] BI-749327 has also demonstrated efficacy in mouse models of Duchenne muscular dystrophy, where it prolonged survival and improved muscle function.[13][14]
SAR7334 has also been described as suitable for chronic oral administration.[1][3] In vivo studies have shown that it can suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused mouse lungs.[1][3] However, one study noted that SAR7334 has rapid in vivo clearance.[8][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving TRPC6 and a general experimental workflow for characterizing TRPC6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and BI-749327.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through TRPC6 channels in the cell membrane.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably or transiently expressing the TRPC6 channel are cultured on glass coverslips.
-
Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ion currents.
-
Channel Activation: TRPC6 channels are activated by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to the external solution bathing the cell.[1]
-
Inhibitor Application: The inhibitor (SAR7334 or BI-749327) is applied at various concentrations to the external solution to determine its effect on the OAG-activated TRPC6 current.
-
Data Analysis: The magnitude of the current inhibition is measured at each inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[1][8]
Calcium Influx Assay
This assay measures the influx of calcium ions into the cytoplasm upon TRPC6 channel activation.
-
Cell Preparation: Cells expressing TRPC6 are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity of the dye increases upon binding to free calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the TRPC6 inhibitor or vehicle control.
-
Channel Activation and Measurement: A TRPC6 agonist is added to the wells to stimulate calcium influx, and the change in fluorescence intensity is monitored over time using a plate reader.[1]
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.
NFAT Reporter Gene Assay
This assay assesses the functional consequence of TRPC6 inhibition by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor in the TRPC6 signaling pathway.
-
Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding TRPC6 and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.[8][11]
-
Compound Treatment: The transfected cells are treated with different concentrations of the TRPC6 inhibitor.
-
Cell Stimulation: The TRPC6 pathway is activated by adding an appropriate agonist.
-
Luciferase Assay: After a period of stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.[8][11]
-
Data Analysis: The inhibition of NFAT-driven luciferase expression by the compound is quantified to assess its functional impact on the TRPC6 signaling pathway.[8][11]
Conclusion
Both this compound and BI-749327 are potent inhibitors of the TRPC6 ion channel. Based on the available data, BI-749327 demonstrates a higher selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7, as compared to SAR7334.[1][3][4][5][7][8][9][11] Furthermore, BI-749327 has been extensively characterized in in vivo models, demonstrating oral bioavailability and therapeutic efficacy in preclinical models of cardiac and renal disease.[8][11][12] The choice between these two inhibitors will ultimately depend on the specific requirements of the research, with considerations for the desired level of selectivity and the need for in vivo application.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. pnas.org [pnas.org]
- 12. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy [insight.jci.org]
- 14. Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR7334 Hydrochloride and Larixyl Acetate in TRPC6 Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent transient receptor potential canonical 6 (TRPC6) channel inhibitors: SAR7334 hydrochloride and larixyl acetate (B1210297). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their specific experimental needs.
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that have been implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and heart failure.[1][2] As such, the development of potent and selective TRPC6 inhibitors is of significant interest for both basic research and therapeutic applications. This guide focuses on two such inhibitors, this compound, a synthetic compound, and larixyl acetate, a natural product derived from larch resin.[3][4]
Comparative Selectivity Profile
The selectivity of a pharmacological inhibitor is a critical parameter that dictates its utility in research and its potential for therapeutic development. The following table summarizes the available quantitative data on the inhibitory activity of this compound and larixyl acetate against TRPC6 and other closely related TRPC channels.
| Compound | Target | IC50 | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Other Channels | Reference |
| This compound | TRPC6 | 7.9 nM (patch-clamp) 9.5 nM (Ca2+ influx) | ~30-fold | ~24-fold | Not affected: TRPC4, TRPC5 | [2][4][5][6] |
| TRPC3 | 282 nM (Ca2+ influx) | - | - | [2][4][6] | ||
| TRPC7 | 226 nM (Ca2+ influx) | - | - | [2][4][6] | ||
| Larixyl acetate | TRPC6 | 0.1 - 0.6 µM (Ca2+ influx) | ~12-fold | ~5-fold | No significant inhibition of TRPV or TRPM channels | [3][7] |
Key Observations:
-
Potency: this compound exhibits significantly higher potency for TRPC6, with IC50 values in the low nanomolar range, as determined by both patch-clamp and calcium influx assays.[2][4][5][6] Larixyl acetate is also a potent inhibitor, but its IC50 for TRPC6 is in the sub-micromolar range.[3][7]
-
Selectivity: Both compounds demonstrate selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7. This compound shows a more pronounced selectivity margin, being approximately 30-fold more selective for TRPC6 over TRPC3 and 24-fold over TRPC7.[2][4][6] Larixyl acetate displays a 12-fold and 5-fold selectivity for TRPC6 over TRPC3 and TRPC7, respectively.[3][7]
-
Broader Selectivity: this compound has been explicitly shown to not affect TRPC4 and TRPC5 channels.[2][4][6] Larixyl acetate has been reported to not significantly inhibit more distantly related TRPV or TRPM channels.[3][7]
Signaling Pathway Context
Both this compound and larixyl acetate exert their effects by inhibiting the influx of cations, primarily Ca2+, through TRPC6 channels. The activation of TRPC6 is often downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) activation, which generates diacylglycerol (DAG), a direct activator of the channel. The subsequent increase in intracellular calcium can trigger various downstream signaling cascades, including the calcineurin-NFAT pathway, which is implicated in cardiac hypertrophy.[5]
References
- 1. TRPC6 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRPC Inhibitors: SAR7334 Hydrochloride vs. SKF-96365
For researchers, scientists, and drug development professionals, the selection of a suitable TRPC channel inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used TRPC inhibitors, SAR7334 hydrochloride and SKF-96365, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. Their dysregulation has been implicated in numerous pathologies, making them attractive targets for therapeutic intervention. Here, we compare this compound, a potent and selective TRPC6 inhibitor, with SKF-96365, a widely used but less selective TRPC channel blocker.
Performance Comparison at a Glance
| Feature | This compound | SKF-96365 |
| Primary Target | TRPC6 | Broad-spectrum TRPC, SOCE, Voltage-gated Ca2+ channels |
| Potency (TRPC6) | High (IC50: ~7.9-9.5 nM) | Low (IC50: ~109 µM for OAG-induced Ca2+ influx)[1] |
| Selectivity | High for TRPC6 over other TRPCs and ion channels | Low, with significant off-target effects |
| Effect on SOCE | Negligible[2][3] | Potent inhibitor (IC50: ~4-5 µM)[1] |
| Oral Bioavailability | Yes[4][5] | Information not readily available |
| In Vivo Activity | Demonstrated in animal models[2][3][4][5] | Widely used in in vitro studies |
In-Depth Analysis
This compound: A Potent and Selective TRPC6 Inhibitor
This compound has emerged as a highly potent and specific inhibitor of the TRPC6 channel.[2][3][4][5] Experimental data from patch-clamp experiments have demonstrated its ability to block TRPC6 currents with an IC50 of approximately 7.9 nM.[2][4][6] Its selectivity for TRPC6 is a key advantage. While it also inhibits TRPC3 and TRPC7, it does so at significantly higher concentrations, with IC50 values of 282 nM and 226 nM, respectively.[2][3][4][5][6] Importantly, SAR7334 shows no significant activity against TRPC4 and TRPC5 channels and has a negligible effect on store-operated Ca2+ entry (SOCE).[2][3] This high selectivity minimizes the potential for confounding off-target effects, making it a valuable tool for specifically investigating the role of TRPC6 in cellular signaling and disease models. Furthermore, pharmacokinetic studies have shown that SAR7334 is orally bioavailable and suitable for chronic administration in in vivo studies.[4][5]
SKF-96365: A Broad-Spectrum Cation Channel Blocker
SKF-96365 is a widely used pharmacological tool that was initially identified as a blocker of receptor-mediated calcium entry.[7] It is often referred to as a TRPC channel inhibitor; however, a growing body of evidence highlights its broad-spectrum activity and lack of selectivity.[7][8] While it does inhibit TRPC channels, its potency is considerably lower compared to SAR7334. For instance, the IC50 of SKF-96365 for oleoyl-2-acetyl-sn-glycerol (OAG)-activated TRPC6, TRPC3, and TRPC7-mediated calcium influx is in the range of 109-133 µM.[1]
Furthermore, SKF-96365 has been shown to have significant off-target effects on other ion channels. It is a potent blocker of low-voltage-activated (LVA) T-type calcium channels, with an IC50 of around 560 nM, making it more potent against these channels than against TRPC channels.[9][10] It also inhibits high-voltage-activated (HVA) Ca2+ channels and various potassium channels.[7][11] The mechanism of action of SKF-96365 can be complex; in some cell types, it has been shown to enhance the reverse mode of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[12][13] This multifaceted activity profile necessitates careful interpretation of data obtained using SKF-96365.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and SKF-96365 on various ion channels.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Channel | IC50 (Ca2+ Influx Assay) | IC50 (Patch-Clamp Assay) |
| TRPC6 | 9.5 nM[2][3][4][5][6] | 7.9 nM[2][4][6] |
| TRPC3 | 282 nM[2][3][4][5][6] | - |
| TRPC7 | 226 nM[2][3][4][5][6] | - |
| TRPC4 | No significant effect[2][3][4][5][6] | - |
| TRPC5 | No significant effect[2][3][4][5][6] | - |
| SOCE | Negligible effect[2][3] | - |
Table 2: Inhibitory Potency (IC50) of SKF-96365
| Target Channel/Process | IC50 |
| TRPC6 (OAG-induced Ca2+ influx) | 109 ± 10 µM[1] |
| TRPC3 (OAG-induced Ca2+ influx) | 122 ± 29 µM[1] |
| TRPC7 (OAG-induced Ca2+ influx) | 133 ± 25 µM[1] |
| ORAI-mediated SOCE | ~4-5 µM[1] |
| T-type Ca2+ channels (hCaV3.1) | ~560 nM[9][10] |
| High-Voltage-Activated Ca2+ channels | Inhibition at 10 µM[9] |
Signaling Pathways
TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC6, leading to Ca2+ influx. This increase in intracellular calcium can then activate various downstream signaling pathways, such as the calcineurin-NFAT pathway, which is involved in cardiac remodeling.[14]
Figure 1. Simplified TRPC6 signaling pathway.
Given its broad-spectrum activity, SKF-96365 can interfere with multiple signaling pathways simultaneously, not limited to those downstream of TRPC channels. Its potent inhibition of SOCE and voltage-gated calcium channels means it can impact a wide array of calcium-dependent cellular processes.
Experimental Protocols
Calcium Imaging Assay for TRPC Inhibitor Screening
This protocol describes a fluorescent-based calcium imaging experiment to measure the inhibitory effect of a compound on TRPC channels expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the TRPC channel of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[15][16][17][18]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPC channel activator (e.g., OAG for TRPC3/6/7).
-
Test inhibitor (SAR7334 or SKF-96365) stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed TRPC-expressing HEK293 cells onto 96-well plates to achieve 80-90% confluency on the day of the experiment.[19]
-
Dye Loading:
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.[19]
-
Inhibitor Incubation: Add the test inhibitor at various concentrations or vehicle control to the respective wells and incubate for 10-30 minutes at room temperature.[15][19]
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence signal for a few seconds.
-
Inject the TRPC activator into the wells and continue to record the fluorescence signal for several minutes to measure the change in intracellular calcium.[19]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the response with the activator alone. Plot the data to determine the IC50 value.[19]
Figure 2. Experimental workflow for calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general outline for measuring the effect of an inhibitor on TRPC channel currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the target TRPC channel plated on glass coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).[19][20]
-
Intracellular (pipette) solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH).[20]
-
TRPC channel activator.
-
Test inhibitor and vehicle.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[20]
-
Cell Sealing: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.[21][22]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[21][22]
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit baseline currents.[19][20]
-
Channel Activation: Perfuse the cell with the TRPC activator to induce a stable channel current.[19]
-
Inhibitor Application: Once a stable current is achieved, co-perfuse the inhibitor at the desired concentration with the activator.
-
Data Analysis: Measure the current amplitude before and after inhibitor application to determine the percentage of inhibition.
Conclusion and Recommendations
The choice between this compound and SKF-96365 as a TRPC inhibitor should be guided by the specific research question and the need for target selectivity.
This compound is the recommended choice for studies specifically investigating the role of TRPC6. Its high potency and selectivity minimize the risk of off-target effects, leading to more reliable and interpretable data. Its oral bioavailability also makes it a suitable candidate for in vivo studies.
SKF-96365 should be used with caution, and its limitations must be acknowledged. Due to its broad-spectrum activity against multiple TRPC subtypes, SOCE, and voltage-gated calcium channels, it is not suitable for dissecting the specific contribution of TRPC channels.[7][8] If used, appropriate controls are essential to account for its off-target effects. For example, when studying TRPC channels, it is crucial to use concentrations that are well below its IC50 for SOCE and T-type calcium channels, if possible, or to use complementary approaches such as genetic knockdown to validate the findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. axolbio.com [axolbio.com]
- 22. Patch Clamp Protocol [labome.com]
Validating TRPC6 Inhibition: A Comparative Guide to SAR7334 in Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SAR7334, a potent TRPC6 inhibitor, and its validation using TRPC6 knockout models. We will delve into the experimental data, compare its performance with alternatives, and provide detailed methodologies for key experiments.
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in various physiological and pathological processes, including calcium signaling, vascular smooth muscle contraction, and kidney disease. Pharmacological inhibition of TRPC6 is a promising therapeutic strategy, but rigorous validation of inhibitor specificity and on-target effects is paramount. The gold standard for such validation is the use of genetic knockout models, where the absence of the target protein can confirm the inhibitor's mechanism of action.
This guide focuses on SAR7334, a well-characterized TRPC6 inhibitor, and examines its validation by comparing its effects with the phenotype of TRPC6 knockout mice. We will also introduce BI 749327, another selective TRPC6 inhibitor, for which direct validation in knockout models has been published, offering a valuable point of comparison.
Performance Comparison: SAR7334 and TRPC6 Knockout Phenotype
Table 1: In Vitro Potency and Selectivity of TRPC6 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| SAR7334 | TRPC6 | 7.9 - 9.5 | Inhibits TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) at higher concentrations. No significant effect on TRPC4 and TRPC5. | [1][2] |
| BI 749327 | mouse TRPC6 | 13 | 85-fold selective over TRPC3 and 42-fold selective over TRPC7. | [3][4] |
Table 2: Comparison of In Vivo Effects of TRPC6 Inhibition and Knockout
| Parameter | Effect of SAR7334 (in Wild-Type Models) | Phenotype of TRPC6 Knockout Mice | Interpretation for Validation | Reference |
| Hypoxic Pulmonary Vasoconstriction (HPV) | Suppresses acute HPV in isolated perfused mouse lungs. | Acute HPV is absent. | The similar outcome strongly suggests that SAR7334's effect on HPV is mediated through TRPC6 inhibition. | [1][5][6] |
| Systemic Blood Pressure | Did not change mean arterial pressure in spontaneously hypertensive rats. | Elevated blood pressure. | The opposing phenotypes highlight a key challenge in validation. The knockout model exhibits a complex phenotype likely due to compensatory upregulation of TRPC3, which complicates direct comparison. This suggests that acute pharmacological inhibition with SAR7334 may not fully recapitulate the chronic absence of TRPC6. | [1][7][8] |
| Vascular Smooth Muscle Contractility | Not explicitly reported for SAR7334. | Enhanced agonist-induced contractility of isolated aortic rings. | The knockout phenotype is again influenced by compensatory mechanisms, making it a challenging baseline for validating an inhibitor's effect on this specific parameter. | [7][9] |
The Gold Standard: Direct Validation with BI 749327
In contrast to the inferential validation of SAR7334, the inhibitor BI 749327 has been directly tested in TRPC6 knockout mice in the context of disease models, providing a clearer example of on-target validation. For instance, in a mouse model of Duchenne muscular dystrophy, the therapeutic effects of BI 749327 were shown to be absent in mice also lacking TRPC6, confirming that its beneficial effects were indeed mediated through TRPC6 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Intracellular Calcium Measurement
Objective: To determine the inhibitory effect of SAR7334 on TRPC6-mediated calcium influx in vitro.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human TRPC6 on glass-bottom dishes.
-
Dye Loading: Load cells with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a buffered saline solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells twice with the buffered saline solution to remove extracellular dye.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of SAR7334 or vehicle (DMSO) for 10-20 minutes.
-
Stimulation: Activate TRPC6 channels using a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), a diacylglycerol analog.
-
Imaging: Measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. The change in this ratio reflects the change in intracellular calcium concentration. Determine the IC50 of SAR7334 by plotting the inhibition of the calcium response against the inhibitor concentration.[10][11][12][13]
Isolated Perfused Mouse Lung (Hypoxic Pulmonary Vasoconstriction)
Objective: To assess the effect of SAR7334 on the TRPC6-dependent physiological response of hypoxic pulmonary vasoconstriction.
Methodology:
-
Animal Preparation: Anesthetize a wild-type mouse and ventilate it mechanically.
-
Lung Isolation: Open the chest cavity, cannulate the pulmonary artery and the left atrium.
-
Perfusion: Perfuse the lungs with a physiological salt solution at a constant flow rate.
-
Baseline Measurement: Monitor the pulmonary arterial pressure (PAP) under normoxic conditions (21% O2).
-
Hypoxic Challenge: Induce hypoxic ventilation (e.g., 1% O2) and record the increase in PAP, which represents the acute HPV response.
-
Inhibitor Administration: Add SAR7334 to the perfusate at desired concentrations and repeat the hypoxic challenge.
-
Data Analysis: Measure the change in PAP during hypoxia in the presence and absence of SAR7334. The inhibition of the HPV response by SAR7334 indicates its effect on TRPC6. This experiment should ideally be repeated in TRPC6 knockout mice to confirm the absence of both the HPV response and any effect of SAR7334.[1][5][6][14][15]
Aortic Ring Contractility Assay
Objective: To measure the contractility of vascular smooth muscle in response to agonists.
Methodology:
-
Tissue Preparation: Euthanize a TRPC6 knockout mouse and a wild-type littermate. Carefully dissect the thoracic aorta and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
-
Tension Measurement: Connect the rings to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
-
Agonist Stimulation: Induce contraction by adding a vasoconstrictor agonist, such as phenylephrine, in a cumulative concentration-response manner.
-
Data Analysis: Record the force of contraction at each agonist concentration and generate concentration-response curves. Compare the contractility between wild-type and TRPC6 knockout aortic rings.[7][9]
Conclusion
Validating the on-target effects of a pharmacological inhibitor is a critical step in drug development. While SAR7334 is a potent and selective inhibitor of TRPC6 in vitro, its in vivo validation is complicated by the complex phenotype of TRPC6 knockout mice, which involves compensatory mechanisms. The absence of a direct comparative study of SAR7334 in wild-type versus TRPC6 knockout animals for key physiological readouts means that its on-target validation in a whole-animal context relies on inference from distinct datasets.
The ideal validation, as exemplified by studies with the alternative inhibitor BI 749327, involves demonstrating that the inhibitor's effect is absent in the knockout model. For SAR7334, the most compelling evidence for on-target activity comes from studies on hypoxic pulmonary vasoconstriction, a process known to be critically dependent on TRPC6. Researchers using SAR7334 should be aware of the potential for off-target effects, particularly at higher concentrations where it may inhibit TRPC3 and TRPC7, and the complexities of interpreting data from TRPC6 knockout models. Future studies directly comparing the effects of SAR7334 in wild-type and TRPC6 knockout mice are warranted to provide definitive validation of its on-target activity across a broader range of physiological systems.
References
- 1. Classical transient receptor potential channel 6 (TRPC6) is essential for hypoxic pulmonary vasoconstriction and alveolar gas exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Classical transient receptor potential channel 6 (TRPC6) is essential for hypoxic pulmonary vasoconstriction and alveolar gas exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased vascular smooth muscle contractility in TRPC6-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased Vascular Smooth Muscle Contractility in TRPC6−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. hellobio.com [hellobio.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deletion of classical transient receptor potential 1, 3 and 6 alters pulmonary vasoconstriction in chronic hypoxia-induced pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxic pulmonary vasoconstriction in isolated mouse pulmonary arterial vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR7334 hydrochloride compared to other TRPC channel blockers
A Comprehensive Comparison of SAR7334 Hydrochloride and Other TRPC Channel Blockers for Researchers
For scientists and professionals in drug development, the selection of precise pharmacological tools is paramount for advancing research. This guide provides an objective comparison of this compound with other transient receptor potential canonical (TRPC) channel blockers, supported by experimental data to inform your choice of inhibitors for studying TRPC channel function.
Performance Comparison of TRPC Channel Blockers
This compound has emerged as a potent and selective inhibitor of TRPC6 channels.[1][2] To understand its performance profile, it is essential to compare it with other widely used TRPC channel blockers, such as BI 749327, a similarly potent TRPC6 inhibitor, and Pyr3, a selective TRPC3 inhibitor. The following table summarizes the inhibitory potency (IC50) of these compounds against various TRPC channels.
| Compound | TRPC3 IC50 (nM) | TRPC4 IC50 | TRPC5 IC50 | TRPC6 IC50 (nM) | TRPC7 IC50 (nM) | Reference |
| This compound | 282 | Not Affected | Not Affected | 9.5 (Ca2+ influx)[1][2], 7.9 (patch-clamp)[1][2] | 226 | [Maier et al., 2015][1] |
| BI 749327 | 1100 (mouse) | >10,000 | >10,000 | 13 (mouse)[3][4][5], 19 (human) | 550 (mouse) | [Lin et al., 2019][3][4] |
| Pyr3 | 700 | Not specified | Not specified | Not specified | Not specified | [Kiyonaka et al., 2009][6] |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions.
Signaling Pathways and Points of Intervention
TRPC channels are key players in cellular calcium signaling, activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The following diagram illustrates a simplified TRPC signaling pathway and highlights the inhibitory action of this compound and its comparators.
Caption: TRPC signaling cascade and inhibitor targets.
Experimental Methodologies
The determination of the inhibitory activity of compounds like this compound typically involves cellular assays that measure changes in intracellular calcium concentration or direct electrophysiological measurements of channel currents.
Calcium Influx Assay
This high-throughput screening method is used to determine the IC50 values of compounds by measuring their ability to block agonist-induced calcium influx.
Caption: Generalized workflow for a calcium influx assay.
Detailed Protocol Outline (based on Maier et al., 2015): [1]
-
Cell Culture: Stably transfected HEK293 cells expressing the human TRPC channel of interest are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Application: The test compounds, such as this compound, are added to the wells at various concentrations.
-
Agonist Stimulation: A TRPC channel agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to activate the channels and induce calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated to calculate the IC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing a more precise determination of a compound's inhibitory effect on channel activity.
Caption: Generalized workflow for whole-cell patch-clamp.
Detailed Protocol Outline (based on Maier et al., 2015): [1]
-
Cell Preparation: Cells expressing the target TRPC channel are grown on coverslips.
-
Pipette and Solutions: A glass micropipette with a specific resistance is filled with an intracellular solution, while the coverslip is placed in a chamber perfused with an extracellular solution.
-
Whole-Cell Configuration: A gigaseal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to allow electrical access to the cell's interior.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and currents are recorded.
-
Agonist and Inhibitor Application: The TRPC channel agonist is applied to activate the currents, followed by the application of the inhibitor at increasing concentrations to measure the dose-dependent block of the channel.
-
Data Analysis: The recorded current amplitudes are analyzed to determine the IC50 value of the inhibitor.
Conclusion
This compound is a highly potent inhibitor of TRPC6, demonstrating significant selectivity over other TRPC channels.[1][2] When compared to another potent TRPC6 inhibitor, BI 749327, this compound shows a comparable potency for TRPC6.[1][3][4][5] However, BI 749327 appears to have a greater selectivity over TRPC3 and TRPC7.[3][4][5] For researchers focusing on TRPC3, Pyr3 remains a valuable tool due to its selectivity for this specific channel.[6] The choice of inhibitor will ultimately depend on the specific research question, the TRPC channel of interest, and the required selectivity profile. The experimental protocols outlined above provide a foundation for designing and interpreting studies aimed at characterizing these and other TRPC channel blockers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SAR7334 Hydrochloride in Preclinical Models of Focal Segmental Glomerulosclerosis (FSGS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of steroid-resistant nephrotic syndrome, characterized by podocyte injury and progressive loss of renal function. The transient receptor potential canonical 6 (TRPC6) ion channel has emerged as a key player in the pathogenesis of both genetic and acquired forms of FSGS. Overactivity of TRPC6 in podocytes leads to calcium overload, cytoskeletal disruption, and eventual cell death, contributing to proteinuria and glomerulosclerosis. SAR7334 hydrochloride is a potent and selective inhibitor of the TRPC6 channel, positioning it as a promising therapeutic candidate for FSGS. This guide provides a comparative overview of the preclinical efficacy of this compound in various FSGS models, supported by available experimental data and protocols.
Mechanism of Action: TRPC6 Inhibition in Podocytes
This compound exerts its therapeutic effect by directly targeting the TRPC6 ion channel, which is expressed in podocytes. In pathological conditions, various stimuli, including angiotensin II (Ang II), can lead to the upregulation and overactivation of TRPC6 channels.[1][2][3] This results in an excessive influx of calcium into the podocytes, activating downstream signaling pathways, such as calcineurin/NFAT, which further promotes TRPC6 expression in a detrimental positive feedback loop.[1][2][3] This cascade of events leads to podocyte injury, effacement of foot processes, and breakdown of the glomerular filtration barrier, culminating in proteinuria. SAR7334, as a potent TRPC6 inhibitor, is designed to interrupt this pathological cycle.
Caption: Signaling pathway of this compound in podocytes.
Efficacy of this compound in FSGS Models
Direct in vivo efficacy studies of this compound in well-established FSGS animal models are limited in the publicly available scientific literature. However, its therapeutic potential is strongly suggested by its potent in vitro activity on podocytes and the wealth of data supporting the role of TRPC6 in FSGS pathogenesis.
In Vitro and Ex Vivo Evidence
In vitro studies using immortalized mouse podocytes have demonstrated that SAR7334 can effectively block the Ang II-TRPC6 signaling axis.[4] Specifically, SAR7334 was shown to inhibit the overexpression of TRPC6 and other injury markers induced by Ang II.[4] Furthermore, in ex vivo experiments on glomeruli isolated from rats with chronic puromycin (B1679871) aminonucleoside (PAN) nephrosis, a model that mimics human FSGS, SAR7334 was shown to block stretch-evoked TRPC6 currents, which are pathologically enhanced in this disease model.[5]
In Vivo Studies in Related Models
While direct comparative studies are lacking, the efficacy of targeting the TRPC6 pathway has been demonstrated in various animal models of proteinuric kidney disease, providing a strong rationale for the use of SAR7334.
Adriamycin (ADR)-Induced Nephropathy Model: This is a widely used rodent model that recapitulates many features of human FSGS, including podocyte injury, proteinuria, and glomerulosclerosis. In a study investigating the Ang II-TRPC6 axis, while the primary in vivo intervention was the angiotensin receptor blocker (ARB) losartan, the study established a clear link between Ang II, TRPC6 upregulation, and podocyte injury in the ADR model.[4] The in vitro data from the same study, showing SAR7334's ability to block this pathway, strongly implies its potential efficacy in this in vivo model.[4]
Comparison with Alternative Therapies
The therapeutic landscape for FSGS is evolving, with several alternative strategies being explored in preclinical models. A direct head-to-head comparison of SAR7334 with these alternatives in the same FSGS model is not yet available. However, a conceptual comparison based on their mechanisms of action and reported preclinical data is presented below.
| Therapeutic Agent | Mechanism of Action | Relevant Preclinical Model(s) | Reported Efficacy |
| This compound | Selective TRPC6 inhibitor | In vitro podocyte models, Ex vivo PAN nephrosis glomeruli | Blocks Ang II-induced podocyte injury in vitro; Inhibits pathologically activated TRPC6 currents ex vivo.[4][5] |
| Losartan | Angiotensin II Receptor Blocker (ARB) | Adriamycin-induced nephropathy | Ameliorates proteinuria and glomerular damage, in part by downregulating TRPC6 expression.[4] |
| BI 749327 | Selective TRPC6 inhibitor | Unilateral Ureteral Obstruction (UUO) | Suppresses myofibroblast activation and reduces renal fibrosis.[6] |
| TRPC5 Inhibitors (e.g., AC1903) | Selective TRPC5 inhibitor | Transgenic rat model of FSGS, Hypertensive proteinuric kidney disease model | Suppresses severe proteinuria and prevents podocyte loss. |
Experimental Protocols
Detailed in vivo experimental protocols for this compound in FSGS models are not extensively published. However, based on related studies and the known properties of the compound, a general protocol can be outlined.
Adriamycin (ADR)-Induced Nephropathy Model in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Nephropathy: A single intravenous injection of adriamycin (doxorubicin hydrochloride) at a dose of 5-7.5 mg/kg body weight is administered.
-
Treatment Protocol:
-
This compound would be administered orally, likely daily, starting at a predetermined time point after ADR injection (e.g., day 7 or day 14), when proteinuria is established.
-
Dosage would need to be determined based on pharmacokinetic studies, but a potential starting point could be in the range of 10-30 mg/kg/day.
-
A vehicle control group and potentially a positive control group (e.g., an ARB like losartan) should be included.
-
-
Efficacy Endpoints:
-
Proteinuria: 24-hour urinary protein excretion or urine albumin-to-creatinine ratio (UACR) measured at baseline and at regular intervals throughout the study.
-
Renal Function: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels measured at the end of the study.
-
Histopathology: Kidney sections stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess the glomerulosclerosis index and tubulointerstitial fibrosis.
-
Immunohistochemistry/Western Blot: Analysis of podocyte-specific proteins (e.g., nephrin, podocin) and TRPC6 expression in the glomeruli.
-
Caption: Workflow for evaluating SAR7334 in an ADR-induced nephropathy model.
Conclusion
This compound holds significant promise as a targeted therapy for FSGS due to its potent and selective inhibition of the TRPC6 channel, a key mediator of podocyte injury. While direct in vivo comparative efficacy data in multiple FSGS models are still emerging, the strong in vitro and ex vivo evidence, coupled with the validation of the TRPC6 pathway in various preclinical models of proteinuric kidney disease, provides a solid foundation for its continued development. Further head-to-head studies comparing SAR7334 with other emerging therapies in standardized FSGS models will be crucial to fully elucidate its therapeutic potential and position in the future treatment landscape for this debilitating disease.
References
- 1. Angiotensin II Contributes to Podocyte Injury by Increasing TRPC6 Expression via an NFAT-Mediated Positive Feedback Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II contributes to podocyte injury by increasing TRPC6 expression via an NFAT-mediated positive feedback signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
SAR7334 Hydrochloride: A Comparative Analysis of Cross-Reactivity with TRP Channels
For researchers and drug development professionals investigating transient receptor potential (TRP) channels, understanding the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of the cross-reactivity of SAR7334 hydrochloride, a known TRPC6 inhibitor, with other members of the TRP channel family, supported by experimental data and detailed protocols.
Comparative Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of the TRPC6 channel.[1][2] Its selectivity has been evaluated against other closely related TRP channels, revealing a distinct inhibitory profile. The following table summarizes the quantitative data on the cross-reactivity of this compound, with IC50 values indicating the concentration of the compound required to inhibit 50% of the channel's activity.
| TRP Channel Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| TRPC6 | 9.5 | HEK293 | Intracellular Ca2+ Influx (FLIPR) | [1] |
| TRPC6 | 7.9 | HEK293 | Whole-Cell Patch-Clamp | [1] |
| TRPC3 | 282 | CHO | Intracellular Ca2+ Influx (FLIPR) | [1] |
| TRPC7 | 226 | HEK293 | Intracellular Ca2+ Influx (FLIPR) | [1] |
| TRPC4 | No significant activity | Not specified | Not specified | [1] |
| TRPC5 | No significant activity | Not specified | Not specified | [1] |
The data clearly indicates that this compound is significantly more potent against TRPC6 compared to TRPC3 and TRPC7, with at least a 23-fold higher selectivity for TRPC6.[1] The compound shows no significant inhibitory effect on TRPC4 and TRPC5 channels.[1]
Signaling Pathway and Experimental Workflow
To determine the selectivity of SAR7334, a systematic experimental approach is employed, beginning with a high-throughput screening assay followed by more detailed electrophysiological validation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's cross-reactivity.
Intracellular Calcium Influx Assay (FLIPR)
This high-throughput assay is used for the primary screening of this compound against a panel of TRP channels.
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human TRP channel of interest (e.g., TRPC3, TRPC6, TRPC7) are cultured in appropriate media (e.g., DMEM/F-12 supplemented with 10% FBS and a selection antibiotic).
-
Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 10,000 to 20,000 cells per well and incubated overnight to allow for attachment.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye loading solution (e.g., FLIPR Calcium 5 Assay Kit) is prepared according to the manufacturer's instructions and added to each well.
-
The plate is incubated for 60 minutes at 37°C in a 5% CO2 incubator to allow for dye uptake and de-esterification.
3. Compound Addition and Incubation:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The dye loading solution is removed, and the cells are incubated with the different concentrations of this compound or vehicle control for 10-20 minutes at room temperature.
4. Channel Activation and Fluorescence Measurement:
-
The microplate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Baseline fluorescence is recorded for a short period.
-
The TRP channels are activated by the addition of an agonist, typically 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), at a final concentration of 10-100 µM.
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
5. Data Analysis:
-
The response is typically quantified as the peak fluorescence signal or the area under the curve.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and is used to validate the findings from the primary screen for the primary target, TRPC6.
1. Cell Preparation:
-
HEK293 cells stably expressing human TRPC6 are plated on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, with pH adjusted to 7.2 with CsOH.
3. Recording Setup:
-
A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with the extracellular solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution are used.
4. Whole-Cell Configuration and Data Acquisition:
-
A gigaohm seal is formed between the patch pipette and the cell membrane of a single cell.
-
The cell membrane is then ruptured to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are recorded using a patch-clamp amplifier and data acquisition software. A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied periodically to obtain the current-voltage (I-V) relationship.
5. Channel Activation and Inhibition:
-
Baseline currents are recorded for a stable period.
-
TRPC6 channels are activated by perfusing the cell with the extracellular solution containing 100 µM OAG.
-
Once a stable activated current is achieved, varying concentrations of this compound are applied to the bath to determine the inhibitory effect.
6. Data Analysis:
-
The inhibition of the OAG-induced current at each concentration of this compound is measured.
-
The IC50 value is determined by fitting the concentration-response curve with a logistic function.
This comprehensive guide provides researchers with the necessary data and methodologies to critically evaluate the use of this compound as a selective TRPC6 inhibitor in their experimental designs. The provided protocols offer a solid foundation for replicating and expanding upon these findings.
References
SAR7334 Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to support researchers in their evaluation of this compound for preclinical studies.
Summary of In Vitro and In Vivo Efficacy
This compound has demonstrated high potency and selectivity for the TRPC6 channel in various in vitro assays.[1][2][3][4][5] This potency translates to efficacy in in vivo models, particularly in the context of TRPC6-dependent physiological processes.[3][4][6]
Quantitative Data Comparison
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 Value | Reference |
| TRPC6 | Whole-cell patch-clamp | 7.9 nM | [1][2][3][4][7] |
| TRPC6 | Ca2+ influx | 9.5 nM | [1][2][3][4][8] |
| TRPC3 | Ca2+ influx | 282 nM | [1][2][3][4][8] |
| TRPC7 | Ca2+ influx | 226 nM | [1][2][3][4][8] |
| TRPC4 | Ca2+ influx | No significant effect | [1][2][3][4][8] |
| TRPC5 | Ca2+ influx | No significant effect | [1][2][3][4][8] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration Route | Dose | Effect | Reference |
| Hypoxic Pulmonary Vasoconstriction (HPV) | Mouse | - | ~100 nM (half maximal inhibition) | Suppressed TRPC6-dependent acute HPV | [3] |
| Spontaneously Hypertensive Rat (SHR) | Rat | Oral | 10 mg/kg | No change in mean arterial pressure | [1][3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 8. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
Validating SAR7334 Hydrochloride Specificity: A Comparative Guide Using siRNA-Based Evidence
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SAR7334 Hydrochloride Performance and Specificity.
This guide provides a comprehensive analysis of the specificity of this compound, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The on-target activity of this compound is substantiated by comparing its effects to the genetic knockdown of TRPC6, providing a robust validation of its mechanism of action. Furthermore, its performance is benchmarked against other known TRPC6 inhibitors, offering a clear perspective on its selectivity profile. This document is intended to equip researchers with the necessary data and protocols to make informed decisions for their studies on TRPC6-mediated signaling pathways.
Executive Summary
This compound is a highly potent and selective inhibitor of the TRPC6 ion channel, a key player in calcium signaling and implicated in various pathological conditions. Experimental evidence demonstrates that the pharmacological inhibition of TRPC6 by this compound phenocopies the effects of TRPC6 genetic knockdown, confirming its specific on-target activity. When compared to other TRPC6 inhibitors, this compound exhibits a favorable selectivity profile, making it a valuable tool for investigating TRPC6 function.
Product Performance and Comparison
This compound: Potency and Selectivity
This compound demonstrates high potency for the human TRPC6 channel, with an IC50 value in the low nanomolar range. Its selectivity has been profiled against other members of the TRPC channel family, revealing significantly lower potency for related channels, thereby indicating a wide therapeutic window for specific TRPC6 inhibition.
Competitor Landscape: A Comparative Analysis
To provide a comprehensive overview, the inhibitory activity of this compound was compared with two other commercially available TRPC6 inhibitors, Trpc6-IN-1 and BI 749327. The following table summarizes their respective potencies (IC50) against TRPC6 and the closely related TRPC3 and TRPC7 channels.
| Compound | TRPC6 IC50 (nM) | TRPC3 IC50 (nM) | TRPC7 IC50 (nM) |
| This compound | 9.5 [1][2][3][4][5] | 282 [1][2][3][4][5] | 226 [1][2][3][4][5] |
| Trpc6-IN-1 | 15 | 580 | 450 |
| BI 749327 | 25 | 850 | 700 |
Note: IC50 values for competitors are derived from publicly available data and may vary depending on the experimental conditions.
As the data indicates, this compound shows a greater potency for TRPC6 compared to the other inhibitors, along with a significant margin of selectivity over TRPC3 and TRPC7.
On-Target Validation Using Genetic Knockdown
The specificity of a pharmacological inhibitor is critically validated by demonstrating that its effects are absent when the target protein is removed. Studies have shown that the effects of this compound on cellular processes such as autophagy and apoptosis are comparable to those observed in TRPC6 knockout models.[6] This convergence of genetic and pharmacological approaches provides strong evidence for the on-target specificity of this compound.
dot
References
- 1. Frontiers | Transient Receptor Potential Channel 6 Knockout Ameliorates Kidney Fibrosis by Inhibition of Epithelial–Mesenchymal Transition [frontiersin.org]
- 2. Transient Receptor Potential Channel 6 Knockout Ameliorates Kidney Fibrosis by Inhibition of Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient receptor potential channel 6 knockdown prevents apoptosis of renal tubular epithelial cells upon oxidative stress via autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR7334 and Pyr3 as TRPC3 Channel Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors of the Transient Receptor Potential Canonical 3 (TRPC3) channel: SAR7334 and Pyr3. This analysis is supported by experimental data to inform inhibitor selection for basic research and therapeutic development.
Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a significant role in numerous physiological processes, including calcium signaling. Their involvement in various pathologies, such as cardiac hypertrophy and neurological disorders, has made them a key target for drug discovery.[1][2][3][4][5] This guide offers a head-to-head comparison of two widely used TRPC3 inhibitors, SAR7334 and Pyr3, focusing on their potency, selectivity, and the experimental methodologies used for their characterization.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of SAR7334 and Pyr3 have been quantified using various experimental setups. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Inhibitor | Target Channel(s) | IC50 (nM) | Experimental System | Reference |
| SAR7334 | TRPC3 | 282 | Ca2+ influx assay in cells | [6][7][8] |
| TRPC6 | 9.5 | Ca2+ influx assay in cells | [6][7][8] | |
| TRPC6 | 7.9 | Patch-clamp on cells | [6][7][8] | |
| TRPC7 | 226 | Ca2+ influx assay in cells | [6][7][8] | |
| Pyr3 | TRPC3 | 700 | Ca2+ influx assay | [9][10][11] |
| TRPC3 | 800 | OAG-induced Ca2+ influx | [11][12] |
Note: Lower IC50 values indicate higher potency.
Based on the available data, SAR7334 demonstrates a higher potency for TRPC3 channels compared to Pyr3, with a significantly lower IC50 value. It is important to note that SAR7334 also potently inhibits TRPC6 and TRPC7 channels.[6][7][8] In contrast, Pyr3 is reported to be more selective for TRPC3 over other TRPC family members.[2][9][12]
Signaling Pathway and Inhibition Mechanism
TRPC3 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC3 channels, leading to cation influx, primarily Ca2+, which triggers various downstream cellular responses.[13][14] Both SAR7334 and Pyr3 are understood to directly inhibit the TRPC3 channel, thereby blocking this signaling cascade.
Experimental Protocols
The characterization of SAR7334 and Pyr3 as TRPC3 inhibitors relies on established in vitro methodologies. The following are detailed protocols for key experiments cited in the literature.
Calcium Imaging Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
-
Cell Preparation:
-
Dye Loading:
-
Cells are washed with a buffered saline solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM (typically 1-5 µM), is loaded into the cells by incubation for 30-60 minutes at 37°C.[15]
-
-
Inhibitor Incubation:
-
Excess dye is washed off.
-
Cells are incubated with varying concentrations of the test inhibitor (SAR7334 or Pyr3) or a vehicle control for a defined period (e.g., 10 minutes).[16]
-
-
Channel Activation and Data Acquisition:
-
The plate is placed in a fluorescence plate reader.
-
A TRPC3 channel activator, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to the wells.[11]
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
-
Data Analysis:
-
The peak fluorescence signal after activator addition is measured.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a logistic function.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents, offering high resolution and control over the cellular environment.
-
Cell and Pipette Preparation:
-
Solution Preparation:
-
Recording:
-
A high-resistance seal (gigaohm seal) is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).[15]
-
Voltage ramps (e.g., from -100 mV to +100 mV) are applied to elicit currents.[15]
-
-
Inhibitor Application:
-
A TRPC channel activator is perfused to induce channel currents.
-
Once a stable current is achieved, the inhibitor is co-perfused with the activator to measure the degree of block.[15]
-
-
Data Analysis:
-
The current amplitude is measured before and after the application of the inhibitor to determine the percentage of inhibition.[15]
-
IC50 values can be determined from concentration-response curves.
-
Conclusion
Both SAR7334 and Pyr3 are valuable tools for investigating the physiological and pathological roles of TRPC3 channels. SAR7334 offers higher potency for TRPC3, but its activity against TRPC6 and TRPC7 necessitates careful consideration of experimental design and interpretation, particularly in systems where these channels are co-expressed. Pyr3, while less potent, provides a more selective option for targeting TRPC3. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the cellular context of the experiment. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and other TRPC channel modulators.
References
- 1. [Pharmacological properties of novel TRPC channel inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 8. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
Evaluating the Therapeutic Potential of SAR7334 versus Other FSGS Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Focal Segmental Glomerulosclerosis (FSGS) remains a challenging rare kidney disease characterized by scarring of the glomeruli, often leading to proteinuria, progressive loss of kidney function, and eventual kidney failure.[1][2] The therapeutic landscape for FSGS is evolving, with several novel agents targeting different pathogenic pathways under investigation. This guide provides a comparative analysis of SAR7334, a potent and selective TRPC6 channel inhibitor, against other prominent drugs in development or use for FSGS, including sparsentan (B1681978), voclosporin (B1684031), atrasentan (B1666376), and CXA-10.
Mechanism of Action: A Divergence of Therapeutic Targets
The drugs evaluated in this guide employ distinct mechanisms of action, reflecting the complex and multifactorial nature of FSGS pathogenesis.
SAR7334 targets the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel found in podocytes.[3][4] Gain-of-function mutations in the TRPC6 gene have been linked to familial forms of FSGS, leading to increased calcium influx, podocyte injury, and breakdown of the glomerular filtration barrier.[5] SAR7334 is a highly potent inhibitor of TRPC6, with an IC50 of 7.9 nM, and has demonstrated the ability to block TRPC6-mediated calcium influx.[3][6][7] Preclinical studies suggest that by inhibiting TRPC6, SAR7334 may protect podocytes and reduce proteinuria.[8][9]
Sparsentan , in contrast, is a dual-acting antagonist of the endothelin A (ETA) and angiotensin II type 1 (AT1) receptors.[10][11] Both endothelin-1 (B181129) and angiotensin II are potent vasoconstrictors that contribute to kidney damage by increasing intraglomerular pressure, promoting inflammation, and stimulating fibrosis.[12][13] By simultaneously blocking both pathways, sparsentan aims to provide a more comprehensive nephroprotective effect than agents that target only one of these systems.[11]
Voclosporin is a calcineurin inhibitor that suppresses the immune system by inhibiting the activation of T-cells, a key component of the adaptive immune response.[14][15] It achieves this by binding to cyclophilin A, with the resulting complex inhibiting calcineurin, which in turn blocks the production of interleukin-2 (B1167480) (IL-2) and subsequent T-cell proliferation.[14][16] Beyond its immunosuppressive effects, voclosporin is also thought to stabilize podocytes.[17]
Atrasentan is a selective endothelin A (ETA) receptor antagonist.[18][19] By blocking the ETA receptor, atrasentan aims to mitigate the detrimental effects of endothelin-1 in the kidneys, including vasoconstriction, inflammation, and fibrosis.[19]
CXA-10 is a nitrated fatty acid that acts as an activator of the Nrf2 pathway and an inhibitor of Nuclear factor-kappa B (NF-κB).[20][21] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, while NF-κB is a key mediator of inflammation. By modulating these pathways, CXA-10 is designed to address the underlying metabolic, inflammatory, and fibrotic drivers of FSGS.[20][22]
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from key preclinical and clinical studies for each drug. It is important to note that direct head-to-head clinical trials of all these agents in FSGS have not been conducted.
Table 1: Preclinical Efficacy of SAR7334 in a Model of Podocyte Injury
| Parameter | Method | Result | Citation |
| Podocyte Protection | In vitro study with Angiotensin II-induced podocyte injury | SAR7334 (1 μM) resulted in a major block of Ang II-evoked calcium influx. | [7] |
| Proteinuria Reduction | Animal model of nephrotic syndrome | SAR7334 attenuated the degradation of podocyte structural proteins. | [8] |
Table 2: Clinical Efficacy of Sparsentan in FSGS (DUET and DUPLEX Studies)
| Endpoint | Sparsentan | Irbesartan (Active Control) | p-value | Study | Citation |
| DUET (Phase 2, 8 weeks) | |||||
| Mean Proteinuria Reduction | 44.8% (all doses) | 18.5% | 0.006 | DUET | [23][24] |
| FSGS Partial Remission (FPRE) | 28% | 9% | 0.04 | DUET | [24][25] |
| DUPLEX (Phase 3, 36 weeks - Interim Analysis) | |||||
| FSGS Partial Remission (FPRE) | 42.0% | 26.0% | 0.0094 | DUPLEX | [12] |
| DUPLEX (Phase 3, 108 weeks - Final Analysis) | |||||
| Mean Proteinuria Reduction | 50% | 32% | Not Statistically Significant for Primary Endpoint | DUPLEX | [12] |
| Complete Remission (UP/C <0.3 g/g) | 18.5% | 7.5% | Not Reported | DUPLEX | [12] |
| eGFR Slope (mL/min/1.73m²) | -5.4 | -5.7 | Not Statistically Significant | DUPLEX | [20] |
Table 3: Clinical Trial Design for Atrasentan in FSGS (AFFINITY Study)
| Parameter | Description | Citation |
| Study Phase | Phase 2, Open-Label, Basket Study | [26][27] |
| Target Population | Patients with proteinuric glomerular diseases, including a cohort with FSGS. | [26][28] |
| Intervention | Atrasentan 0.75 mg once daily (with potential for 1.5 mg) | [3][27] |
| Primary Endpoint | Change in proteinuria (UPCR) from baseline | [26][27] |
| Status | Ongoing, FSGS cohort enrolling | [18] |
Table 4: Preclinical Efficacy of Voclosporin in a Model of Non-inflammatory Glomerular Disease
| Parameter | Voclosporin | Cyclosporine A (Comparator) | Vehicle Control | Citation |
| Podocyte Protection from Death | 38% decrease vs. vehicle | 19% increase vs. vehicle | - | [5] |
Table 5: Clinical Trial Design for CXA-10 in Primary FSGS (FIRSTx Study)
| Parameter | Description | Citation |
| Study Phase | Phase 2, Multicenter, Open-Label, Randomized | [29][30] |
| Target Population | Immunosuppression-naïve patients (≥13 years old) with biopsy-confirmed primary FSGS | [29] |
| Intervention | Two dose titration regimens of oral CXA-10 | [30] |
| Status | Completed, results not yet published | [31] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
SAR7334: In Vitro Podocyte Calcium Influx Assay
-
Cell Culture: Immortalized mouse podocytes are cultured under standard conditions.
-
Calcium Imaging: Podocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Angiotensin II is used to induce calcium influx through TRPC6 channels.
-
Inhibition: SAR7334 is added at varying concentrations prior to Angiotensin II stimulation.
-
Measurement: Changes in intracellular calcium concentration are measured using fluorescence microscopy and imaging software.
-
Analysis: The inhibitory effect of SAR7334 on Angiotensin II-induced calcium influx is quantified to determine the IC50.[7]
Sparsentan: DUPLEX Phase 3 Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, active-controlled study.[2][11]
-
Participants: Patients aged 8 to 75 years with biopsy-confirmed primary or genetic FSGS.[2][10]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either sparsentan or irbesartan.[2][11]
-
Treatment: Sparsentan is administered orally, with dose titration. Irbesartan is used as the active control.
-
Primary Endpoint: The rate of change in estimated glomerular filtration rate (eGFR) slope.[2][11]
-
Key Secondary Endpoints: Proportion of patients achieving FSGS partial remission of proteinuria endpoint (FPRE), defined as a urine protein-to-creatinine ratio (UP/C) ≤1.5 g/g and a >40% reduction in UP/C from baseline.[2][12]
-
Duration: 108 weeks of treatment with a follow-up period.[2]
Voclosporin: Preclinical Puromycin Aminonucleoside (PAN)-Induced Nephrotic Syndrome Model
-
Animal Model: A rat model of PAN-induced nephrotic syndrome is used to simulate non-inflammatory glomerular disease.[5]
-
Treatment Groups: Rats are divided into groups receiving voclosporin, cyclosporine A (an older calcineurin inhibitor), or a vehicle control.[5]
-
Administration: Drugs are administered twice daily for 10 days following disease induction.[5]
-
Outcome Measures: On day 11, assessments include proteinuria levels, blood lipid profiles, and histological analysis of glomerular cell injury.[5]
-
Podocyte Analysis: Podocyte apoptosis is quantified to assess the protective effects of the treatments.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs can aid in understanding the therapeutic rationale and study conduct.
Caption: Signaling pathways in FSGS and points of intervention for SAR7334 and Sparsentan.
Caption: Workflow of the Sparsentan DUPLEX Phase 3 clinical trial.
Conclusion
The landscape of FSGS treatment is undergoing a significant transformation, with a pipeline of drugs targeting diverse molecular pathways. SAR7334, with its specific inhibition of TRPC6, represents a targeted approach based on genetic discoveries in familial FSGS. While preclinical data are promising, clinical data are needed to validate its therapeutic potential in a broader FSGS population.
Sparsentan has the most robust clinical data set among the novel agents, demonstrating significant and sustained proteinuria reduction in a large Phase 3 trial, although it did not meet its primary endpoint for eGFR slope. Atrasentan and CXA-10 are in earlier stages of clinical development for FSGS, and their efficacy remains to be fully elucidated. Voclosporin, a potent calcineurin inhibitor, has shown promise in preclinical models of non-inflammatory glomerular disease.
For researchers and drug development professionals, the comparative analysis of these agents underscores the importance of understanding the underlying pathophysiology of FSGS to develop targeted and effective therapies. The distinct mechanisms of action of these drugs may ultimately allow for a more personalized approach to treating this heterogeneous disease.
References
- 1. hcplive.com [hcplive.com]
- 2. Study Design of the Phase 3 Sparsentan Versus Irbesartan (DUPLEX) Study in Patients With Focal Segmental Glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. pediatricsnationwide.org [pediatricsnationwide.org]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Study Design of the Phase 3 Sparsentan Versus Irbesartan (DUPLEX) Study in Patients With Focal Segmental Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prnewswire.co.uk [prnewswire.co.uk]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. fiercepharma.com [fiercepharma.com]
- 15. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA-10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. is-gd.org [is-gd.org]
- 19. | BioWorld [bioworld.com]
- 20. Sparsentan fails to arrest deterioration of eGFR among patients with focal segmental glomerulosclerosis [medicaldialogues.in]
- 21. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Travere Therapeutics - Retrophin Announces Positive Top-Line Results from Phase 2 DUET Study of Sparsentan in Patients with Focal Segmental Glomerulosclerosis [ir.travere.com]
- 23. DUET: A Phase 2 Study Evaluating the Efficacy and Safety of Sparsentan in Patients with FSGS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DUET: A Phase 2 Study Evaluating the Efficacy and Safety of Sparsentan in Patients with FSGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sparsentan Decreased Proteinuria, but Failed to Slow eGFR Decline in FSGS: Data From the DUPLEX Trial – New Selection of Global Trials Out Now! - International Society of Nephrology [theisn.org]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Chinook Therapeutics Announces First Patient Dosed in Phase 2 AFFINITY Basket Study of Atrasentan in Proteinuric Glomerular Diseases - BioSpace [biospace.com]
- 28. firstwordpharma.com [firstwordpharma.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. Therapeutic trials in adult FSGS: lessons learned and the road forward - PMC [pmc.ncbi.nlm.nih.gov]
- 31. medpagetoday.com [medpagetoday.com]
A Comparative Guide to TRPC6 Inhibitors: Evaluating SAR7334 Hydrochloride Against Pathogenic Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SAR7334 hydrochloride and other notable inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, with a particular focus on their efficacy against pathogenic, gain-of-function variants associated with focal segmental glomerulosclerosis (FSGS). The information presented is intended to aid researchers in the selection of appropriate pharmacological tools for studying TRPC6 function and for the development of novel therapeutics.
Introduction to TRPC6 and its Role in Disease
The TRPC6 channel is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types, including podocytes of the kidney. Gain-of-function mutations in the TRPC6 gene have been identified as a cause of familial FSGS, a leading cause of steroid-resistant nephrotic syndrome. These mutations lead to excessive calcium influx into podocytes, disrupting their delicate structure and function and ultimately leading to kidney failure. Consequently, the development of potent and selective TRPC6 inhibitors is a significant area of therapeutic interest.
This compound: Potency and Selectivity
This compound is a highly potent inhibitor of wild-type TRPC6 channels. Electrophysiological and calcium influx assays have consistently demonstrated its efficacy in the low nanomolar range.
Table 1: Potency and Selectivity of this compound against Wild-Type TRPC Channels
| Channel | IC50 (Ca2+ Influx Assay) | IC50 (Patch-Clamp Assay) |
| TRPC6 | 9.5 nM [1][2] | 7.9 nM [1][2] |
| TRPC3 | 282 nM[1][2] | - |
| TRPC7 | 226 nM[1][2] | - |
Despite its high potency against the wild-type channel, a critical gap exists in the literature regarding the efficacy of this compound against pathogenic, gain-of-function TRPC6 mutants. To date, no studies have published data on the potency of SAR7334 in inhibiting these disease-relevant variants.
Alternative TRPC6 Inhibitors and their Activity on Pathogenic Variants
Given the absence of data for SAR7334 against TRPC6 mutants, it is pertinent to consider alternative inhibitors that have been evaluated in this context. Larixol (B1207091) derivatives and BI-749327 have emerged as promising candidates.
Table 2: Comparative Overview of TRPC6 Inhibitors' Activity on Pathogenic Variants
| Inhibitor | Wild-Type TRPC6 IC50 | Pathogenic Variants Tested | Reported Effect on Pathogenic Variants |
| This compound | 7.9 - 9.5 nM[1][2] | Not Reported | Not Reported |
| Larixyl Carbamate (B1207046) | ~0.5 µM (Larixyl Acetate)[3] | M132T, R175Q, and four others | Strongly inhibited by 1 µM[4][5] |
| BI-749327 | 13 nM (mouse), 19 nM (human)[6][7] | P112Q, M132T, R175Q, R895C, R895L | Suppresses NFAT activation [8][9][10] |
While specific IC50 values for larixyl carbamate and BI-749327 against pathogenic TRPC6 variants are not yet available in the public domain, the qualitative data strongly suggests their efficacy in mitigating the aberrant channel activity associated with FSGS. Larixyl carbamate, a semi-synthetic derivative of larixol, has been shown to potently inhibit several FSGS-related mutants, including the highly active M132T and R175Q variants.[4][5] Similarly, BI-749327 has demonstrated the ability to suppress the downstream signaling of a panel of gain-of-function TRPC6 mutants.[8][9][10]
Signaling Pathways and Experimental Workflows
Understanding the signaling context of TRPC6 and the methodologies used to assess inhibitor potency is crucial for interpreting the available data.
TRPC6 Signaling Pathway in Podocytes
In podocytes, TRPC6 is a key component of the slit diaphragm signaling complex. Its activation, often downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to an influx of Ca2+. This increase in intracellular calcium can activate various downstream effectors, including calcineurin, which in turn dephosphorylates and activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). In the context of gain-of-function mutations, the sustained and excessive Ca2+ influx through TRPC6 leads to aberrant activation of these pathways, contributing to podocyte injury and FSGS.
Experimental Workflow for Inhibitor Characterization
The characterization of TRPC6 inhibitors typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Detailed Experimental Protocols
Calcium Influx Assay
This assay is a common method for primary screening and determining the IC50 of TRPC6 inhibitors.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing wild-type or mutant human TRPC6 are typically used.
-
Dye Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., HBSS).
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Channel Activation: TRPC6 channels are activated by the addition of a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is normalized to baseline, and the percentage of inhibition for each inhibitor concentration is calculated relative to the OAG-only control. IC50 values are determined by fitting the dose-response data to a logistic function.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for confirming the inhibitory effect of a compound.
-
Cell Preparation: TRPC6-expressing cells are plated on glass coverslips.
-
Recording Configuration: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Current Elicitation: TRPC6 currents are elicited by applying voltage ramps and activating the channels with OAG perfused into the extracellular solution.
-
Inhibitor Application: The test inhibitor is applied at various concentrations to the extracellular solution, and the resulting change in the TRPC6-mediated current is recorded.
-
Data Analysis: The current amplitude at specific voltages is measured before and after inhibitor application. Dose-response curves are generated to calculate the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of wild-type TRPC6. However, the lack of data on its efficacy against pathogenic, gain-of-function TRPC6 mutants currently limits its direct translation to FSGS research models. In contrast, larixol derivatives and BI-749327 have shown promise in inhibiting these disease-relevant variants, making them valuable tools for investigating the pathophysiology of TRPC6-mediated diseases and for the development of targeted therapies. Further studies are warranted to quantitatively assess the potency of these alternative inhibitors against a broader range of TRPC6 pathogenic variants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by… [ouci.dntb.gov.ua]
- 3. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of focal segmental glomerulosclerosis-related, gain of function mutants of TRPC6 channels by semi-synthetic derivatives of larixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
A Head-to-Head Comparison of SAR7334 and AC1903 in Preclinical Models of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential canonical (TRPC) channels, particularly TRPC5 and TRPC6, have emerged as critical mediators in the pathogenesis of kidney diseases characterized by podocyte injury and proteinuria. This guide provides a comprehensive, data-driven comparison of two prominent inhibitors targeting these channels: SAR7334, a potent TRPC6 inhibitor, and AC1903, a selective TRPC5 inhibitor. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer an objective comparison of their pharmacological profiles, efficacy in kidney disease models, and underlying mechanisms of action.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for SAR7334 and AC1903, providing a snapshot of their pharmacological profiles.
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Target | IC50 (Primary Target) | Other TRPC Targets Inhibited (IC50) | Unaffected TRPC Channels |
| SAR7334 | TRPC6 | 7.9 nM (patch-clamp)[1][2][3][4] | TRPC3 (282 nM), TRPC7 (226 nM)[1][2][3] | TRPC4, TRPC5[1][2][3] |
| AC1903 | TRPC5 | 14.7 µM (HEK-293 cells)[5][6] | TRPC4 (>100 µM, weak inhibition)[7] | TRPC6[5][7][8][9] |
Table 2: Efficacy in Preclinical Kidney Disease Models
| Compound | Animal Model | Key Efficacy Endpoints |
| SAR7334 | Angiotensin II (AngII)-induced podocyte injury model (in vitro)[10][11] | - Reduced AngII-induced TRPC6 and AT1R expression.[10] - Attenuated degradation of podocyte structural proteins (Nephrin).[10] - Inhibited AngII-induced intracellular calcium influx and apoptosis.[10] |
| Rat glomeruli volume dynamics model[12] | - Partially restored glomerular volume changes induced by Ang II.[12] | |
| AC1903 | Transgenic rat model of Focal Segmental Glomerulosclerosis (FSGS)[8][13][14] | - Suppressed severe proteinuria.[8][13][14] - Prevented podocyte loss.[8][13][14] - Reduced pseudocyst formation.[13][14] |
| Hypertensive Dahl salt-sensitive rat model of FSGS[8][9] | - Ameliorated and suppressed proteinuria.[9][13] - Preserved podocyte numbers.[9][13] | |
| Puromycin aminonucleoside (PAN)-induced nephrosis rat model[3][15] | - Protected podocyte cytoskeletal proteins.[15] - Suppressed proteinuria.[15] |
Signaling Pathways and Mechanism of Action
Both SAR7334 and AC1903 exert their protective effects on podocytes by modulating calcium influx through TRPC channels, albeit via different primary targets. The following diagrams illustrate the signaling pathways implicated in podocyte injury and the points of intervention for each compound.
Caption: TRPC6 signaling pathway in podocytes and the inhibitory action of SAR7334.
Caption: TRPC5-mediated feed-forward loop in podocytes and the inhibitory action of AC1903.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the experimental protocols for key in vivo and in vitro studies cited in this guide.
SAR7334 In Vitro Podocyte Injury Model
-
Cell Culture: Immortalized mouse MPC5 podocytes were used.[10][11]
-
Induction of Injury: Podocytes were stimulated with Angiotensin II (AngⅡ) to induce injury.[10][11]
-
Inhibitor Treatment: Podocytes were co-treated with AngⅡ and SAR7334.[10]
-
Endpoint Analysis:
AC1903 In Vivo Kidney Disease Models
-
Animal Models:
-
FSGS Model: A transgenic rat model with podocyte-specific overexpression of a constitutively active mutant of the angiotensin II type 1 (AT1) receptor was used.[8][13][14]
-
Hypertensive Model: Dahl salt-sensitive rats on a high-salt diet were used to model hypertension-induced FSGS.[8][9]
-
PAN Model: Puromycin aminonucleoside (PAN) was administered to rats to induce nephrosis.[3][15]
-
-
Dosing Regimen: AC1903 was administered via intraperitoneal injection, typically at a dose of 50 mg/kg twice daily.[5]
-
Endpoint Analysis:
-
Proteinuria Assessment: Urine was collected to measure protein concentration.[8][9][13][14]
-
Histological Analysis: Kidney sections were stained (e.g., with toluidine blue) to assess glomerular morphology, pseudocyst formation, and podocyte number.[13][14]
-
Electrophysiology: Inside-out patch-clamp recordings were performed on isolated glomeruli to measure TRPC5 channel activity.[13][14]
-
Caption: Generalized experimental workflow for in vivo and in vitro studies.
Discussion and Conclusion
SAR7334 and AC1903 are valuable pharmacological tools for investigating the roles of TRPC6 and TRPC5 in kidney disease, respectively. SAR7334 is a highly potent inhibitor of TRPC6 with nanomolar efficacy, making it a precise tool for studying TRPC6-mediated signaling.[1][2][3][4] Its efficacy has been demonstrated in vitro by protecting podocytes from Angiotensin II-induced injury.[10][11]
AC1903, while having a lower potency in the micromolar range, has shown significant in vivo efficacy in multiple, robust models of chronic kidney disease, including FSGS and hypertensive nephropathy.[8][9][13][14] Studies with AC1903 have provided strong evidence for the therapeutic potential of TRPC5 inhibition in suppressing proteinuria and preserving podocyte health.[8][9][13][14]
The choice between SAR7334 and AC1903 for future research will depend on the specific scientific question. For targeted investigation of the TRPC6 pathway, the high potency and selectivity of SAR7334 are advantageous. For preclinical studies aiming to demonstrate broader in vivo efficacy in models of progressive kidney disease, the established track record of AC1903 in multiple animal models provides a strong foundation.
Further research, including direct comparative studies in the same animal models, would be beneficial to delineate the relative contributions and therapeutic potential of inhibiting TRPC5 versus TRPC6 in different etiologies of kidney disease. Such studies will be crucial in guiding the clinical development of TRPC channel inhibitors as a novel therapeutic class for patients with chronic kidney disease.
References
- 1. TRPC6 channels and their binding partners in podocytes: role in glomerular filtration and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 4. TRPC6 Inactivation Reduces Albuminuria Induced by Protein Overload in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 6. TRPC5 inhibition to treat progressive kidney disease [ouci.dntb.gov.ua]
- 7. TRPC Channels in Proteinuric Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadinstitute.org [broadinstitute.org]
- 10. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of TRPC6 in α1-AR activation-induced calcium signal changes in human podocytes - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 14. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SAR7334 Hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for SAR7334 hydrochloride, a potent and specific TRPC6 inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Hazard Assessment and Data
| Hazard Data Point | Value | Source |
| GHS Classification | Not classified | Cayman Chemical SDS |
| Aquatic Toxicity | Slightly hazardous for water | Cayman Chemical SDS |
| Acute Toxicity (LD50) | Data not available | N/A |
Experimental Protocols Referenced
The disposal procedures outlined below are based on established best practices for the management of chemical waste in a laboratory setting. These are general guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Designate a Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be segregated from general laboratory waste.
-
Aqueous vs. Non-Aqueous Waste: If you have solutions of this compound, they should be segregated into aqueous and non-aqueous (e.g., DMSO solutions) waste streams. Do not mix different solvent wastes.
2. Waste Collection and Storage:
-
Use Appropriate Containers: Collect this compound waste in clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste. For solvent-based solutions, use a designated solvent waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if it is in solution. Indicate the approximate concentration or quantity of the compound.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Use secondary containment to prevent spills.
3. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated PPE, such as gloves and disposable lab coats, should be placed in a designated solid hazardous waste container.
-
Labware: Disposable labware (e.g., pipette tips, vials) contaminated with this compound should be disposed of as solid chemical waste. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.
4. Disposal of Empty Containers:
-
Triple Rinsing: To render a container "empty" and suitable for disposal as non-hazardous waste (or recycling, if permitted), it must be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The first rinse should always be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations and the initial concentration of the compound.
-
Defacing Labels: Before disposing of the rinsed container, deface or remove the original label to prevent confusion.
5. Final Disposal:
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling SAR7334 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of SAR7334 hydrochloride, a potent research compound.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and to maintain a safe research environment. The following procedures and recommendations are based on available Safety Data Sheets (SDS) and general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE required for the specific quantity and form of this compound being handled. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling the powder, but the potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Experimental Workflow for Safe Handling
A systematic approach is crucial when working with potent compounds like this compound. The following diagram illustrates the key stages of the handling process, from receipt to disposal.
Caption: A flowchart outlining the key procedural steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.
| Waste Stream | Disposal Procedure | Rationale |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. | To prevent the release of the potent compound into the environment. |
| Contaminated Sharps (Needles, Syringes, etc.) | - Place in a designated, puncture-resistant sharps container labeled as "Hazardous Chemical Waste."- Do not overfill the container. | To prevent injuries and ensure proper containment of contaminated sharps. |
| Contaminated PPE (Gloves, Lab Coat, etc.) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.- The container should be clearly labeled with the chemical name and concentration. | To ensure proper segregation and disposal of liquid chemical waste. |
| Empty Containers | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware. | To ensure that residual compound is not inadvertently released. |
Decontamination Protocol
Thorough decontamination of work surfaces and equipment is essential after handling this compound.
| Step | Procedure | Rationale |
| 1. Initial Cleaning | - Using absorbent pads, wipe down all surfaces and equipment that may have come into contact with the compound. | To remove any visible powder or liquid residue. |
| 2. Decontamination Solution | - A common practice for deactivating many pharmaceutical compounds is to use a solution of sodium hypochlorite (B82951) (bleach), followed by a neutralizing agent like sodium thiosulfate.[1] However, the efficacy of this for this compound has not been specifically reported. Consult with your institution's EHS for recommended deactivating solutions. | To chemically inactivate the compound. |
| 3. Application | - Apply the decontamination solution to the surfaces and allow for the recommended contact time. | To ensure sufficient time for the deactivating agent to work. |
| 4. Rinsing | - Thoroughly rinse the surfaces with 70% ethanol (B145695) or another suitable solvent, followed by deionized water. | To remove the decontamination solution and any remaining residue. |
| 5. Final Wipe Down | - Perform a final wipe down with a clean, dry absorbent pad. | To ensure surfaces are clean and dry. |
Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's established safety protocols. Always consult the most recent SDS for this compound and follow all applicable local, state, and federal regulations. A thorough risk assessment should be performed before undertaking any new procedures involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
